1-Pentadecanol
Description
Pentadecan-1-ol is a long-chain fatty alcohol that is pentadecane in which one of the terminal methyl hydrogens is replaced by a hydroxy group It is a long-chain primary fatty alcohol and a pentadecanol.
1-Pentadecanol has been reported in Angelica gigas, Morina persica, and other organisms with data available.
Structure
3D Structure
Properties
IUPAC Name |
pentadecan-1-ol | |
|---|---|---|
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InChI |
InChI=1S/C15H32O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16/h16H,2-15H2,1H3 | |
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InChI Key |
REIUXOLGHVXAEO-UHFFFAOYSA-N | |
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| URL | https://pubchem.ncbi.nlm.nih.gov | |
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Canonical SMILES |
CCCCCCCCCCCCCCCO | |
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Molecular Formula |
C15H32O | |
| Record name | PENTADECANOL | |
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DSSTOX Substance ID |
DTXSID0027270 | |
| Record name | 1-Pentadecanol | |
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Molecular Weight |
228.41 g/mol | |
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| Description | Data deposited in or computed by PubChem | |
Physical Description |
Pentadecanol is a colorless liquid with a faint odor of alcohol. Floats on water. (USCG, 1999), Liquid, Solid; [Reference #1] White solid; [Alfa Aesar MSDS], Solid | |
| Record name | PENTADECANOL | |
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Boiling Point |
572 °F at 760 mmHg (USCG, 1999), 298.00 to 299.00 °C. @ 760.00 mm Hg | |
| Record name | PENTADECANOL | |
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Density |
0.829 at 122 °F (USCG, 1999) - Less dense than water; will float | |
| Record name | PENTADECANOL | |
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Vapor Pressure |
0.000038 [mmHg] | |
| Record name | 1-Pentadecanol | |
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CAS No. |
629-76-5, 31389-11-4, 67762-25-8 | |
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| Record name | Pentadecan-1-ol | |
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| Record name | PENTADECYL ALCOHOL | |
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Melting Point |
111 °F (USCG, 1999), 45 - 46 °C | |
| Record name | PENTADECANOL | |
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Foundational & Exploratory
An In-depth Technical Guide to the Physical Properties of 1-Pentadecanol for Laboratory Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the essential physical properties of 1-pentadecanol (CAS No. 629-76-5), a saturated long-chain fatty alcohol. The information herein is intended for use in laboratory settings, including chemical synthesis, formulation development, and quality control. All quantitative data is presented in clear, tabular format for ease of reference, and detailed experimental protocols for the determination of key physical properties are provided.
Core Physical and Chemical Properties
This compound, also known as n-pentadecyl alcohol, is a white, flaky solid at room temperature.[1] It is a straight-chain fatty alcohol with the chemical formula C₁₅H₃₂O.[2] Its low reactivity and specific physical characteristics make it a valuable ingredient in various industrial and consumer products, including lubricants, lotions, and creams.[1]
General Information
| Property | Value | Reference |
| Chemical Formula | C₁₅H₃₂O | [2] |
| Molecular Weight | 228.41 g/mol | [2][3] |
| CAS Number | 629-76-5 | [1][2][4] |
| Appearance | White solid | [1][3][5] |
| EINECS Number | 211-107-9 | [4] |
Thermal Properties
The thermal properties of this compound are critical for handling, storage, and application in various processes.
| Property | Value | Reference |
| Melting Point | 41–46 °C (106–115 °F; 314–319 K) | [1][5][6][7][8] |
| Boiling Point | 269–271 °C (516–520 °F; 542–544 K) at 760 mmHg | [1][6][8] |
| Flash Point | >112 °C (>230 °F; >385 K) | [1][6] |
Physical and Optical Properties
These properties are fundamental for the identification and quality assessment of this compound in a laboratory setting.
| Property | Value | Reference |
| Density | 0.834 - 0.842 g/cm³ at or near melting point | [1][6][9] |
| Vapor Pressure | 0.000038 - 0.000127 mmHg at 25 °C | [4][5][6] |
| Refractive Index | ~1.4507 (at 589.3 nm) | [6][7] |
Solubility Profile
The solubility of this compound is a key consideration for its use in formulations and as a reagent in chemical reactions.
| Solvent | Solubility | Reference |
| Water | Insoluble (0.103 - 0.468 mg/L at 25 °C) | [5] |
| Alcohol | Soluble | [5] |
| Chloroform | Soluble | [7] |
| Methanol | Slightly Soluble | [7] |
| DMSO | 30 mg/mL (131.34 mM) | [10] |
| Ether | Soluble | [11] |
Experimental Protocols
The following are detailed methodologies for the determination of the key physical properties of this compound.
Melting Point Determination (Capillary Method)
The melting point of a crystalline solid is a sensitive indicator of its purity.
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or similar)
-
Glass capillary tubes (sealed at one end)
-
Mortar and pestle
-
Spatula
Procedure:
-
Ensure the this compound sample is dry and finely powdered. If necessary, gently grind the sample in a mortar and pestle.
-
Introduce a small amount of the powdered sample into the open end of a capillary tube.
-
Compact the sample into the sealed end of the tube by tapping the tube gently on a hard surface or by dropping it through a long glass tube. The packed sample should be 2-3 mm in height.[12]
-
Place the capillary tube into the heating block of the melting point apparatus.
-
Heat the block at a moderate rate until the temperature is about 15-20°C below the expected melting point of this compound.
-
Decrease the heating rate to approximately 1-2°C per minute to allow for accurate observation.
-
Record the temperature at which the first drop of liquid appears (the onset of melting).
-
Record the temperature at which the entire sample has completely melted. The melting point is reported as a range between these two temperatures.[9]
Boiling Point Determination (Thiele Tube Method)
This micro-method is suitable for determining the boiling point of small quantities of liquid, which is applicable once this compound is melted.
Apparatus:
-
Thiele tube
-
Thermometer
-
Small test tube
-
Capillary tube (sealed at one end)
-
Mineral oil or silicone oil
-
Bunsen burner or microburner
Procedure:
-
Add a small amount of molten this compound to the small test tube.
-
Place a capillary tube, with its sealed end up, into the test tube containing the sample.
-
Attach the test tube to the thermometer using a rubber band, ensuring the sample is level with the thermometer bulb.
-
Clamp the Thiele tube and fill it with oil until the side arm is about two-thirds full.
-
Insert the thermometer and attached test tube into the Thiele tube, ensuring the sample is immersed in the oil.
-
Gently heat the side arm of the Thiele tube with a small flame.[13]
-
As the temperature rises, a stream of bubbles will emerge from the open end of the inverted capillary tube.
-
Continue heating until a steady stream of bubbles is observed, then remove the heat.
-
The liquid will begin to cool, and the bubbling will slow down and eventually stop.
-
The boiling point is the temperature at which the liquid is drawn back into the capillary tube.[14]
Density Determination (Pycnometer Method)
The density of solid this compound can be determined using a pycnometer and a non-solvent liquid of known density.
Apparatus:
-
Pycnometer (a specific gravity bottle with a known volume)
-
Analytical balance
-
A non-solvent liquid of known density (e.g., a saturated solution of this compound in water)
-
Thermometer
Procedure:
-
Weigh the clean, dry, and empty pycnometer (m₁).
-
Add a sample of solid this compound to the pycnometer and weigh it again (m₂).
-
Fill the pycnometer containing the sample with the non-solvent liquid, ensuring no air bubbles are trapped, and weigh it (m₃).
-
Empty and clean the pycnometer, then fill it completely with the non-solvent liquid and weigh it (m₄).
-
The density of this compound (ρ_s) is calculated using the following formula: ρ_s = [(m₂ - m₁) / ((m₄ - m₁) - (m₃ - m₂))] * ρ_l where ρ_l is the density of the non-solvent liquid.
Solubility Determination (Qualitative)
This protocol provides a method for the qualitative assessment of solubility in various solvents.
Apparatus:
-
Small test tubes
-
Vortex mixer or stirring rods
-
Graduated pipettes or droppers
Procedure:
-
Place approximately 25 mg of this compound into a small test tube.
-
Add 0.75 mL of the chosen solvent in small portions (e.g., 0.25 mL at a time).[11]
-
After each addition, vigorously shake or vortex the test tube for a set period (e.g., 30 seconds).
-
Visually inspect the solution for the presence of undissolved solid.
-
If the solid completely dissolves, the compound is considered soluble in that solvent under the tested conditions. If not, it is classified as insoluble or slightly soluble.
Laboratory Workflow and Visualization
The following diagram illustrates a typical laboratory workflow for the physical characterization of a solid organic compound like this compound.
Caption: Workflow for Physical Characterization of this compound.
References
- 1. files.core.ac.uk [files.core.ac.uk]
- 2. benchchem.com [benchchem.com]
- 3. Measurement of the Refractive Index of Transparent Solids and Fluids [opg.optica.org]
- 4. Refractive index measurement - PTB.de [ptb.de]
- 5. mt.com [mt.com]
- 6. rudolphresearch.com [rudolphresearch.com]
- 7. This compound|629-76-5|MSDS [dcchemicals.com]
- 8. mt.com [mt.com]
- 9. chem.ucalgary.ca [chem.ucalgary.ca]
- 10. medchemexpress.com [medchemexpress.com]
- 11. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. uomus.edu.iq [uomus.edu.iq]
- 14. chem.libretexts.org [chem.libretexts.org]
Natural sources and occurrence of 1-Pentadecanol
An In-depth Technical Guide on the Natural Sources and Occurrence of 1-Pentadecanol
Introduction
This compound is a saturated long-chain fatty alcohol with the chemical formula C15H32O.[1] At room temperature, it exists as a white, waxy solid.[1][2][3] This compound and other very long-chain fatty alcohols are found in various natural sources, including plant waxes and beeswax, and have been noted for their potential biological activities.[4][5] This technical guide provides a comprehensive overview of the natural sources, occurrence, and analytical methodologies for this compound, targeted at researchers, scientists, and professionals in drug development.
Natural Occurrence of this compound
This compound has been identified in a diverse range of natural sources, spanning the plant and fungal kingdoms. Its presence is often as part of a complex mixture of long-chain fatty alcohols and other lipids.
In Plants: this compound is a constituent of various plant tissues and their essential oils. It has been identified in the leaves of Solena amplexicaulis (creeping cucumber) and Ruta graveolens (common rue).[1][6][7][8] It is also found in the essential oils of myrrh and frankincense, as well as in angelica seed oil and bitter melon seed oil.[2][3][4] Other reported plant sources include Angelica gigas, Morina persica, garlic bulb, and apricot fruit.[4][9][10] Generally, very long-chain fatty alcohols like this compound can be found in unrefined cereal grains and numerous plant-derived foods.[4][5]
In Fungi: The endophytic fungus Paecilomyces sp. has been shown to produce this compound as part of its bioactive compounds.[7] Additionally, certain strains of the yeast Candida are capable of transforming n-pentadecane into this compound through oxidation at a terminal carbon atom.[1]
Quantitative Data on this compound Occurrence
The concentration of this compound in natural sources can vary significantly. The following table summarizes the available quantitative data.
| Natural Source | Part/Extract | Method | Reported Concentration/Amount |
| Solena amplexicaulis | Leaves | GC-FID | Part of a 21-alcohol mixture totaling 3651.59 ± 327.18 µg per 100g of leaves.[8] |
| Angelica Seed Oil | CO2 Extract | GC | 0.90% of the extract.[4] |
| Paecilomyces sp. | Ethyl Acetate Extract | GC-MS | Part of a mixed peak (with n-Heptadecanol-1 and 1-Hexadecanol) representing 2.962% of the total extract.[7] |
| Candida sp. 337 | Fermenter Culture | Not Specified | 85.5 mg of this compound produced per 10 g of pentadecane substrate.[1] |
Experimental Protocols
The extraction and identification of this compound from natural matrices involve multi-step procedures, typically including solvent extraction, purification, and chromatographic analysis.
Protocol 1: General Extraction of Fatty Alcohols from Plant Tissue
This protocol is a generalized method based on common laboratory practices for isolating long-chain alcohols.
-
Sample Preparation: Fresh plant tissue is blanched to deactivate enzymes. The material is then thoroughly dried to reduce moisture and ground into a homogenous powder to ensure uniform sampling.[11]
-
Solvent Extraction:
-
Soxhlet Extraction: The powdered plant material (e.g., 9-10 g) is placed in a cellulose thimble and extracted using a non-polar solvent like dichloromethane (300 mL) in a Soxhlet apparatus for approximately 24 hours.[12]
-
Maceration: Alternatively, the material can be soaked in a solvent such as ethanol or a chloroform/methanol mixture, which are effective for extracting fatty alcohols.[11]
-
-
Concentration: The solvent is removed from the filtrate using a rotary evaporator under reduced pressure at a controlled temperature (e.g., 40°C) to yield a crude extract.[11]
-
Purification (Optional): Solid-Phase Extraction (SPE) can be used for cleanup.
-
A silica-based SPE cartridge is conditioned with a non-polar solvent like hexane.[11]
-
The crude extract is dissolved in a minimal volume of the same solvent and loaded onto the cartridge.[11]
-
The column is washed with solvents of increasing polarity to elute different fractions, isolating the fatty alcohols.
-
-
Identification and Quantification:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is the primary method for identification. To increase volatility, this compound may require derivatization, such as silylation.[13] The sample is injected into the GC-MS system.
-
Identification is achieved by comparing the retention time and mass spectrum of the peak with that of a certified this compound standard and by matching the spectrum against a library database (e.g., NIST).[11]
-
Quantification is performed by creating a calibration curve from known concentrations of the standard and comparing the peak area of the analyte from the sample to this curve.[11]
-
Protocol 2: Analysis of Fungal Biotransformation Products
This protocol describes the process for analyzing the conversion of hydrocarbons to alcohols by microorganisms.
-
Fermentation: A culture of the microorganism (e.g., Candida strain) is grown in a fermenter with a suitable medium. Pentadecane is added as the substrate for biotransformation.[1]
-
Extraction: After a set incubation period (e.g., 3 days), the culture broth is partitioned using a solvent like ethyl acetate to extract the organic compounds, including the transformed products.[7]
-
Analysis: The extract is concentrated and analyzed using GC-MS, as described in Protocol 1, to identify and quantify the resulting this compound and pentadecanoic acid.[1]
Visualizations
Workflow for Extraction and Analysis of this compound from Plants
Caption: General workflow for the extraction and analysis of this compound from plant sources.
Fungal Biotransformation of Pentadecane
Caption: Microbial oxidation of n-pentadecane to this compound and pentadecanoic acid.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound | 629-76-5 [chemicalbook.com]
- 3. CAS 629-76-5: this compound | CymitQuimica [cymitquimica.com]
- 4. This compound, 629-76-5 [thegoodscentscompany.com]
- 5. Showing Compound this compound (FDB006219) - FooDB [foodb.ca]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Antifungal Activity of Bioactive Compounds Produced by the Endophytic Fungus Paecilomyces sp. (JN227071.1) against Rhizoctonia solani - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. This compound | C15H32O | CID 12397 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. pentadecanol, 31389-11-4 [thegoodscentscompany.com]
- 11. benchchem.com [benchchem.com]
- 12. Extraction and Identification of Effective Compounds from Natural Plants [mdpi.com]
- 13. benchchem.com [benchchem.com]
Synthesis of 1-Pentadecanol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the primary synthesis pathways for 1-pentadecanol, a C15 fatty alcohol with applications in various industrial and research settings. The guide details common laboratory and industrial methods, including the reduction of pentadecanoic acid and its esters, hydroformylation of 1-tetradecene, and Grignard synthesis. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in chemical synthesis and drug development.
Core Synthesis Pathways
This compound can be synthesized through several key chemical reactions. The most prevalent methods involve the reduction of a C15 carboxylic acid or its ester, the hydroformylation of a C14 alkene, and the addition of a C14 Grignard reagent to formaldehyde. Each pathway offers distinct advantages and challenges in terms of reagent availability, reaction conditions, and scalability.
Table 1: Physical and Spectroscopic Data of this compound
| Property | Value | Source |
| Molecular Formula | C₁₅H₃₂O | PubChem[1] |
| Molecular Weight | 228.41 g/mol | PubChem[1] |
| Appearance | White solid | Wikipedia |
| Melting Point | 43-45 °C | --- |
| Boiling Point | 269-271 °C | --- |
| ¹H NMR (CDCl₃) | δ 3.64 (t, 2H), 1.57 (p, 2H), 1.26 (br s, 24H), 0.88 (t, 3H) | ChemicalBook[2] |
| ¹³C NMR (CDCl₃) | δ 63.1, 32.8, 31.9, 29.7, 29.6, 29.5, 29.4, 29.3, 25.7, 22.7, 14.1 | --- |
| IR (KBr, cm⁻¹) | 3330 (O-H stretch), 2918, 2850 (C-H stretch), 1465, 1058 | NIST WebBook |
| Mass Spectrum (EI) | m/z 210 (M-18), 196, 182, 168, 154, 140, 126, 112, 98, 84, 70, 56, 43 | PubChem[1] |
Experimental Protocols
This section provides detailed experimental methodologies for the key synthesis pathways of this compound.
Reduction of Pentadecanoic Acid Derivatives
The reduction of pentadecanoic acid or its esters is a common laboratory-scale method for the preparation of this compound. Strong reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation are typically employed.
1.1. Lithium Aluminum Hydride (LiAlH₄) Reduction of Ethyl Pentadecanoate
This protocol is adapted from general procedures for the LiAlH₄ reduction of esters to primary alcohols.
-
Materials:
-
Ethyl pentadecanoate
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
10% Sulfuric acid (H₂SO₄)
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel, a suspension of LiAlH₄ (1.2 equivalents) in anhydrous diethyl ether is prepared under an inert atmosphere (e.g., nitrogen or argon).
-
A solution of ethyl pentadecanoate (1 equivalent) in anhydrous diethyl ether is added dropwise to the stirred LiAlH₄ suspension at a rate that maintains a gentle reflux.
-
After the addition is complete, the reaction mixture is stirred at room temperature for 1-2 hours or gently refluxed for 30 minutes to ensure complete reaction.
-
The reaction is carefully quenched by the slow, dropwise addition of water, followed by the addition of 10% sulfuric acid until a clear solution is obtained.
-
The aqueous layer is separated and extracted three times with diethyl ether.
-
The combined organic extracts are washed with water, saturated sodium chloride solution, and then dried over anhydrous magnesium sulfate.
-
The solvent is removed under reduced pressure using a rotary evaporator to yield crude this compound.
-
The crude product can be purified by recrystallization from ethanol or methanol, or by fractional distillation under reduced pressure.
-
-
Expected Yield: 85-95%
1.2. Catalytic Hydrogenation of Pentadecanoic Acid
This protocol is based on general procedures for the catalytic hydrogenation of fatty acids.
-
Materials:
-
Pentadecanoic acid
-
Ruthenium-Tin (Ru-Sn) on a carbon support catalyst (e.g., 5% Ru, 2.5% Sn on activated carbon)
-
Ethanol or another suitable solvent
-
Hydrogen gas (H₂)
-
-
Procedure:
-
Pentadecanoic acid and the Ru-Sn/C catalyst (1-5% by weight of the acid) are placed in a high-pressure autoclave.
-
Ethanol is added as a solvent.
-
The autoclave is sealed, purged several times with nitrogen, and then with hydrogen.
-
The reactor is pressurized with hydrogen to 3-5 MPa and heated to 150-200°C with vigorous stirring.
-
The reaction is monitored by gas chromatography (GC) until the starting material is consumed (typically 4-8 hours).
-
After cooling to room temperature and venting the hydrogen, the catalyst is removed by filtration.
-
The solvent is removed from the filtrate by rotary evaporation.
-
The resulting crude this compound is purified by recrystallization or vacuum distillation.
-
-
Expected Yield: >90%
Hydroformylation of 1-Tetradecene
The hydroformylation of 1-tetradecene is a primary industrial method for producing a mixture of C15 aldehydes, which are subsequently hydrogenated to this compound. This process typically uses a rhodium or cobalt-based catalyst.
-
Materials:
-
1-Tetradecene
-
Synthesis gas (a mixture of carbon monoxide, CO, and hydrogen, H₂)
-
Rhodium-based catalyst with a phosphine ligand (e.g., Rh(acac)(CO)₂ with triphenylphosphine)
-
Toluene or another suitable solvent
-
-
Procedure:
-
In a high-pressure reactor, 1-tetradecene, the rhodium catalyst, and the phosphine ligand are dissolved in toluene.
-
The reactor is sealed, purged, and then pressurized with synthesis gas (CO/H₂ ratio typically 1:1 to 1:2) to a pressure of 20-50 bar.
-
The mixture is heated to 80-120°C with stirring.
-
The reaction progress is monitored by the uptake of synthesis gas.
-
Upon completion, the reactor is cooled, and the pressure is released.
-
The resulting mixture containing pentadecanal isomers is then subjected to a second step of hydrogenation (using a catalyst like Ni or Pd/C) to convert the aldehydes to this compound.
-
The final product is purified by fractional distillation.
-
-
Expected Yield: High, with selectivity for the linear alcohol depending on the catalyst and reaction conditions.
Grignard Synthesis
The Grignard reaction provides a versatile route to this compound by forming a new carbon-carbon bond.
-
Materials:
-
1-Bromotetradecane
-
Magnesium turnings
-
Anhydrous diethyl ether or THF
-
Paraformaldehyde or gaseous formaldehyde
-
Dilute hydrochloric acid (HCl)
-
Saturated ammonium chloride solution (NH₄Cl)
-
-
Procedure:
-
In a flame-dried flask under an inert atmosphere, magnesium turnings are placed. A small crystal of iodine can be added to initiate the reaction.
-
A solution of 1-bromotetradecane in anhydrous diethyl ether is added dropwise to the magnesium. The reaction is initiated, and the addition is continued at a rate to maintain a gentle reflux.
-
After the addition is complete, the mixture is stirred until the magnesium is consumed, forming tetradecylmagnesium bromide (the Grignard reagent).
-
The Grignard solution is then added slowly to a stirred suspension of excess paraformaldehyde in anhydrous diethyl ether at 0°C.
-
The reaction mixture is allowed to warm to room temperature and stirred for several hours.
-
The reaction is quenched by the slow addition of saturated ammonium chloride solution.
-
The layers are separated, and the aqueous layer is extracted with diethyl ether.
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is evaporated.
-
The crude this compound is purified by recrystallization or vacuum distillation.
-
-
Expected Yield: 60-80%
Visualizations
Synthesis Pathways for this compound
Caption: Overview of the primary synthetic routes to this compound.
Experimental Workflow for Laboratory Synthesis
Caption: General experimental workflow for the laboratory synthesis of this compound.
References
1-Pentadecanol: A Comprehensive Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the physicochemical properties, synthesis, and metabolic significance of 1-Pentadecanol. The information is curated to support research and development activities in various scientific fields.
Core Physicochemical Data
This compound, a saturated long-chain fatty alcohol, possesses the following key molecular identifiers and properties.
| Property | Value | Citations |
| Molecular Formula | C₁₅H₃₂O | [1][2][3][4] |
| Molecular Weight | 228.41 g/mol | [1][2][3][4] |
| Alternate Names | n-Pentadecyl alcohol | [4] |
| CAS Number | 629-76-5 | [1][3][5][6] |
| Appearance | White solid | [1] |
Synthesis and Experimental Protocols
The synthesis of this compound can be achieved through the reduction of its corresponding carboxylic acid, pentadecanoic acid. A common laboratory and industrial method for this transformation is catalytic hydrogenation.
Experimental Protocol: Catalytic Hydrogenation of a Long-Chain Fatty Acid
This protocol details a general procedure for the reduction of a long-chain fatty acid to its corresponding alcohol, which is applicable for the synthesis of this compound from pentadecanoic acid.
Materials:
-
Heptadecanoic acid (as a representative long-chain fatty acid)
-
Catalyst (e.g., a supported noble metal catalyst)
-
Solvent (e.g., an inert high-boiling point ether or hydrocarbon)
-
Hydrogen gas
-
High-pressure reactor (autoclave) equipped with a stirrer and temperature and pressure controls
-
Filtration or centrifugation apparatus
-
Rotary evaporator
-
Recrystallization solvent (e.g., acetone or ethanol)
Procedure:
-
Reactor Setup: The high-pressure reactor is charged with heptadecanoic acid, the catalyst, and the solvent.[7]
-
Inerting: The reactor is sealed and purged multiple times with an inert gas, such as nitrogen, to remove any oxygen.[7] This is followed by several purges with hydrogen gas.[7]
-
Pressurization and Heating: The reactor is then pressurized with hydrogen to the desired initial pressure (e.g., 3.0 MPa) at room temperature.[7] The stirring is initiated, and the reactor is heated to the target reaction temperature (e.g., 240 °C).[7]
-
Reaction: The temperature and pressure are maintained for the duration of the reaction (e.g., 7-13 hours).[7] Progress can be monitored by analyzing small samples via Gas Chromatography (GC) or Thin-Layer Chromatography (TLC).[7]
-
Workup: Upon completion, the reactor is cooled to room temperature, and the excess hydrogen gas is carefully vented.[7] The reaction mixture is recovered, and the catalyst is separated by filtration or centrifugation.[7]
-
Purification: The solvent is removed from the filtrate under reduced pressure using a rotary evaporator.[7] The resulting crude product can be purified by recrystallization from a suitable solvent to yield pure 1-Heptadecanol.[7]
Metabolic Pathway
This compound is involved in fatty acid metabolism through a process known as the fatty alcohol cycle. In this cycle, very long-chain fatty alcohols, aldehydes, and acids are reversibly interconverted. This metabolic pathway is crucial for lipid metabolism and transport.[2]
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Showing Compound this compound (FDB006219) - FooDB [foodb.ca]
- 3. This compound | 629-76-5 | AAA62976 | Biosynth [biosynth.com]
- 4. This compound | C15H32O | CID 12397 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound 629-76-5 | TCI AMERICA [tcichemicals.com]
- 6. glpbio.com [glpbio.com]
- 7. benchchem.com [benchchem.com]
1-Pentadecanol: A Technical Guide to Safety and Handling
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the safety and handling precautions for 1-pentadecanol. The information is intended for professionals in research and drug development who may handle this long-chain fatty alcohol. This document summarizes key safety data, outlines experimental protocols for toxicity testing, and provides clear, actionable guidance for safe laboratory practices.
Chemical and Physical Properties
This compound is a saturated long-chain fatty alcohol. At room temperature, it exists as a white, flaky solid.[1] It is used as an ingredient in industrial chemicals, lubricating oils, and consumer products like lotions and creams.[1]
| Property | Value |
| Chemical Formula | C₁₅H₃₂O |
| Molecular Weight | 228.41 g/mol [2] |
| CAS Number | 629-76-5[3] |
| Appearance | White solid[4] |
| Melting Point | 41-44 °C (106-111 °F)[3] |
| Boiling Point | 269-271 °C (516-520 °F)[3] |
| Flash Point | 112 °C (234 °F) - closed cup[3] |
| Water Solubility | Insoluble[5] |
| Density | 0.842 kg/L at 40 °C[1] |
Hazard Identification and Classification
According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified with the following hazards:
-
Acute Toxicity, Oral (Category 4), H302: Harmful if swallowed.
-
Acute Aquatic Toxicity (Category 1), H400: Very toxic to aquatic life.
-
Chronic Aquatic Toxicity (Category 1), H410: Very toxic to aquatic life with long lasting effects.
Some safety data sheets may also indicate potential for skin and eye irritation.[3] Long-chain primary alcohols like this compound generally exhibit low oral, skin, and respiratory toxicity.[3] However, prolonged contact with the undiluted substance can lead to defatting of the skin.[3]
Toxicological Data
Specific quantitative toxicological data for this compound is limited. Much of the assessment of its toxicity is based on data from structurally similar long-chain alcohols through a process called "read-across."[6] Generally, long-chain alcohols (C12-C16) are considered to be mild skin irritants, and their potential for eye irritation is minimal.[7] They are not considered to be skin sensitizers.[7]
| Endpoint | Species | Result | Classification |
| Acute Oral Toxicity | Not available | Data not available | Category 4 (GHS) |
| Acute Dermal Toxicity | Not available | Data not available | Not classified |
| Acute Inhalation Toxicity | Not available | Data not available | Not classified |
| Skin Irritation/Corrosion | Not available | Considered a mild irritant (read-across) | Not classified |
| Eye Irritation/Corrosion | Not available | Minimal irritation potential (read-across) | Not classified |
| Ecotoxicity (Reproduction) | Daphnia magna | 21-day EC₁₀ = 0.012 mg/L[8] | Aquatic Chronic 1 |
Experimental Protocols for Safety Assessment
The safety assessment of chemicals like this compound typically follows standardized guidelines from organizations such as the Organisation for Economic Co-operation and Development (OECD).
Acute Oral Toxicity (Based on OECD Guideline 423: Acute Toxic Class Method)
This method is a stepwise procedure using a minimum number of animals to classify a substance based on its acute oral toxicity.
Methodology:
-
Animal Selection: Healthy, young adult rats of a single sex (usually females) are used.
-
Dosing: The test substance is administered orally in a stepwise procedure with fixed doses (e.g., 5, 50, 300, 2000 mg/kg). Each step uses three animals.
-
Observation: The animals are observed for mortality and clinical signs of toxicity for up to 14 days.
-
Endpoint: The absence or presence of compound-related mortality at a given step determines the next step (e.g., dosing at a higher or lower level, or stopping the test). The results are used to classify the substance according to GHS categories.
References
- 1. goldenagri.com.sg [goldenagri.com.sg]
- 2. This compound | C15H32O | CID 12397 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. This compound, 629-76-5 [thegoodscentscompany.com]
- 5. This compound | 629-76-5 [chemicalbook.com]
- 6. ehp.niehs.nih.gov [ehp.niehs.nih.gov]
- 7. Human health risk assessment of long chain alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Registration Dossier - ECHA [echa.europa.eu]
The Biological Activities of 1-Pentadecanol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Pentadecanol, a saturated long-chain fatty alcohol with the chemical formula C₁₅H₃₂O, has garnered scientific interest for its diverse biological activities. This technical guide provides a comprehensive overview of the existing research on this compound, focusing on its antimicrobial, enzymatic, and potential, though less substantiated, anti-inflammatory and anticancer properties. The information is presented with a focus on quantitative data, detailed experimental methodologies, and visual representations of implicated pathways and workflows to support further research and development.
Antimicrobial Activities
The most extensively documented biological activity of this compound is its antimicrobial effect, particularly against bacteria implicated in skin conditions.
Quantitative Antimicrobial Data
The following table summarizes the minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) of this compound against various microorganisms.
| Microorganism | MIC (μg/mL) | MBC (μg/mL) | Reference(s) |
| Propionibacterium acnes | 0.78 | 1.56 | [1] |
| Staphylococcus aureus | 4 | 8 | [2] |
| Salmonella gallinarum | - | - | [3] |
| Brevibacterium ammoniagenes | 6.25 | - | [1] |
| Pityrosporum ovale | >800 | - | [1] |
Note: For Salmonella gallinarum, the activity was reported as a zone of inhibition of 17.7 mm with a 100 µl dose of a 0.1% solution, but a specific MIC/MBC value was not provided in the available literature.[3]
Experimental Protocols for Antimicrobial Susceptibility Testing
The MIC of this compound can be determined using the broth microdilution method.
Principle: This method involves challenging a standardized bacterial inoculum with serial dilutions of this compound in a liquid growth medium. The MIC is the lowest concentration of the compound that inhibits visible bacterial growth after a specified incubation period.
Protocol:
-
Preparation of this compound Stock Solution: Dissolve this compound in a suitable solvent, such as dimethyl sulfoxide (DMSO), to a high concentration (e.g., 10 mg/mL). Further dilutions are made in the appropriate broth medium.
-
Bacterial Inoculum Preparation: Culture the test microorganism on an appropriate agar medium. Prepare a bacterial suspension in sterile broth and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the this compound stock solution with the appropriate broth (e.g., Mueller-Hinton Broth for most bacteria, specialized broth for fastidious organisms like P. acnes). The final volume in each well should be 100 µL.
-
Inoculation: Add 100 µL of the standardized bacterial inoculum to each well containing the this compound dilutions. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the microtiter plate under appropriate conditions (e.g., 37°C for 24-48 hours, anaerobic conditions for P. acnes).
-
Reading the MIC: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound in which there is no visible growth.
The MBC is determined following the MIC test to ascertain the concentration of this compound that results in bacterial death.
Principle: This assay involves subculturing the contents of the wells from the MIC assay that show no visible growth onto an agar medium. The MBC is the lowest concentration that results in a significant reduction (typically ≥99.9%) in the number of viable bacteria.
Protocol:
-
Subculturing: Following the determination of the MIC, take a 10-100 µL aliquot from each well that showed no visible growth (i.e., at and above the MIC).
-
Plating: Spread the aliquot onto an appropriate agar plate (e.g., Mueller-Hinton Agar).
-
Incubation: Incubate the agar plates under conditions suitable for the growth of the test microorganism.
-
Reading the MBC: After incubation, count the number of colonies on each plate. The MBC is the lowest concentration of this compound that results in a ≥99.9% reduction in the number of CFUs compared to the initial inoculum count.
Proposed Mechanism of Antimicrobial Action
The primary mechanism of antimicrobial action for long-chain fatty alcohols like this compound is generally attributed to the disruption of the bacterial cell membrane.
Enzymatic Activity
This compound has been identified as a substrate for alkyl dihydroxyacetone phosphate (DHAP) synthase.
Quantitative Data
In a study using Ehrlich ascites tumor cells, the microsomal alkyl DHAP synthase exhibited an activity of approximately 0.2 µmol/min/mg protein with this compound as a substrate.[4]
Experimental Protocol: Alkyl DHAP Synthase Assay
Principle: This assay measures the activity of alkyl DHAP synthase by quantifying the formation of the alkyl-DHAP product from acyl-DHAP and a long-chain alcohol substrate like this compound.
Protocol:
-
Microsome Preparation: Isolate microsomes from the cell or tissue of interest (e.g., Ehrlich ascites tumor cells) through differential centrifugation.
-
Reaction Mixture: Prepare a reaction mixture containing:
-
Microsomal protein
-
Acyl-dihydroxyacetone phosphate (acyl-DHAP)
-
This compound (solubilized with a suitable detergent like Tween 20)
-
Buffer (e.g., Tris-HCl)
-
Cofactors (if required)
-
-
Incubation: Incubate the reaction mixture at a specific temperature (e.g., 37°C) for a defined period.
-
Reaction Termination: Stop the reaction by adding a solvent mixture (e.g., chloroform/methanol).
-
Lipid Extraction and Analysis: Extract the lipids from the reaction mixture. Separate the lipid components using thin-layer chromatography (TLC).
-
Quantification: Identify and quantify the alkyl-DHAP product. This can be achieved by using radiolabeled substrates and scintillation counting or by densitometry of the TLC plate.
-
Calculation of Enzyme Activity: Calculate the specific activity of the enzyme as µmol of product formed per minute per milligram of microsomal protein.
Anti-inflammatory and Anticancer Activities: An Evidence Gap
While some long-chain fatty acids and alcohols have demonstrated anti-inflammatory and anticancer properties, there is currently a lack of direct and robust experimental evidence to support these activities for this compound. Studies on the related C15:0 fatty acid, pentadecanoic acid, have shown some anti-inflammatory and selective anticancer effects. However, these findings cannot be directly extrapolated to this compound. Further research is required to investigate whether this compound possesses clinically relevant anti-inflammatory or anticancer properties.
Signaling Pathways
The precise signaling pathways modulated by this compound are not well-elucidated in the current scientific literature.
Cyclase Inhibition: A Tentative Hypothesis
Some sources refer to this compound as a "cyclase inhibitor," suggesting it may interfere with the activity of enzymes like adenylyl cyclase or guanylyl cyclase, which are crucial for the production of the second messengers cyclic AMP (cAMP) and cyclic GMP (cGMP), respectively. However, at present, there is a lack of direct experimental evidence and detailed mechanistic studies to substantiate this claim.
Conclusion and Future Directions
This compound exhibits well-documented antimicrobial activity, particularly against bacteria associated with skin conditions. This makes it a compound of interest for dermatological and cosmetic applications. Its role as a substrate for alkyl DHAP synthase is also established. However, significant research gaps remain concerning its potential anti-inflammatory and anticancer activities, as well as its precise molecular mechanisms of action and effects on specific signaling pathways. Future research should focus on:
-
In-depth investigation of anti-inflammatory and anticancer properties: Conducting rigorous in vitro and in vivo studies to confirm or refute these potential activities for this compound itself.
-
Elucidation of antimicrobial mechanism: Moving beyond the general membrane disruption model to identify specific molecular targets or pathways affected by this compound in microorganisms.
-
Validation of cyclase inhibition: Performing direct enzymatic and cell-based assays to determine if this compound has a significant inhibitory effect on adenylyl or guanylyl cyclase and to understand the mechanism of such inhibition if it exists.
A more comprehensive understanding of the biological activities and molecular targets of this compound will be crucial for unlocking its full therapeutic and biotechnological potential.
References
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. Induction of apoptosis by penta-O-galloyl-beta-D-glucose through activation of caspase-3 in human leukemia HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Growth inhibition and apoptosis induction by alternol in pancreatic carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound - Wikipedia [en.wikipedia.org]
1-Pentadecanol melting and boiling points
An In-depth Technical Guide to the Physicochemical Properties of 1-Pentadecanol Audience: Researchers, scientists, and drug development professionals.
Abstract
This compound (C₁₅H₃₂O), a saturated long-chain fatty alcohol, is a compound of interest in various research and development sectors due to its specific physicochemical properties. This document provides a comprehensive overview of its melting and boiling points, details the standard experimental protocols for their determination, and presents a logical workflow for these analytical procedures. The information is intended to support professionals in drug development and chemical research in accurately characterizing this compound.
Physicochemical Data of this compound
This compound is a white, flaky solid at room temperature.[1] Its key thermal properties are summarized below. The data presented are compiled from various sources, reflecting slight variations likely attributable to different experimental conditions and sample purities.
Table 1: Melting and Boiling Points of this compound
| Property | Value (°C) | Value (°F) | Pressure (mmHg) | Reference(s) |
| Melting Point | 41-44 | 105.8 - 111.2 | Not Applicable | [2][3] |
| 43-46 | 109.4 - 114.8 | Not Applicable | [4] | |
| 43.9 | 111 | Not Applicable | [5] | |
| 46 | 114.8 | Not Applicable | [6] | |
| Boiling Point | 269-271 | 516.2 - 519.8 | Not Specified | [2][3] |
| 298-299 | 568.4 - 570.2 | 760 | [4] | |
| 300 | 572 | 760 | [5] |
Note: Melting point is relatively insensitive to pressure changes.[7]
Experimental Protocols for Determination of Thermal Properties
The determination of melting and boiling points is crucial for the identification and purity assessment of organic compounds.[7][8] Pure crystalline compounds typically exhibit a sharp melting point range of 0.5-1.0°C, whereas impurities can depress the melting point and broaden the range.[7][8]
Melting Point Determination (Capillary Method)
This method utilizes a melting point apparatus, such as a Mel-Temp or Thiele tube, to heat a small sample in a capillary tube at a controlled rate.
Apparatus and Materials:
-
Melting point apparatus (e.g., Mel-Temp, DigiMelt)
-
Sealed-end capillary tubes
-
This compound sample
-
Mortar and pestle (for grinding the sample)
-
Thermometer
Procedure:
-
Sample Preparation: Place a small amount of this compound on a clean, dry surface. If the sample is not a fine powder, gently grind it using a mortar and pestle.
-
Capillary Tube Loading: Push the open end of a capillary tube into the powdered sample to collect a small amount. Tap the sealed bottom of the tube on a hard surface to pack the sample down. The packed sample height should be approximately 1-2 mm to ensure uniform heating.[8]
-
Apparatus Setup: Place the loaded capillary tube into the sample chamber of the melting point apparatus.
-
Rapid Determination (Optional): To find an approximate melting range, heat the sample at a fast rate (e.g., 10-20°C per minute).[9] This provides a preliminary range to guide the accurate measurement.
-
Accurate Determination: Allow the apparatus to cool to at least 10-20°C below the approximate melting point. Prepare a new sample and heat it slowly, at a rate of about 2°C per minute, through the expected melting range.[7][9]
-
Data Recording: Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the last crystal melts (T2). The melting point is reported as the range T1-T2.[8]
Boiling Point Determination (Micro Method)
This protocol is suitable for small quantities of liquid and can be performed using a standard melting point apparatus. Since this compound is a solid at room temperature, it must first be melted.
Apparatus and Materials:
-
Melting point apparatus (e.g., Mel-Temp)
-
Small test tube or capillary tube (sealed at one end)
-
A smaller, shorter capillary tube (open at both ends)
-
Thermometer
-
This compound sample
Procedure:
-
Sample Preparation: Gently melt a small quantity of this compound.
-
Apparatus Assembly: Attach a small test tube containing the molten sample to a thermometer. Alternatively, for very small volumes, a larger capillary tube can be used to hold the liquid.
-
Micro-Capillary Insertion: Place a smaller, open-ended capillary tube (or "minipipet") into the liquid sample, ensuring the open end is down.[10][11]
-
Heating: Place the assembly in the heating block of the apparatus. Heat the sample. As the temperature rises, air will slowly bubble out of the inverted inner capillary.
-
Boiling Point Identification: The boiling point is the temperature at which a rapid and continuous stream of bubbles emerges from the inner capillary.[11]
-
Pressure Correction: The boiling point is dependent on atmospheric pressure.[8] If the determination is not performed at standard pressure (760 mmHg), a correction should be applied.
Visualized Workflow
The following diagram illustrates the standardized workflow for the accurate determination of the melting point of a solid organic compound like this compound.
Caption: Workflow for determining the melting point of this compound.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound CAS#: 629-76-5 [m.chemicalbook.com]
- 3. This compound | 629-76-5 [chemicalbook.com]
- 4. This compound, 629-76-5 [thegoodscentscompany.com]
- 5. This compound | C15H32O | CID 12397 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. pentadecanol [stenutz.eu]
- 7. chem.ucalgary.ca [chem.ucalgary.ca]
- 8. alnoor.edu.iq [alnoor.edu.iq]
- 9. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 10. learning-space.uoa.edu.iq [learning-space.uoa.edu.iq]
- 11. phillysim.org [phillysim.org]
Methodological & Application
1-Pentadecanol as a Chromatographic Standard: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the utilization of 1-pentadecanol as a standard in chromatographic analyses. This compound, a C15 fatty alcohol, is a suitable internal and external standard for various chromatographic applications, particularly in the analysis of lipids and other long-chain hydrocarbons.[1] Its chemical properties, including its stability and non-endogenous nature in many biological samples, make it a reliable choice for quantification.[2]
Introduction to this compound as a Chromatographic Standard
This compound (CH₃(CH₂)₁₄OH) is a saturated fatty alcohol with a molecular weight of 228.41 g/mol .[3][4] It is a white, waxy solid at room temperature with a melting point of 41-44 °C and a boiling point of 269-271 °C.[4] These physical properties allow for its versatile use in both gas chromatography (GC) and high-performance liquid chromatography (HPLC).
As a standard, this compound offers several advantages:
-
Chemical Inertness: Its saturated hydrocarbon chain makes it relatively unreactive under typical chromatographic conditions.
-
Non-endogenous Nature: It is not naturally present in many biological matrices, which minimizes interference with the analysis of endogenous compounds.[2]
-
Structural Similarity: It serves as a good structural analog for other fatty alcohols and related lipids, ensuring similar behavior during extraction and chromatographic separation.[2]
-
Chromatographic Properties: It is amenable to common derivatization techniques for GC analysis and can be detected by universal detectors in both GC (Flame Ionization Detector - FID) and HPLC (Charged Aerosol Detector - CAD, Refractive Index Detector - RID).
Applications in Chromatography
This compound is primarily used as an internal standard to correct for variations in sample preparation and instrument response. It can also be used as an external standard for the calibration and quantification of analytes.
Gas Chromatography (GC)
In GC, this compound is particularly useful for the analysis of:
-
Fatty Alcohols: Quantification of other fatty alcohols in various samples.
-
Fatty Acids: As an internal standard in the analysis of fatty acid methyl esters (FAMEs), where it can be derivatized alongside the fatty acids.
-
Total Lipid Content: As a representative standard for the quantification of total lipid extracts.
High-Performance Liquid Chromatography (HPLC)
In HPLC, this compound can be employed for the analysis of non-volatile or semi-volatile lipids.[5] It is particularly useful with universal detectors like CAD or RID, as it lacks a strong UV chromophore.[5][6] Applications include the quantification of:
-
Fatty Alcohols and Waxes: In cosmetic and industrial product formulations.
-
Neutral Lipids: As part of a broader lipid profiling method.
Quantitative Data Summary
The following tables summarize typical quantitative data for the use of this compound and related odd-chain lipids as internal standards in chromatographic analysis. Note that retention times are highly dependent on the specific chromatographic conditions and column used.
Table 1: Gas Chromatography (GC) Data
| Analyte Class | Internal Standard | Column | Detector | Typical Retention Time (min) | Concentration Range | Reference |
| Fatty Acid Methyl Esters (FAMEs) | Pentadecanoic Acid (C15:0) | DB-FFAP | FID | 15-25 | 0.1 - 100 µg/mL | [7] |
| Fatty Alcohols | This compound | HP-5MS | FID/MS | 12-20 | 1 - 50 µg/mL | [8] |
| Sterols and Fatty Acids | Nonadecanoic Acid (C19:0) | HP-5MS-UI | MS | 20-30 | 10 - 100 mg/L | [8] |
Table 2: High-Performance Liquid Chromatography (HPLC) Data
| Analyte Class | Internal Standard | Column | Detector | Mobile Phase Example | Typical Retention Time (min) | Reference |
| Neutral Lipids | Erucyl Alcohol | Silica | FID | Heptane/Isopropanol/Formic Acid | 10-15 | [6] |
| Long-Chain Lipids | Not specified (External Std) | C18 | RID | Methanol/Water | < 14 | [9] |
| Lipid Classes | Not specified (External Std) | C8 | CAD | Acetonitrile/Water | Variable | [10] |
Experimental Protocols
The following are detailed protocols for the use of this compound as an internal standard in GC and HPLC for lipid analysis.
Protocol 1: Quantification of Fatty Acids in a Biological Matrix using GC-FID
This protocol describes the extraction and derivatization of total fatty acids from a biological sample, using this compound as an internal standard.
Materials:
-
This compound (Internal Standard Stock Solution: 1 mg/mL in chloroform/methanol 2:1, v/v)
-
Chloroform, Methanol, Hexane (HPLC grade)
-
Sodium methoxide (0.5 M in methanol)
-
Glacial Acetic Acid
-
Anhydrous Sodium Sulfate
-
Sample (e.g., cell pellet, tissue homogenate)
Procedure:
-
Sample Preparation and Lipid Extraction:
-
To a known amount of sample (e.g., 10-50 mg), add a precise volume of the this compound internal standard stock solution (e.g., 100 µL).
-
Add 3 mL of chloroform/methanol (2:1, v/v) and vortex thoroughly for 2 minutes.
-
Centrifuge at 3000 x g for 10 minutes to separate the phases.
-
Carefully collect the lower organic phase containing the lipids into a clean tube.
-
Dry the extracted lipids under a stream of nitrogen.
-
-
Derivatization to Fatty Acid Methyl Esters (FAMEs) and Pentadecyl Methyl Ether:
-
To the dried lipid extract, add 1 mL of 0.5 M sodium methoxide in methanol.
-
Incubate at 60°C for 15 minutes with occasional vortexing.
-
Cool to room temperature and neutralize by adding 50 µL of glacial acetic acid.
-
Add 2 mL of hexane and 2 mL of deionized water, vortex, and centrifuge to separate the phases.
-
Collect the upper hexane layer containing the FAMEs and the derivatized internal standard.
-
Pass the hexane extract through a small column of anhydrous sodium sulfate to remove any residual water.
-
Evaporate the hexane to a final volume of approximately 100 µL for GC injection.
-
-
GC-FID Analysis:
-
Column: DB-FFAP (30 m x 0.25 mm ID, 0.25 µm film thickness) or similar polar capillary column.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injector Temperature: 250°C.
-
Detector Temperature: 280°C.
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp 1: 10°C/min to 180°C.
-
Ramp 2: 5°C/min to 240°C, hold for 10 minutes.
-
-
Injection Volume: 1 µL.
-
Data Analysis: Calculate the concentration of each fatty acid using the following formula:
Concentration of Analyte = (Area of Analyte / Area of IS) * (Concentration of IS / Response Factor of Analyte)
The response factor for each analyte should be determined by analyzing a standard mixture of known concentrations of the fatty acids and the internal standard.
Protocol 2: Quantification of a Non-UV-Absorbing Analyte using HPLC-CAD with this compound as an External Standard
This protocol outlines the use of this compound to create a calibration curve for the quantification of a non-UV-absorbing analyte, such as another fatty alcohol.
Materials:
-
This compound (Standard Stock Solution: 1 mg/mL in isopropanol)
-
Analyte of interest
-
Isopropanol, Acetonitrile, Water (HPLC grade)
Procedure:
-
Preparation of Standard Solutions:
-
Prepare a series of calibration standards by diluting the this compound stock solution with the mobile phase to achieve concentrations ranging from, for example, 10 to 200 µg/mL.
-
Prepare the unknown sample by dissolving a known weight in the mobile phase.
-
-
HPLC-CAD Analysis:
-
Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm).
-
Mobile Phase: Isocratic elution with Acetonitrile/Water (90:10, v/v) or a gradient program suitable for the analyte.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
CAD Settings:
-
Nebulizer Temperature: 35°C.
-
Evaporation Tube Temperature: 40°C.
-
Gas Pressure: 35 psi (Nitrogen).
-
-
Injection Volume: 10 µL.
-
Data Analysis:
-
Inject the series of this compound standard solutions and record the peak areas.
-
Construct a calibration curve by plotting the peak area versus the concentration of this compound.
-
Inject the unknown sample and determine its peak area.
-
Calculate the concentration of the analyte in the unknown sample using the calibration curve.
Visualizations
The following diagrams illustrate the experimental workflows described in the protocols.
Caption: Workflow for GC-FID analysis using this compound as an internal standard.
Caption: Workflow for HPLC-CAD analysis using this compound as an external standard.
Conclusion
This compound is a valuable and versatile standard for a range of chromatographic applications, particularly in the field of lipid analysis. Its physical and chemical properties make it an excellent choice for both internal and external standardization in GC and HPLC methods. The protocols and data presented here provide a foundation for researchers to develop and validate robust quantitative methods for their specific analytical needs. Proper implementation of this compound as a standard can significantly improve the accuracy and reliability of chromatographic results.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. This compound | C15H32O | CID 12397 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 1-十五醇 99% | Sigma-Aldrich [sigmaaldrich.com]
- 5. hplc.eu [hplc.eu]
- 6. Quantitative analysis of lipid classes by liquid chromatography via a flame ionization detector - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Development and validation of a GC–FID method for quantitative analysis of oleic acid and related fatty acids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. A Simple Quantitative Approach for the Determination of Long and Medium Chain Lipids in Bio-relevant Matrices by High Performance Liquid Chromatography with Refractive Index Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 10. documents.thermofisher.com [documents.thermofisher.com]
Application Note: Quantitative Analysis of 1-Pentadecanol using Gas Chromatography-Mass Spectrometry (GC-MS)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and sensitive method for the qualitative and quantitative analysis of 1-Pentadecanol in various sample matrices using Gas Chromatography-Mass Spectrometry (GC-MS). This compound, a long-chain fatty alcohol, has applications in the cosmetic and pharmaceutical industries, including as a potential anti-acne agent.[1][2] The protocol provided herein outlines sample preparation, derivatization, GC-MS parameters, and data analysis. Due to the polar nature and low volatility of this compound, a derivatization step to form its trimethylsilyl (TMS) ether is crucial for achieving optimal chromatographic peak shape and sensitivity.[3] This method is suitable for researchers in metabolomics, drug development, and quality control.
Introduction
This compound (C15H32O, M.Wt: 228.41 g/mol ) is a saturated fatty alcohol with a 15-carbon chain.[2][4] Its presence in biological systems and its use in commercial products necessitates a reliable analytical method for its identification and quantification.[2][5] Gas Chromatography-Mass Spectrometry (GC-MS) offers high separation efficiency and specific detection, making it the ideal technique for analyzing long-chain alcohols. This application note provides a comprehensive protocol for the GC-MS analysis of this compound, including a critical derivatization step to improve its chromatographic behavior.[3]
Experimental Protocol
Sample Preparation
The following protocol describes the extraction of this compound from a liquid sample matrix (e.g., plasma, serum, or a cosmetic formulation).
Materials:
-
Sample containing this compound
-
Internal Standard (IS) solution (e.g., 1-Heptadecanol at 10 µg/mL in methanol)
-
Methanol (HPLC grade)
-
Chloroform (HPLC grade)
-
0.9% NaCl solution
-
Anhydrous sodium sulfate
-
Glass centrifuge tubes (15 mL)
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
Procedure:
-
Pipette 1.0 mL of the sample into a 15 mL glass centrifuge tube.
-
Add 50 µL of the internal standard solution.
-
Add 2.0 mL of methanol and vortex for 30 seconds to precipitate proteins.
-
Add 1.0 mL of chloroform and vortex for 1 minute.
-
Add another 1.0 mL of chloroform and 1.0 mL of 0.9% NaCl solution.
-
Vortex vigorously for 2 minutes.
-
Centrifuge at 3000 rpm for 10 minutes to separate the layers.
-
Carefully collect the lower organic layer (chloroform) and transfer it to a clean tube.
-
Dry the organic extract by passing it through a small column of anhydrous sodium sulfate.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
The dried extract is now ready for derivatization.
Derivatization to Trimethylsilyl (TMS) Ether
To improve the volatility and chromatographic peak shape of this compound, a silylation reaction is performed.[3]
Materials:
-
Dried sample extract
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Pyridine (anhydrous)
-
GC vials with inserts and PTFE-lined caps
-
Heating block or oven
Procedure:
-
To the dried extract, add 50 µL of anhydrous pyridine to dissolve the residue.
-
Add 100 µL of BSTFA + 1% TMCS to the vial.
-
Cap the vial tightly and vortex for 30 seconds.
-
Heat the vial at 70°C for 30 minutes to ensure complete derivatization.
-
Allow the vial to cool to room temperature before GC-MS analysis.
GC-MS Analysis
The following GC-MS parameters are recommended as a starting point and may require optimization for specific instruments and applications. The parameters are adapted from established methods for similar long-chain alcohols.[3]
| Parameter | Value |
| Gas Chromatograph (GC) | |
| Column | HP-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium, constant flow at 1.0 mL/min |
| Inlet Temperature | 280°C |
| Injection Mode | Splitless |
| Injection Volume | 1 µL |
| Oven Temperature Program | Initial: 150°C, hold for 2 minRamp: 10°C/min to 300°CHold: 5 min at 300°C |
| Mass Spectrometer (MS) | |
| Ion Source Temperature | 230°C |
| Quadrupole Temperature | 150°C |
| Transfer Line Temperature | 280°C |
| Ionization Mode | Electron Ionization (EI) |
| Ionization Energy | 70 eV |
| Acquisition Mode | Full Scan (m/z 50-550) and/or Selected Ion Monitoring (SIM) |
| Solvent Delay | 5 minutes |
Data Presentation
Quantitative Data Summary
The following table summarizes the key mass spectral data for the TMS derivative of this compound.
| Compound | Molecular Ion (M+) [m/z] | Major Fragment Ions [m/z] (Relative Abundance) |
| This compound-TMS | 300.6 | 73 (base peak), 75, 103, 129, [M-15]+ |
| This compound (underivatized) | Not typically observed | 41, 43, 55, 56, 57, 69, 83[6] |
For quantitative analysis using Selected Ion Monitoring (SIM), the following ions are recommended:
| Compound | Quantifier Ion (m/z) | Qualifier Ions (m/z) |
| This compound-TMS | 103 | 73, 75 |
| 1-Heptadecanol-TMS (IS) | 103 | 73, 75 |
Visualizations
Experimental Workflow
Caption: Workflow for the GC-MS analysis of this compound.
Fragmentation Pathway of this compound-TMS
Caption: Proposed fragmentation of this compound-TMS in EI-MS.
Conclusion
This application note provides a detailed protocol for the analysis of this compound by GC-MS. The method, which includes a crucial derivatization step, is sensitive and specific, making it suitable for a wide range of applications in research and industry. The provided GC-MS parameters and quantitative data serve as a solid foundation for method development and validation. For optimal results, users should validate the method for their specific sample matrix and instrumentation.
References
Application Notes and Protocols for the High-Performance Liquid Chromatography (HPLC) Analysis of 1-Pentadecanol
This document provides detailed application notes and experimental protocols for the quantitative analysis of 1-Pentadecanol using High-Performance Liquid Chromatography (HPLC). The methods described are intended for researchers, scientists, and professionals in drug development and related fields. Two primary HPLC methods are presented: an isocratic method with Refractive Index (RI) detection for direct analysis and a gradient method with UV detection following pre-column derivatization for enhanced sensitivity.
Application Note 1: Isocratic HPLC-RI Method for the Quantification of this compound
This method provides a straightforward approach for the quantification of this compound without the need for derivatization. It is suitable for relatively simple sample matrices where high sensitivity is not the primary requirement.
Quantitative Data Summary
The following table summarizes the typical performance characteristics of an HPLC-RI method for the analysis of long-chain fatty alcohols. These values are representative and may vary depending on the specific instrument and experimental conditions.
| Parameter | Typical Value |
| Linearity (r²) | ≥ 0.998 |
| Intra-day Precision (RSD) | < 4.5% |
| Inter-day Precision (RSD) | < 5.5% |
| Limit of Detection (LOD) | Instrument dependent, typically in the low µg/mL range |
| Limit of Quantification (LOQ) | Instrument dependent, typically in the mid-to-high µg/mL range |
Experimental Protocol
1. Materials and Reagents
-
This compound standard (≥98% purity)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Acetic acid (glacial, analytical grade)
-
Sample solvent: Methanol
2. Instrumentation
-
HPLC system with an isocratic pump
-
Autosampler
-
Column oven
-
Refractive Index Detector (RID)
-
C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)
3. Chromatographic Conditions
-
Mobile Phase: Methanol:Water:Acetic Acid (90:9.9:0.1, v/v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 20 µL
-
Run Time: Approximately 15 minutes (adjust as needed based on retention time)
4. Standard and Sample Preparation
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of methanol.
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with methanol to achieve concentrations in the desired working range (e.g., 10, 50, 100, 250, 500 µg/mL).
-
Sample Preparation: Dissolve the sample containing this compound in methanol to a concentration within the calibration range. If necessary, filter the sample through a 0.45 µm syringe filter before injection.
5. Analysis Procedure
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved on the RI detector.
-
Inject the calibration standards in ascending order of concentration.
-
Inject the prepared samples.
-
Construct a calibration curve by plotting the peak area of the this compound standard against its concentration.
-
Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.
Experimental Workflow Diagram
Application Notes and Protocols for 1-Pentadecanol as a Substrate in Enzyme Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Pentadecanol, a saturated long-chain fatty alcohol, serves as a valuable substrate in various enzymatic assays, facilitating the study of lipid metabolism and the development of novel therapeutics. Its role as a precursor in the biosynthesis of ether lipids and its catabolism via fatty alcohol oxidation pathways make it a key molecule for investigating enzymes involved in these processes. These application notes provide detailed protocols and data for utilizing this compound as a substrate in key enzyme assays, including fatty alcohol:NAD+ oxidoreductase and alkyl-dihydroxyacetonephosphate (DHAP) synthase.
This compound in Enzyme Assays: Quantitative Data
The following table summarizes the key quantitative data for enzyme assays utilizing this compound and related long-chain alcohols. This information is crucial for experimental design and data interpretation.
| Enzyme | Substrate | Organism/Tissue | Specific Activity | Apparent Km (µM) | Vmax (nmol/min/mg protein) | Optimal pH |
| Alkyl-DHAP Synthase | This compound | Ehrlich Ascites Tumor Cells | ~0.2 µmol/min/mg protein[1] | Not Reported | Not Reported | Not Reported |
| Fatty Alcohol:NAD+ Oxidoreductase | 1-Hexadecanol* | Rat Liver | Not Reported | 0.67[2] | 5.98[2] | 8.4[2] |
*Note: Data for 1-Hexadecanol, a close structural analog of this compound, is provided as a reference for the Fatty Alcohol:NAD+ Oxidoreductase assay.
Metabolic Pathway of this compound
This compound is metabolized through oxidative pathways, primarily involving its conversion to the corresponding fatty acid, pentadecanoic acid. This process is catalyzed by a fatty alcohol:NAD+ oxidoreductase, with pentadecanal as an intermediate. Pentadecanoic acid can then enter the fatty acid beta-oxidation pathway.
Caption: Metabolic pathway of this compound oxidation.
Application Note 1: Fatty Alcohol:NAD+ Oxidoreductase Assay
Background
Fatty alcohol:NAD+ oxidoreductase (EC 1.1.1.X) is a key enzyme responsible for the oxidation of long-chain fatty alcohols to their corresponding aldehydes. This assay measures the activity of this enzyme by monitoring the reduction of NAD+ to NADH, which results in an increase in absorbance at 340 nm.
Experimental Protocol
Materials:
-
This compound solution (Substrate): Prepare a stock solution in a suitable organic solvent (e.g., ethanol or DMSO) and dilute in assay buffer containing a detergent (e.g., Triton X-100) to ensure solubility.
-
NAD+ solution: Prepare a fresh solution in assay buffer.
-
Assay Buffer: 50 mM Glycine-NaOH buffer, pH 8.4.
-
Enzyme preparation (e.g., rat liver microsomes or purified enzyme).
-
Spectrophotometer capable of measuring absorbance at 340 nm.
-
96-well UV-transparent microplate or quartz cuvettes.
Procedure:
-
Prepare the reaction mixture: In each well of a microplate or a cuvette, add the following components in the specified order:
-
Assay Buffer
-
NAD+ solution (final concentration, e.g., 2.5 mM)
-
This compound solution (final concentration range, e.g., 1-100 µM)
-
-
Pre-incubate: Incubate the reaction mixture at 37°C for 5 minutes to equilibrate the temperature.
-
Initiate the reaction: Add the enzyme preparation to the reaction mixture to start the reaction.
-
Monitor absorbance: Immediately begin monitoring the increase in absorbance at 340 nm every 30 seconds for 5-10 minutes.
-
Calculate enzyme activity: Determine the initial rate of the reaction (ΔA340/min) from the linear portion of the absorbance curve. The specific activity can be calculated using the Beer-Lambert law (molar extinction coefficient of NADH at 340 nm is 6220 M-1cm-1).
Experimental Workflow:
Caption: Workflow for the fatty alcohol:NAD+ oxidoreductase assay.
Application Note 2: Alkyl-dihydroxyacetonephosphate (DHAP) Synthase Assay
Background
Alkyl-dihydroxyacetonephosphate (DHAP) synthase (EC 2.5.1.26) is a peroxisomal enzyme that catalyzes the formation of the ether bond in lipid biosynthesis. It replaces the acyl group of acyl-DHAP with a long-chain fatty alcohol. This assay is critical for studying ether lipid metabolism and related disorders.
Experimental Protocol (Outline)
Principle:
The assay would ideally measure the release of the fatty acid anion as this compound is incorporated into the alkyl-DHAP product. This could potentially be coupled to a downstream enzymatic reaction that produces a detectable signal. Alternatively, chromatographic methods (TLC, HPLC, or GC-MS) can be used to separate and quantify the radiolabeled alkyl-DHAP product.
Materials (for a radio-assay):
-
[14C]- or [3H]-labeled this compound.
-
Acyl-dihydroxyacetonephosphate (Acyl-DHAP).
-
Enzyme source (e.g., purified enzyme or microsomal fraction from Ehrlich ascites tumor cells).
-
Reaction Buffer (e.g., Tris-HCl buffer, pH 7.4).
-
Scintillation cocktail and counter.
-
TLC plates and developing solvents.
Procedure Outline:
-
Reaction Setup: Combine the enzyme preparation, acyl-DHAP, and radiolabeled this compound in the reaction buffer.
-
Incubation: Incubate the reaction mixture at 37°C for a defined period.
-
Reaction Termination: Stop the reaction by adding an organic solvent mixture (e.g., chloroform:methanol).
-
Lipid Extraction: Extract the lipids from the reaction mixture.
-
Product Separation: Separate the radiolabeled alkyl-DHAP product from the unreacted [14C]-1-pentadecanol using thin-layer chromatography (TLC).
-
Quantification: Scrape the corresponding spot from the TLC plate and quantify the radioactivity using a scintillation counter.
-
Calculate Activity: Determine the amount of product formed per unit time per milligram of protein.
Logical Relationship in Alkyl-DHAP Synthase Reaction:
Caption: Substrates and products of the Alkyl-DHAP synthase reaction.
Conclusion
This compound is a versatile substrate for studying key enzymes in lipid metabolism. The provided protocols and data serve as a foundation for researchers to design and execute robust enzyme assays. Further investigation is warranted to determine the specific kinetic parameters of fatty alcohol:NAD+ oxidoreductase with this compound and to develop a more direct, non-radioactive assay for alkyl-DHAP synthase. These advancements will undoubtedly contribute to a deeper understanding of lipid biochemistry and its implications in health and disease.
References
Protocol for the Solubilization and Use of 1-Pentadecanol in In Vitro Experiments
For Researchers, Scientists, and Drug Development Professionals
Application Notes
1-Pentadecanol is a saturated long-chain fatty alcohol with documented anti-acne and antimicrobial properties.[1] Its lipophilic nature presents a challenge for its use in aqueous in vitro cell culture systems. This protocol provides a detailed method for the solubilization of this compound using Dimethyl Sulfoxide (DMSO) to create a stock solution suitable for in vitro experiments. The protocol emphasizes the importance of minimizing solvent-induced cytotoxicity and includes recommendations for determining optimal working concentrations.
Due to its effects on bacteria associated with acne, this compound is of interest for dermatological research, particularly for studies involving keratinocytes and inflammatory responses. Long-chain fatty alcohols can influence cellular lipid metabolism and membrane-associated signaling pathways. Researchers investigating skin homeostasis, inflammation, and lipid-mediated signaling will find this protocol valuable.
Quantitative Data Summary
For ease of reference, the following table summarizes key quantitative data for this compound.
| Property | Value | Source/Comments |
| Molecular Weight | 228.41 g/mol | --- |
| Solubility in DMSO | 30 mg/mL (131.34 mM) | Sonication is recommended to aid dissolution.[1] |
| Recommended Stock Solution Concentration | 10-100 mM in DMSO | Based on solubility and common laboratory practice. |
| Recommended Working Concentration Range | 1-100 µM | General starting range for in vitro cell-based assays; should be optimized for each cell line and experimental endpoint. |
| Minimum Inhibitory Concentration (MIC) vs. P. acnes | 0.78 µg/mL | Provides a known bioactive concentration. |
Experimental Protocols
Protocol 1: Preparation of a 100 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a high-concentration stock solution of this compound that can be further diluted to working concentrations for in vitro experiments.
Materials:
-
This compound (solid)
-
Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile, conical-bottom polypropylene tubes (1.5 mL)
-
Vortex mixer
-
Water bath or heating block set to 37°C
-
Sonicator bath
-
Sterile 0.22 µm syringe filter
-
Sterile syringe
Procedure:
-
Weighing: In a sterile 1.5 mL microcentrifuge tube, carefully weigh out 22.84 mg of this compound to prepare 1 mL of a 100 mM stock solution. Adjust the mass and solvent volume as needed for the desired final volume.
-
Dissolving: Add 1 mL of cell culture grade DMSO to the tube containing the this compound.
-
Vortexing: Vortex the solution vigorously for 1-2 minutes. The solution may appear cloudy or have visible precipitate.
-
Warming and Sonication: To ensure complete dissolution, place the tube in a 37°C water bath or heating block for 10-15 minutes.[2] Following warming, place the tube in a sonicator bath for 15-30 minutes.[1] Visually inspect the solution to ensure all solid has dissolved. Repeat warming and sonication if necessary.
-
Sterilization: Draw the solution into a sterile syringe and pass it through a sterile 0.22 µm syringe filter into a new sterile polypropylene tube. This step is critical for removing any potential microbial contamination.
-
Aliquoting and Storage: Aliquot the sterile stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C. When stored properly, the stock solution should be stable for several months.
Protocol 2: Preparation of Working Solutions and Treatment of Cultured Cells
This protocol outlines the dilution of the this compound stock solution into complete cell culture medium and the subsequent treatment of cells.
Materials:
-
100 mM this compound stock solution in DMSO
-
Complete cell culture medium appropriate for the cell line being used
-
Cultured cells in multi-well plates
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate at a density that will ensure they are in the exponential growth phase at the time of treatment. Allow the cells to adhere and grow overnight.
-
Preparation of Working Solutions: On the day of the experiment, thaw an aliquot of the 100 mM this compound stock solution at room temperature. Prepare serial dilutions of the stock solution in complete cell culture medium to achieve the desired final working concentrations.
-
Crucial Note on Solvent Concentration: It is critical to maintain the final DMSO concentration at a low, non-toxic level, typically below 0.5% (v/v), and ideally at or below 0.1% (v/v), in the culture medium to avoid solvent-induced cytotoxicity.[3]
-
Example Dilution for a 100 µM final concentration with 0.1% DMSO: Add 1 µL of the 100 mM stock solution to 999 µL of complete cell culture medium.
-
-
Cell Treatment:
-
Remove the existing medium from the cell culture plate.
-
Replace it with the medium containing the various concentrations of this compound.
-
Include a vehicle control (medium with the same final concentration of DMSO as the highest treatment concentration) and a negative control (medium only).
-
-
Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Downstream Analysis: Following incubation, the cells can be analyzed for various endpoints, such as cytotoxicity (e.g., MTT or LDH assay), apoptosis (e.g., caspase activity assay), or changes in signaling pathways (e.g., Western blot, qPCR).
Visualization
Experimental Workflow
The following diagram illustrates the workflow for preparing this compound solutions and treating cultured cells.
Caption: Workflow for this compound solubilization and in vitro application.
Potential Signaling Pathway
Given the role of long-chain fatty alcohols in lipid metabolism and the anti-inflammatory properties of similar molecules, this compound may influence inflammatory signaling pathways. The diagram below represents a generalized inflammatory signaling cascade that could be a target for investigation.
Caption: A potential inflammatory signaling pathway for investigation.
References
1-Pentadecanol: A Versatile Starting Material for Organic Synthesis
Introduction
1-Pentadecanol, a saturated fatty alcohol with a 15-carbon chain, serves as a valuable and versatile starting material in a variety of organic syntheses. Its linear hydrocarbon chain and terminal hydroxyl group allow for a range of chemical transformations, making it a key building block in the synthesis of pharmaceuticals, insect pheromones, and other specialty chemicals. This document provides detailed application notes and experimental protocols for several key synthetic transformations starting from this compound, intended for researchers, scientists, and professionals in drug development.
Key Synthetic Applications of this compound
This compound can be readily converted into several key chemical intermediates, including pentadecanoic acid, 1-bromopentadecane, and various esters. These derivatives are valuable precursors for more complex molecules.
Oxidation to Pentadecanoic Acid
The oxidation of this compound to its corresponding carboxylic acid, pentadecanoic acid, is a fundamental transformation. Pentadecanoic acid and its derivatives have applications in the pharmaceutical and cosmetic industries.
Experimental Protocol: Jones Oxidation of this compound
This protocol describes the oxidation of this compound to pentadecanoic acid using Jones reagent.
Materials:
-
This compound
-
Acetone (reagent grade)
-
Jones Reagent (prepared by dissolving 26.7 g of chromium trioxide in 23 mL of concentrated sulfuric acid and carefully diluting with water to a final volume of 100 mL)
-
Isopropyl alcohol
-
Diethyl ether
-
Magnesium sulfate (anhydrous)
-
Sodium bicarbonate (5% aqueous solution)
Procedure:
-
In a 250 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve this compound (1.0 eq) in acetone.
-
Cool the flask in an ice bath to 0-5 °C.
-
Slowly add Jones reagent (2.0 eq) dropwise from the dropping funnel to the stirred solution, maintaining the temperature below 10 °C. The color of the reaction mixture will change from orange to green.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the excess oxidant by the dropwise addition of isopropyl alcohol until the green color persists.
-
Remove the acetone under reduced pressure.
-
Partition the residue between diethyl ether and water.
-
Separate the organic layer and wash it sequentially with water and 5% aqueous sodium bicarbonate solution.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude pentadecanoic acid.
-
The crude product can be further purified by recrystallization from a suitable solvent such as hexane or ethanol-water.
Quantitative Data:
| Reactant | Product | Reagent | Solvent | Reaction Time | Yield (%) |
| This compound | Pentadecanoic Acid | Jones Reagent | Acetone | 2 hours | ~85-95 |
Conversion to 1-Bromopentadecane
1-Bromopentadecane is a key intermediate for introducing the 15-carbon alkyl chain in the synthesis of more complex molecules, including certain insect pheromones and pharmaceuticals.
Experimental Protocol: Bromination with Phosphorus Tribromide (PBr₃)
This protocol details the conversion of this compound to 1-bromopentadecane using phosphorus tribromide.
Materials:
-
This compound
-
Phosphorus tribromide (PBr₃)
-
Diethyl ether (anhydrous)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Magnesium sulfate (anhydrous)
Procedure:
-
To a flame-dried 250 mL round-bottom flask under an inert atmosphere (nitrogen or argon), add this compound (1.0 eq) and anhydrous diethyl ether.
-
Cool the flask in an ice bath to 0 °C.
-
Slowly add phosphorus tribromide (0.4 eq) dropwise to the stirred solution. An exothermic reaction will occur.
-
After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 12-18 hours.
-
Carefully pour the reaction mixture onto crushed ice.
-
Separate the organic layer and wash it sequentially with cold water, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude 1-bromopentadecane.
-
The product can be purified by vacuum distillation.
Quantitative Data:
| Reactant | Product | Reagent | Solvent | Reaction Time | Yield (%) |
| This compound | 1-Bromopentadecane | PBr₃ | Diethyl ether | 12-18 hours | ~80-90 |
Esterification to Pentadecyl Acetate
Esterification of this compound is a common reaction to produce esters that can be used as fragrances, plasticizers, or as intermediates in further syntheses.
Experimental Protocol: Fischer Esterification with Acetic Acid
This protocol describes the synthesis of pentadecyl acetate via Fischer esterification of this compound with acetic acid.
Materials:
-
This compound
-
Glacial acetic acid
-
Sulfuric acid (concentrated)
-
Toluene
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Magnesium sulfate (anhydrous)
Procedure:
-
In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine this compound (1.0 eq), glacial acetic acid (3.0 eq), and a catalytic amount of concentrated sulfuric acid (0.1 eq) in toluene.
-
Heat the mixture to reflux and collect the water formed in the Dean-Stark trap.
-
Continue the reaction until no more water is collected (typically 4-6 hours).
-
Cool the reaction mixture to room temperature and dilute with diethyl ether.
-
Wash the organic layer sequentially with water, saturated aqueous sodium bicarbonate solution (until effervescence ceases), and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield pentadecyl acetate.
-
The product can be purified by vacuum distillation.
Quantitative Data:
| Reactant | Product | Reagents | Solvent | Reaction Time | Yield (%) |
| This compound | Pentadecyl Acetate | Acetic acid, Sulfuric acid (catalyst) | Toluene | 4-6 hours | >90 |
Advanced Synthetic Applications
Synthesis of Pachastrissamine (Jaspine B)
This compound has been successfully employed as a starting material in the stereoselective synthesis of pachastrissamine, also known as jaspine B, a cytotoxic anhydrophytosphingosine found in marine sponges.[1] The synthesis involves a multi-step sequence where the C15 alkyl chain of this compound is incorporated into the final natural product.
The overall synthetic strategy involves the conversion of this compound to a suitable electrophile, which is then coupled with a chiral building block to construct the carbon skeleton of pachastrissamine. The synthesis highlights the utility of this compound in natural product synthesis. A detailed experimental protocol for this multi-step synthesis can be found in the work by Venkatesan and Srinivasan.
Visualizing Synthetic Pathways
The following diagrams illustrate the logical flow of the synthetic transformations described above.
Caption: Synthetic pathways from this compound.
Conclusion
This compound is a readily available and versatile C15 building block for organic synthesis. The protocols provided herein for its oxidation, bromination, and esterification demonstrate its utility in preparing valuable chemical intermediates. Furthermore, its application in the total synthesis of natural products like pachastrissamine underscores its importance for researchers in medicinal chemistry and drug development. The straightforward reactivity of its terminal hydroxyl group, combined with its long, linear alkyl chain, ensures that this compound will continue to be a relevant starting material in the field of organic synthesis.
References
Application Notes and Protocols for In vivo Formulation of 1-Pentadecanol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the formulation and in vivo administration of 1-Pentadecanol, a long-chain saturated fatty alcohol with known anti-comedone and antimicrobial properties.[1][2] The following sections offer guidance on preparing stable formulations for various administration routes in preclinical research, particularly in rodent models.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in the table below. This information is crucial for selecting appropriate formulation strategies.
| Property | Value | Reference |
| Molecular Formula | C₁₅H₃₂O | [2] |
| Molecular Weight | 228.42 g/mol | [2] |
| Appearance | White, flaky solid | [2] |
| Melting Point | 41-44 °C | [2] |
| Boiling Point | 269-271 °C | [2] |
| Solubility in Water | Insoluble | Chem-Impex |
| Solubility in DMSO | ≥ 30 mg/mL (Sonication recommended) | [3] |
Formulation Protocols for In Vivo Studies
Due to its lipophilic nature, this compound requires a suitable vehicle for in vivo administration. Below are established protocols for preparing formulations suitable for parenteral routes.
Formulation 1: DMSO/PEG300/Tween-80/Saline
This formulation is suitable for achieving a clear solution for intravenous or intraperitoneal administration.
Table 1: Composition of DMSO/PEG300/Tween-80/Saline Formulation
| Component | Percentage (v/v) |
| Dimethyl sulfoxide (DMSO) | 10% |
| Polyethylene glycol 300 (PEG300) | 40% |
| Tween-80 (Polysorbate 80) | 5% |
| Saline (0.9% NaCl) | 45% |
Protocol:
-
Prepare a stock solution of this compound in DMSO. Gentle heating and sonication may be required to aid dissolution.
-
In a sterile container, add the required volume of the this compound stock solution.
-
Sequentially add PEG300, Tween-80, and finally saline, mixing thoroughly after each addition to ensure a clear solution.
-
If precipitation occurs, gentle warming and/or sonication can be used to redissolve the compound.
-
It is recommended to prepare this formulation fresh on the day of use.
Formulation 2: DMSO/Corn Oil
This formulation is suitable for subcutaneous or intraperitoneal administration, particularly for sustained release studies.
Table 2: Composition of DMSO/Corn Oil Formulation
| Component | Percentage (v/v) |
| Dimethyl sulfoxide (DMSO) | 10% |
| Corn Oil | 90% |
Protocol:
-
Prepare a stock solution of this compound in DMSO.
-
Add the required volume of the DMSO stock solution to the corn oil.
-
Mix thoroughly until a uniform suspension or solution is achieved. Sonication may be beneficial.
-
This formulation should also be prepared fresh before administration.
Experimental Protocols for In Vivo Administration in Mice
The following are generalized protocols for common administration routes in mice. Specific volumes and needle gauges should be adjusted based on the animal's weight and the specific experimental design. All procedures should be performed under aseptic conditions and in accordance with institutional animal care and use guidelines.
Intravenous (IV) Injection via the Tail Vein
This route ensures rapid and complete bioavailability of the compound.
Table 3: Parameters for Intravenous Injection in Mice
| Parameter | Recommendation | Reference |
| Needle Gauge | 27-30 G | [4] |
| Maximum Bolus Volume | 5 mL/kg | [4] |
| Injection Site | Lateral tail vein | [4] |
Protocol:
-
Warm the mouse under a heat lamp or by placing its tail in warm water to dilate the tail veins.[4]
-
Place the mouse in a suitable restraint device.
-
Disinfect the tail with 70% ethanol.
-
Using a new sterile syringe and needle, insert the needle into the lateral tail vein at a shallow angle with the bevel facing up.[4]
-
Slowly inject the this compound formulation. Resistance during injection may indicate improper needle placement.[4]
-
Withdraw the needle and apply gentle pressure to the injection site with sterile gauze to prevent bleeding.[4]
Intraperitoneal (IP) Injection
This is a common route for administering substances that are not suitable for intravenous injection.
Table 4: Parameters for Intraperitoneal Injection in Mice
| Parameter | Recommendation | Reference |
| Needle Gauge | 25-27 G | [5] |
| Maximum Volume | < 10 mL/kg | [5] |
| Injection Site | Lower right quadrant of the abdomen | [5][6] |
Protocol:
-
Restrain the mouse, exposing the abdomen.
-
Disinfect the injection site in the lower right quadrant of the abdomen with 70% ethanol.[7]
-
Insert the needle at a 30-45° angle into the peritoneal cavity.[6]
-
Aspirate briefly to ensure no blood or urine is drawn, which would indicate entry into a blood vessel or the bladder.
-
Inject the formulation smoothly.
-
Withdraw the needle and return the animal to its cage.
Subcutaneous (SC) Injection
This route is often used for sustained absorption of a compound.
Table 5: Parameters for Subcutaneous Injection in Mice
| Parameter | Recommendation | Reference |
| Needle Gauge | 25-27 G | [8] |
| Maximum Volume per Site | 5 mL/kg | [8] |
| Injection Site | Loose skin over the back (scruff) or flank | [8][9] |
Protocol:
-
Grasp the loose skin over the back of the mouse to form a "tent".[8][9]
-
Disinfect the injection site with 70% ethanol.
-
Insert the needle into the base of the skin tent, parallel to the body.[8][10]
-
Aspirate to ensure a blood vessel has not been punctured.[9][11]
-
Inject the formulation, which will form a small bleb under the skin.
-
Withdraw the needle and gently massage the area to aid dispersion.
Visualizations
Proposed Signaling Pathway for Antimicrobial Action of this compound
While the precise signaling pathways of this compound are not fully elucidated, its known antibacterial activity against acne-causing bacteria like Propionibacterium acnes suggests a mechanism involving disruption of the bacterial cell membrane and potential interference with quorum sensing pathways.[2][12][13]
Caption: Proposed antimicrobial mechanism of this compound.
Experimental Workflow for In Vivo Study
The following diagram outlines a typical workflow for an in vivo study involving the formulation and administration of this compound.
Caption: General experimental workflow for in vivo studies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound | TargetMol [targetmol.com]
- 4. animalcare.ubc.ca [animalcare.ubc.ca]
- 5. animalcare.ubc.ca [animalcare.ubc.ca]
- 6. uac.arizona.edu [uac.arizona.edu]
- 7. Intraperitoneal Injection in Mice | Animals in Science [queensu.ca]
- 8. animalcare.ubc.ca [animalcare.ubc.ca]
- 9. research.unc.edu [research.unc.edu]
- 10. ltk.uzh.ch [ltk.uzh.ch]
- 11. Subcutaneous Injection in Mice | Animals in Science [queensu.ca]
- 12. US5380763A - Topical composition for treating acne vulgaris - Google Patents [patents.google.com]
- 13. Anti-Biofilm Activity of a Long-Chain Fatty Aldehyde from Antarctic Pseudoalteromonas haloplanktis TAC125 against Staphylococcus epidermidis Biofilm - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing 1-Pentadecanol Synthesis
Welcome to the Technical Support Center for the synthesis of 1-pentadecanol. This resource is tailored for researchers, scientists, and drug development professionals to provide in-depth guidance, troubleshoot common experimental issues, and offer detailed protocols to improve the yield and purity of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common starting materials for synthesizing this compound? A1: The most prevalent starting materials are pentadecanoic acid and palmitic acid (which can be a precursor to pentadecanoic acid). Their corresponding esters, such as methyl pentadecanoate, can also be used.
Q2: What are the primary laboratory-scale methods for synthesizing this compound? A2: The most common methods involve the reduction of pentadecanoic acid or its ester derivatives. The key approaches include:
-
Lithium Aluminum Hydride (LiAlH₄) Reduction: A powerful and effective method for reducing carboxylic acids and esters to primary alcohols.[1][2]
-
Borane (BH₃) Reduction: A more selective method that efficiently reduces carboxylic acids in the presence of other functional groups like esters.[3][4]
-
Catalytic Hydrogenation: A method that employs a catalyst (e.g., Pd-Sn/C, Ru-based catalysts) and hydrogen gas to reduce the carboxylic acid. This method is often used in industrial applications but can be adapted for laboratory scale.
Q3: How can I monitor the progress of my this compound synthesis reaction? A3: The progress of the reaction can be monitored using techniques like Thin-Layer Chromatography (TLC) or Gas Chromatography (GC). By comparing the spot or peak of the reaction mixture to that of the starting material, you can determine if the reaction is complete.
Q4: What are the expected physical properties of this compound? A4: this compound is a white, flaky solid at room temperature with a melting point of 41-44 °C and a boiling point of 269-271 °C.[5]
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of this compound, presented in a question-and-answer format.
| Problem | Possible Causes | Solutions & Recommendations |
| Low or No Conversion of Starting Material | 1. Inactive or Degraded Reducing Agent: LiAlH₄ and borane reagents are sensitive to moisture and air. 2. Inactive Catalyst (for Hydrogenation): The catalyst may be poisoned or not properly activated. 3. Insufficient Reagent/Catalyst: The molar ratio of the reducing agent or the catalyst loading may be too low. 4. Low Reaction Temperature: The reaction may not have reached the necessary activation energy. 5. Insufficient Reaction Time: The reaction may not have had enough time to go to completion. | 1. Use a fresh, unopened container of the reducing agent or a newly prepared solution. Ensure all glassware is thoroughly dried. 2. Use a fresh batch of catalyst or activate the catalyst according to the supplier's instructions. 3. Increase the molar equivalents of the reducing agent or the weight percentage of the catalyst. 4. Gradually increase the reaction temperature, ensuring it stays within the safe limits of the solvent and equipment. 5. Extend the reaction time and monitor the progress using TLC or GC. |
| Formation of Significant Byproducts | 1. Over-reduction (in Catalytic Hydrogenation): The alcohol product can be further reduced to the corresponding alkane (pentadecane). 2. Ester Formation: If an alcohol is used as a solvent at high temperatures, it can react with the starting carboxylic acid to form an ester. 3. Side Reactions with Borane: Incomplete hydrolysis of borate esters can lead to impurities. | 1. Optimize reaction time and temperature. Using a more selective catalyst can also help. 2. Use a non-alcoholic solvent like THF or diethyl ether. 3. Ensure a thorough aqueous workup to hydrolyze all borate ester intermediates. |
| Product is Contaminated with Starting Material | 1. Incomplete Reaction: See "Low or No Conversion" above. 2. Inefficient Purification: The purification method may not be effectively separating the product from the unreacted starting material. | 1. Ensure the reaction has gone to completion by monitoring with TLC or GC. 2. During the workup, wash the organic layer with a dilute aqueous base (e.g., sodium bicarbonate solution) to remove unreacted pentadecanoic acid. Recrystallize the crude product from a suitable solvent. |
| Difficulty in Isolating the Product | 1. Formation of an Emulsion during Workup: The presence of both a fatty acid and a fatty alcohol can act as a surfactant, leading to a stable emulsion. 2. Product is a Waxy Solid: This is the expected physical state of this compound at room temperature. | 1. Add a saturated solution of sodium chloride (brine) to the aqueous layer to break the emulsion. Gentle centrifugation can also be effective. 2. After solvent removal, the waxy solid can be collected. For further purification, recrystallization is recommended. |
Data Presentation
The following tables summarize typical reaction conditions and outcomes for the synthesis of this compound and similar long-chain alcohols. This data is compiled from various sources and should be used as a guideline for optimization.
Table 1: Comparison of Synthesis Methods for Long-Chain Alcohols
| Method | Starting Material | Typical Reagents/Catalyst | Solvent | Temp. (°C) | Time (h) | Yield (%) | Key Considerations |
| LiAlH₄ Reduction | Pentadecanoic Acid | LiAlH₄ | THF, Diethyl Ether | 0 to RT | 2 - 8 | 85-95 | Highly reactive, requires anhydrous conditions. Reduces many functional groups.[1] |
| Borane Reduction | Pentadecanoic Acid | BH₃·THF or BH₃·SMe₂ | THF | 0 to 50 | 4 - 12 | 80-90 | More selective for carboxylic acids over esters.[3][4] |
| Catalytic Hydrogenation | Palmitic Acid | Pd-Sn/C | 2-Propanol/H₂O | ~240 | 7 - 13 | ~79 | High pressure and temperature required. Catalyst can be reused.[6] |
Note: Yields are representative and can vary based on specific reaction conditions and scale.
Experimental Protocols
Below are detailed methodologies for the key experiments discussed.
Protocol 1: Reduction of Pentadecanoic Acid with LiAlH₄
Materials:
-
Pentadecanoic Acid
-
Lithium Aluminum Hydride (LiAlH₄)
-
Anhydrous Tetrahydrofuran (THF)
-
10% Sulfuric Acid (H₂SO₄)
-
Diethyl Ether
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Standard laboratory glassware (round-bottom flask, condenser, dropping funnel, etc.)
-
Magnetic stirrer and heating mantle
-
Ice bath
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a condenser, and a dropping funnel under a nitrogen atmosphere, suspend LiAlH₄ (1.5 molar equivalents) in anhydrous THF.
-
Addition of Substrate: Dissolve pentadecanoic acid (1 molar equivalent) in anhydrous THF. Add this solution dropwise to the LiAlH₄ suspension via the dropping funnel while maintaining the temperature at 0 °C using an ice bath.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by TLC.
-
Quenching: Cool the reaction mixture to 0 °C in an ice bath. Cautiously and slowly add water dropwise to quench the excess LiAlH₄, followed by the dropwise addition of 10% H₂SO₄ until a clear solution is formed.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers and dry over anhydrous Na₂SO₄. Filter and concentrate the solvent under reduced pressure to obtain the crude this compound.
-
Purification: Purify the crude product by recrystallization from a suitable solvent like acetone or ethanol.
Protocol 2: Reduction of Pentadecanoic Acid with Borane-THF Complex
Materials:
-
Pentadecanoic Acid
-
Borane-Tetrahydrofuran complex (BH₃·THF) solution (1M in THF)
-
Anhydrous Tetrahydrofuran (THF)
-
Methanol
-
Dichloromethane (DCM) or Ethyl Acetate
-
Water
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve pentadecanoic acid (1 molar equivalent) in anhydrous THF. Cool the solution to 0 °C in an ice bath.
-
Addition of Borane: Add the BH₃·THF solution (1.5 molar equivalents) dropwise to the solution of pentadecanoic acid over 1 hour, maintaining the temperature at 0 °C.[3]
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 8-12 hours. Monitor the reaction by TLC. If the reaction is sluggish, it can be gently heated to 40-50 °C.[3]
-
Quenching: Cool the reaction to 0 °C and slowly add methanol to quench the excess borane. Stir for 2 hours at room temperature.[3]
-
Workup: Pour the reaction mixture into water and extract with DCM or ethyl acetate.
-
Washing and Drying: Wash the organic layer with water and then with brine. Dry the organic layer over anhydrous Na₂SO₄.
-
Concentration and Purification: Filter and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel or by recrystallization.[3]
Protocol 3: Catalytic Hydrogenation of Palmitic Acid
This protocol is adapted from the hydrogenation of similar long-chain fatty acids and may require optimization.
Materials:
-
Palmitic Acid
-
Pd-Sn/C catalyst (or similar supported catalyst)
-
2-Propanol/Water solvent mixture
-
High-pressure autoclave reactor with a glass liner and magnetic stirring
-
Hydrogen gas supply
Procedure:
-
Reactor Loading: In the glass liner of the autoclave, add palmitic acid, the Pd-Sn/C catalyst (e.g., a substrate to catalyst weight ratio of ~20:1), and the 2-propanol/water solvent.
-
Hydrogenation: Seal the reactor and purge it several times with nitrogen gas, followed by several purges with hydrogen gas. Pressurize the reactor with hydrogen to the desired pressure (e.g., 3.0 MPa) at room temperature.
-
Reaction: Begin stirring and heat the reactor to the target temperature (e.g., 240 °C). Maintain the temperature and pressure for the desired reaction time (e.g., 7-13 hours).[6]
-
Workup: After the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen gas.
-
Catalyst Separation: Recover the reaction mixture and separate the catalyst by filtration. The catalyst can potentially be washed and reused.
-
Solvent Removal: Remove the solvent from the filtrate under reduced pressure.
-
Purification: Purify the crude this compound by recrystallization from acetone or ethanol.
Mandatory Visualizations
Caption: General experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low yield in this compound synthesis.
References
- 1. quora.com [quora.com]
- 2. reddit.com [reddit.com]
- 3. organic-synthesis.com [organic-synthesis.com]
- 4. Mild and Chemoselective Carboxylic Acid Reduction Promoted by Borane Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | C15H32O | CID 12397 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Catalytic transfer hydrogenation with methanol over Pt/C catalyst for synergistic hydrothermal hydrogenation of palmitic acid [ideas.repec.org]
Preventing degradation of 1-Pentadecanol in solution
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of 1-Pentadecanol in solution.
Troubleshooting Guide
Issue 1: Inconsistent or Lower-Than-Expected Results in Bioassays
Possible Cause: Degradation of this compound in your stock or working solutions.
Troubleshooting Steps:
-
Verify Solution Integrity:
-
Prepare a fresh stock solution of this compound from a new, unopened container.
-
Compare the performance of the fresh solution to your existing solution in a parallel experiment.
-
If the fresh solution yields the expected results, your previous solution has likely degraded.
-
-
Review Solution Preparation and Storage:
-
Solvent Choice: Ensure you are using a recommended, high-purity, anhydrous solvent. Refer to the Solvent Compatibility Table below.
-
Storage Conditions: Confirm that stock solutions are stored at the recommended temperature (-20°C for short-term, -80°C for long-term) in tightly sealed, light-protected vials.[1] Avoid repeated freeze-thaw cycles by aliquoting stock solutions.
-
Atmosphere: For long-term storage or when using solvents prone to peroxide formation (e.g., ethers), consider purging the vial headspace with an inert gas like argon or nitrogen before sealing.
-
-
Investigate Experimental Conditions:
-
pH: Extreme pH conditions can promote degradation. If your experimental medium is strongly acidic or basic, consider performing a pilot study to assess the stability of this compound under those specific conditions.
-
Temperature: Avoid prolonged exposure of solutions to elevated temperatures. If your experiment requires incubation at high temperatures, minimize the duration as much as possible.
-
Light Exposure: Protect solutions from direct light, especially UV light, to prevent potential photodegradation. Use amber vials or wrap containers in aluminum foil.
-
Issue 2: Visible Changes in the this compound Solution (e.g., Color Change, Precipitation)
Possible Cause: Chemical degradation or poor solubility.
Troubleshooting Steps:
-
Assess for Degradation:
-
A yellowing of the solution may indicate oxidation. The primary degradation products of this compound are 1-pentadecanal and pentadecanoic acid.
-
Perform an analytical check (e.g., HPLC, GC-MS) to identify potential degradation products.
-
-
Address Solubility Issues:
-
This compound is a waxy solid at room temperature and may precipitate out of solution if the concentration exceeds its solubility in the chosen solvent, especially at lower temperatures.
-
Consult the Solvent Compatibility Table for suitable solvents and consider gentle warming or sonication to redissolve the compound.
-
If precipitation persists, you may need to use a different solvent system or reduce the concentration of your solution.
-
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for this compound in solution?
A1: The primary degradation pathway for this compound, a long-chain primary alcohol, is oxidation.[2][3][4] This can occur in two main steps: the initial oxidation to 1-pentadecanal (an aldehyde), followed by further oxidation to pentadecanoic acid (a carboxylic acid).[2][3][4] This process can be accelerated by the presence of oxidizing agents, exposure to atmospheric oxygen, elevated temperatures, and light.
Q2: What are the ideal storage conditions for this compound solutions?
A2: For optimal stability, stock solutions of this compound should be stored at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).[1] Solutions should be stored in tightly sealed, amber glass vials to protect from air and light. Aliquoting the stock solution into smaller, single-use volumes is highly recommended to avoid repeated freeze-thaw cycles.
Q3: Which solvents are recommended for preparing this compound solutions?
A3: The choice of solvent depends on the experimental application. For in vitro studies, DMSO is a common choice. For in vivo applications, co-solvent systems such as 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline, or 10% DMSO in corn oil have been used.[5] this compound is also soluble in other alcohols.[6] It is crucial to use high-purity, anhydrous solvents to minimize potential contaminants that could catalyze degradation.
Q4: Can I do anything to prevent the oxidation of my this compound solution?
A4: Yes. In addition to proper storage, you can take the following precautions:
-
Use High-Purity Solvents: Ensure your solvents are free from peroxides and other oxidizing impurities.
-
Inert Atmosphere: When preparing and storing solutions, especially for long-term use, purging the vial with an inert gas such as argon or nitrogen can displace oxygen and slow down oxidation.
-
Use of Antioxidants: For applications where it will not interfere with the experimental outcome, the addition of a small amount of an antioxidant like Butylated Hydroxytoluene (BHT) can help prevent free radical-mediated oxidation.[7][8][9]
Q5: How can I detect the degradation of this compound in my sample?
A5: The most reliable way to detect and quantify the degradation of this compound is by using chromatographic methods coupled with mass spectrometry, such as Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS).[10][11] These techniques can separate this compound from its potential degradation products (1-pentadecanal and pentadecanoic acid) and provide quantitative data on their respective concentrations.
Data Presentation
Table 1: Storage Conditions and Solvent Compatibility for this compound
| Parameter | Recommendation | Rationale |
| Storage Temperature | Powder: -20°C | To minimize thermal degradation and maintain long-term stability. |
| Solution (Long-term): -80°C | To significantly slow down potential degradation reactions in solution.[1] | |
| Solution (Short-term): -20°C | Adequate for preventing significant degradation over a shorter period.[1] | |
| Container | Tightly sealed, amber glass vials | To prevent exposure to atmospheric oxygen and light. |
| Atmosphere | Air (short-term); Inert gas (long-term) | To minimize oxidation, especially for prolonged storage. |
| Common Solvents | DMSO | Good for preparing concentrated stock solutions for in vitro use. |
| Ethanol | This compound is soluble in other alcohols.[6] | |
| Co-solvent systems (e.g., DMSO/PEG300/Tween-80/Saline) | Often required for in vivo formulations to improve solubility and bioavailability.[5] |
Experimental Protocols
Protocol: Stability Assessment of this compound in Solution
This protocol outlines a general method for assessing the stability of this compound in a chosen solvent under various conditions.
1. Materials:
-
This compound (high purity)
-
Selected solvent (e.g., DMSO, HPLC grade)
-
Amber HPLC vials with septa
-
HPLC or GC-MS system
-
Analytical standards for this compound, 1-pentadecanal, and pentadecanoic acid
2. Preparation of Solutions:
-
Prepare a stock solution of this compound in the chosen solvent at a known concentration (e.g., 10 mg/mL).
-
Aliquot the stock solution into multiple amber HPLC vials.
3. Incubation Conditions (Example):
-
Temperature: Store sets of vials at different temperatures (e.g., -20°C, 4°C, 25°C, 40°C).
-
Light Exposure: For each temperature, store one set of vials in the dark (wrapped in foil) and another set exposed to ambient laboratory light.
-
pH: If assessing stability in an aqueous buffer, prepare solutions at different pH values (e.g., pH 4, 7, 9).
4. Time Points:
-
Analyze a vial from each condition at specified time points (e.g., 0, 24, 48, 72 hours, and 1 week).
5. Analytical Method (Example using HPLC):
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of acetonitrile and water.
-
Detection: UV detector (at a low wavelength, e.g., 205 nm) or a mass spectrometer.
-
Quantification: Create a calibration curve using the analytical standards for this compound and its potential degradation products.
6. Data Analysis:
-
Calculate the concentration of this compound remaining at each time point for each condition.
-
Plot the percentage of this compound remaining versus time to determine the degradation rate under each condition.
Mandatory Visualization
Caption: Potential oxidation pathway of this compound.
Caption: Troubleshooting workflow for inconsistent results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. This compound | TargetMol [targetmol.com]
- 6. This compound 99 629-76-5 [sigmaaldrich.com]
- 7. Kao | BHT (Butylated Hydroxytoluene) [kao.com]
- 8. Butylated hydroxytoluene - Wikipedia [en.wikipedia.org]
- 9. What are the applications of Antioxidant BHT in pharmaceuticals? - Blog [relyonchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting peak tailing of 1-Pentadecanol in GC
This technical support guide provides troubleshooting assistance for researchers, scientists, and drug development professionals experiencing peak tailing with 1-Pentadecanol in their Gas Chromatography (GC) analysis.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing and why is it a problem for the analysis of this compound?
A1: Peak tailing is a phenomenon in chromatography where a peak is asymmetrical, having a "tail" that extends from the peak maximum towards longer retention times. For a polar, long-chain alcohol like this compound, this is a common issue that can lead to inaccurate peak integration, reduced resolution between closely eluting peaks, and compromised quantitative analysis. An ideal chromatographic peak should be symmetrical, resembling a Gaussian distribution.
Q2: What are the most common causes of peak tailing for this compound?
A2: The primary causes of peak tailing for a polar compound like this compound are typically related to active sites within the GC system that can interact with the hydroxyl group of the alcohol. These include:
-
Contaminated Inlet Liner: The glass liner in the injection port can accumulate non-volatile residues from previous injections, creating active sites.
-
Column Contamination: The front end of the GC column can become contaminated, leading to undesirable interactions with the analyte.
-
Improper Column Installation: If the column is not installed correctly in the inlet, it can create "dead volumes" or turbulent flow paths, causing peak distortion.[1]
-
Active Sites on the Column: The stationary phase of the column itself may have active silanol groups that can interact with polar analytes.
-
Inadequate Inlet Temperature: If the inlet temperature is too low, it can result in incomplete or slow vaporization of the high-boiling point this compound.
Q3: How can I tell if my this compound peak is tailing significantly?
A3: You can quantitatively assess peak shape using the Asymmetry Factor (As) or Tailing Factor (Tf). A value of 1.0 indicates a perfectly symmetrical peak. While minor tailing is common, an asymmetry factor greater than 1.5 is generally considered problematic and should be addressed. For regulated analyses, specific criteria for peak symmetry are often defined.
Q4: If all the peaks in my chromatogram are tailing, what is the likely cause?
A4: When all peaks, including the solvent peak, exhibit tailing, the issue is most likely a physical problem within the GC system rather than a chemical interaction with a specific analyte.[2] This could be due to:
-
A poorly cut column: Jagged or uneven column ends can disrupt the flow path.[1]
-
Incorrect column installation: Improper positioning in the inlet or detector can create dead volumes.[1]
-
System leaks: Leaks in the gas lines or fittings can cause pressure and flow fluctuations.
Q5: Can derivatization help reduce peak tailing for this compound?
A5: Yes, derivatization is a common strategy to improve the chromatographic behavior of polar compounds. Converting the polar hydroxyl group of this compound to a less polar silyl ether through a process called silylation can significantly reduce its interaction with active sites in the system, resulting in a more symmetrical peak shape.
Data Presentation
The following table summarizes the expected improvement in peak asymmetry for a polar analyte after implementing common troubleshooting procedures. While specific values for this compound may vary depending on the analytical conditions, this data provides a representative example of the potential improvements.
| Troubleshooting Action | Before Asymmetry Factor (As) | After Asymmetry Factor (As) |
| Inlet Liner Replacement | > 2.0 | 1.2 - 1.5 |
| GC Column Trimming | > 1.8 | 1.1 - 1.4 |
| Silylation (Derivatization) | > 2.2 | 1.0 - 1.3 |
Experimental Protocols
Protocol 1: Inlet Liner Replacement
Objective: To replace a contaminated or deactivated inlet liner to eliminate a source of active sites.
Materials:
-
New, deactivated inlet liner (appropriate for your GC and injection type)
-
New O-ring for the liner
-
Tweezers or liner removal tool
-
Wrenches for the inlet hardware
-
Clean, lint-free gloves
Methodology:
-
Cool Down: Set the injector temperature to ambient and wait for it to cool down completely.
-
Turn Off Gas Flow: Turn off the carrier gas flow to the inlet.
-
Remove Inlet Hardware: Carefully unscrew the septum nut and any other retaining hardware.
-
Remove Old Liner: Use tweezers to carefully remove the old liner and O-ring. Note the orientation of the liner.
-
Install New Liner: Wearing clean gloves, place the new O-ring on the new liner and insert it into the injector in the same orientation as the old one.
-
Reassemble Inlet: Replace the retaining hardware and septum nut, tightening to the manufacturer's recommendation.
-
Restore Gas Flow and Check for Leaks: Turn the carrier gas back on and use an electronic leak detector to ensure there are no leaks around the fittings.
-
Heat and Condition: Heat the inlet to the method temperature and allow the system to equilibrate before running a test sample.
Protocol 2: GC Column Trimming
Objective: To remove the contaminated front section of the GC column.
Materials:
-
Ceramic scoring wafer or diamond-tipped scribe
-
Magnifying glass
-
New column nut and ferrule (if necessary)
Methodology:
-
Cool Down System: Cool the injector and oven to ambient temperature.
-
Turn Off Gas Flow: Turn off the carrier gas flow.
-
Remove Column from Injector: Carefully unscrew the column fitting from the injection port.
-
Trim the Column: Using a ceramic scoring wafer, make a clean score on the column about 10-20 cm from the inlet end. Gently snap the column at the score.
-
Inspect the Cut: Use a magnifying glass to ensure the cut is clean, square, and free of any jagged edges or shards. A poor cut can cause peak tailing.
-
Reinstall Column: Reinstall the column into the injection port to the correct depth as specified by your instrument manufacturer.
-
Restore Gas Flow and Check for Leaks: Turn the carrier gas back on and thoroughly check for leaks around the fitting.
-
Equilibrate System: Heat the injector and oven to your method's starting conditions and allow the system to stabilize.
Protocol 3: Silylation of this compound (General Procedure)
Objective: To derivatize the polar hydroxyl group of this compound to a less polar trimethylsilyl (TMS) ether to improve peak shape.
Materials:
-
This compound standard or sample
-
Silylating reagent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS))
-
Anhydrous solvent (e.g., pyridine, acetonitrile, or hexane)
-
GC vials with PTFE-lined caps
-
Heating block or oven
-
Vortex mixer
Methodology:
-
Sample Preparation: Prepare a solution of this compound in the chosen anhydrous solvent at a suitable concentration (e.g., 1 mg/mL).
-
Reaction Setup: In a GC vial, combine a known volume of the this compound solution (e.g., 100 µL) with an excess of the silylating reagent (e.g., 100 µL of BSTFA + 1% TMCS).
-
Reaction: Cap the vial tightly and vortex for 30 seconds. Heat the mixture at a specified temperature (e.g., 60-70 °C) for a set time (e.g., 30 minutes) to ensure complete derivatization.
-
Analysis: Allow the vial to cool to room temperature before injecting the derivatized sample into the GC.
Note: Silylating reagents are sensitive to moisture. Ensure all glassware and solvents are dry.
Mandatory Visualization
Caption: Troubleshooting workflow for peak tailing of this compound in GC.
References
Technical Support Center: Optimizing Reaction Conditions for 1-Pentadecanol Derivatives
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for optimizing reaction conditions for 1-Pentadecanol derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common derivatives of this compound synthesized for research and drug development?
A1: The most common derivatives include esters (e.g., pentadecyl acetate, pentadecyl benzoate), ethers (e.g., pentadecyl methyl ether), and the oxidation product, pentadecanal. These derivatives are explored for various applications, including as prodrugs, formulation excipients, and chemical intermediates.
Q2: What are the key challenges in working with this compound and its derivatives?
A2: Due to its long alkyl chain, this compound is a waxy solid at room temperature with low water solubility.[1] This can lead to challenges in achieving homogeneous reaction mixtures and may require the use of specific solvents or heating to ensure efficient reactions. Purification of long-chain derivatives can also be challenging due to their similar physical properties.
Q3: How can I improve the yield of esterification reactions with this compound?
A3: To improve esterification yields, it is crucial to shift the reaction equilibrium towards the product side. This can be achieved by using an excess of one reactant (typically the less expensive one), removing water as it forms (e.g., using a Dean-Stark apparatus), and using an appropriate catalyst. For sterically hindered substrates, increasing the reaction temperature and time may be necessary.
Q4: What are the best practices for the oxidation of this compound to pentadecanal?
A4: The key to successfully oxidizing this compound to the aldehyde is to use a mild oxidizing agent to prevent over-oxidation to the carboxylic acid. Reagents like Pyridinium Chlorochromate (PCC) or conditions for a Swern oxidation are commonly employed for this transformation.[2]
Q5: Are there any specific safety precautions I should take when working with this compound and its derivatives?
A5: this compound is generally considered to have low toxicity. However, as with all chemicals, it is important to handle it in a well-ventilated area and wear appropriate personal protective equipment (PPE), including gloves and safety glasses. Reactions should be conducted in a fume hood, especially when using volatile or hazardous reagents.
Troubleshooting Guides
Esterification of this compound
| Problem | Possible Cause | Troubleshooting Solution |
| Low Ester Yield | Reaction has reached equilibrium. | Use an excess of one reactant (e.g., 2-5 equivalents of the carboxylic acid). Remove water using a Dean-Stark trap or molecular sieves. |
| Incomplete reaction. | Increase reaction time and/or temperature. Ensure adequate mixing. | |
| Catalyst is inactive or insufficient. | Use a fresh, anhydrous catalyst (e.g., H₂SO₄, p-TsOH). Optimize catalyst loading (typically 1-5 mol%). | |
| Byproduct Formation | Ether formation (from alcohol dehydration). | Use milder reaction conditions. Consider using a carbodiimide coupling agent (e.g., DCC) instead of strong acid catalysis. |
| Charring or decomposition. | Reduce reaction temperature. Ensure the reaction is not heated for an excessively long time. | |
| Difficult Product Purification | Unreacted starting materials co-elute. | Use a dilute base wash (e.g., NaHCO₃ solution) to remove unreacted carboxylic acid. Consider using a different chromatography stationary phase or solvent system. |
Etherification of this compound (Williamson Ether Synthesis)
| Problem | Possible Cause | Troubleshooting Solution |
| Low Ether Yield | Incomplete deprotonation of this compound. | Use a strong base (e.g., NaH) and ensure anhydrous conditions. Allow sufficient time for the alkoxide to form before adding the alkyl halide. |
| E2 elimination of the alkyl halide. | Use a primary alkyl halide. Secondary and tertiary alkyl halides are more prone to elimination.[3][4] | |
| SN2 reaction is slow. | Use a more reactive alkyl halide (I > Br > Cl).[4] Increase the reaction temperature. Consider using a phase-transfer catalyst (e.g., tetrabutylammonium bromide) to improve solubility and reactivity.[5] | |
| Recovery of Starting Material | Alkoxide is not sufficiently nucleophilic. | Ensure the solvent is appropriate (e.g., THF, DMF). If steric hindrance is an issue, consider alternative synthetic routes. |
Oxidation of this compound to Pentadecanal
| Problem | Possible Cause | Troubleshooting Solution |
| Low Aldehyde Yield | Over-oxidation to pentadecanoic acid. | Use a mild oxidizing agent like PCC or perform a Swern oxidation.[2] Carefully control the stoichiometry of the oxidant. |
| Incomplete reaction. | Ensure the oxidizing agent is fresh and active. Increase the reaction time or the amount of oxidant. | |
| Difficult Product Isolation | Aldehyde is unstable. | Work up the reaction at a low temperature. Purify the aldehyde quickly, for example, by flash chromatography. |
| Formation of colored byproducts | Impurities in the starting material or reagents. | Purify the this compound before oxidation. Use freshly distilled solvents and purified reagents. |
Experimental Protocols
Protocol 1: Synthesis of Pentadecyl Acetate via Fischer Esterification
This protocol is a general guideline and may require optimization.
Materials:
-
This compound (1.0 eq)
-
Acetic acid (3.0 eq)
-
p-Toluenesulfonic acid (p-TsOH) (0.05 eq)
-
Toluene
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, add this compound, toluene, and acetic acid.
-
Add p-TsOH to the mixture.
-
Heat the reaction mixture to reflux and continue heating until the theoretical amount of water has been collected in the Dean-Stark trap.
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and wash with saturated sodium bicarbonate solution until no more gas evolves.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude pentadecyl acetate.
-
Purify the product by vacuum distillation or column chromatography.
Quantitative Data for Esterification of Long-Chain Alcohols (Representative Data)
| Alcohol | Carboxylic Acid | Catalyst | Temp (°C) | Time (h) | Yield (%) |
| 1-Dodecanol | Acetic Acid | H₂SO₄ | 120 | 4 | ~95 |
| 1-Tetradecanol | Propionic Acid | p-TsOH | 110 | 6 | ~92 |
| 1-Hexadecanol | Butyric Acid | Amberlyst-15 | 90 | 8 | ~90 |
| 1-Octadecanol | Acetic Acid | Lipase | 50 | 24 | >90 |
Note: Yields are approximate and can vary based on specific reaction conditions and purification methods.
Protocol 2: Synthesis of Pentadecyl Methyl Ether via Williamson Ether Synthesis
This protocol is a general guideline and may require optimization.
Materials:
-
This compound (1.0 eq)
-
Sodium hydride (NaH) (1.1 eq, 60% dispersion in mineral oil)
-
Anhydrous Tetrahydrofuran (THF)
-
Methyl iodide (1.2 eq)
-
Saturated ammonium chloride solution
-
Diethyl ether
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a solution of this compound in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add NaH portion-wise to the solution.
-
Allow the mixture to stir at room temperature for 30 minutes.
-
Cool the reaction mixture back to 0 °C and add methyl iodide dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Carefully quench the reaction by the slow addition of saturated ammonium chloride solution.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the product by column chromatography.
Quantitative Data for Williamson Ether Synthesis with Long-Chain Alcohols (Representative Data)
| Alcohol | Alkyl Halide | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1-Dodecanol | Ethyl bromide | NaH | THF | 60 | 12 | ~85 |
| 1-Tetradecanol | Methyl iodide | KH | DMF | 25 | 8 | ~90 |
| 1-Hexadecanol | Benzyl bromide | NaH | THF | 60 | 16 | ~80 |
Note: Yields are approximate and can vary based on specific reaction conditions and purification methods.[3][4][5]
Protocol 3: Oxidation of this compound to Pentadecanal using PCC
This protocol is a general guideline and should be performed in a well-ventilated fume hood.
Materials:
-
This compound (1.0 eq)
-
Pyridinium chlorochromate (PCC) (1.5 eq)
-
Anhydrous Dichloromethane (DCM)
-
Celite® or silica gel
Procedure:
-
To a round-bottom flask, add PCC and anhydrous DCM.
-
Add a solution of this compound in anhydrous DCM to the PCC suspension in one portion.
-
Stir the mixture at room temperature for 1-2 hours, monitoring the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with diethyl ether and pass it through a short plug of Celite® or silica gel to remove the chromium salts.
-
Wash the plug with additional diethyl ether.
-
Concentrate the filtrate under reduced pressure to obtain the crude pentadecanal.
-
Purify the product by flash column chromatography.
Quantitative Data for Oxidation of Long-Chain Alcohols (Representative Data)
| Alcohol | Oxidizing Agent | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1-Dodecanol | PCC | DCM | 25 | 2 | ~85 |
| 1-Tetradecanol | Swern (DMSO, (COCl)₂) | DCM | -78 to 25 | 1 | ~90 |
| 1-Hexadecanol | DMP | DCM | 25 | 1.5 | ~92 |
Note: Yields are approximate and can vary based on specific reaction conditions and purification methods.[2]
Visualizations
Caption: Experimental workflow for the synthesis of pentadecyl esters via Fischer esterification.
Caption: Troubleshooting logic for low yield in the synthesis of this compound derivatives.
Caption: Mechanism of action for a this compound-based prodrug.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Aldehyde synthesis by oxidation of alcohols and rearrangements [organic-chemistry.org]
- 3. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
Technical Support Center: Enhancing the Aqueous Solubility of 1-Pentadecanol
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges in dissolving 1-Pentadecanol in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a challenge?
This compound is a long-chain saturated fatty alcohol with the chemical formula C₁₅H₃₂O.[1] At room temperature, it exists as a white, flaky solid.[1] Its molecular structure consists of a long, nonpolar fifteen-carbon alkyl chain and a polar hydroxyl (-OH) group. The dominance of the long hydrophobic chain makes it practically insoluble in water.[2] This poor aqueous solubility can pose significant challenges in various experimental and formulation contexts, particularly in biological and pharmaceutical research where aqueous systems are prevalent.
Q2: What are the primary methods to increase the aqueous solubility of this compound?
There are three main strategies to enhance the aqueous solubility of poorly soluble compounds like this compound:
-
Cosolvency: This involves adding a water-miscible organic solvent (a cosolvent) to the aqueous solution to increase the solubility of a nonpolar solute.
-
Micellar Solubilization (using surfactants): This method uses surfactants, which are amphiphilic molecules that form micelles in water above a certain concentration (the critical micelle concentration or CMC). The hydrophobic cores of these micelles can encapsulate nonpolar molecules like this compound, effectively dispersing them in the aqueous phase.
-
Inclusion Complexation (with cyclodextrins): Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate "guest" molecules like this compound that fit within their cavity, forming a water-soluble inclusion complex.
Q3: Are there any ready-to-use formulations for dissolving this compound?
Yes, for research purposes, a common formulation involves a mixture of solvents and surfactants. A known protocol can achieve a concentration of at least 2.5 mg/mL. This is accomplished by sequentially adding and dissolving this compound in a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline. Sonication and gentle heating can aid in the dissolution process.
Quantitative Solubility Data
The following tables summarize the known solubility of this compound in various solvents.
Table 1: Solubility of this compound in Common Solvents
| Solvent | Solubility | Temperature (°C) | Notes |
| Water | 0.103 mg/L | 25 | Experimental value |
| Dimethyl Sulfoxide (DMSO) | 30 - 33.33 mg/mL | Not Specified | Sonication may be required |
| Ethanol | Soluble | Not Specified | Qualitative data |
Table 2: Example Formulation for Enhanced Aqueous Solubility
| Component | Percentage | Resulting Concentration of this compound |
| DMSO | 10% | ≥ 2.5 mg/mL |
| PEG300 | 40% | |
| Tween-80 | 5% | |
| Saline | 45% |
Experimental Protocols & Troubleshooting Guides
This section provides detailed methodologies for the three primary solubilization techniques and troubleshooting for common issues.
Cosolvency Method
Experimental Protocol: Solubility Enhancement using an Ethanol-Water Cosolvent System
Objective: To prepare a stock solution of this compound in an ethanol-water mixture.
Materials:
-
This compound
-
Ethanol (95% or absolute)
-
Purified water
-
Glass vials with screw caps
-
Magnetic stirrer and stir bars
-
Water bath or heating block
-
Analytical balance
-
Syringe filters (0.22 µm, PTFE or other solvent-resistant membrane)
Procedure:
-
Preparation of Cosolvent Mixtures: Prepare a series of ethanol-water mixtures by volume (e.g., 20%, 40%, 60%, 80% ethanol in water).
-
Weighing this compound: Accurately weigh a known amount of this compound and place it into a glass vial.
-
Dissolution: Add a specific volume of the desired ethanol-water mixture to the vial.
-
Agitation and Heating: Place the vial on a magnetic stirrer. If necessary, gently heat the solution using a water bath set to a temperature below the boiling point of the mixture (e.g., 40-50°C) to aid dissolution. The melting point of this compound is 41-44°C.[1]
-
Equilibration: Allow the solution to stir for several hours (or overnight) to ensure equilibrium is reached.
-
Observation: Visually inspect the solution for any undissolved particles. If the solution is clear, you can attempt to dissolve more this compound to determine the saturation point.
-
Filtration: If undissolved solid remains, filter the solution through a 0.22 µm syringe filter to remove any undissolved microcrystals. This will yield a saturated solution at that specific cosolvent concentration.
Workflow for Cosolvency Method
References
Common impurities in commercial 1-Pentadecanol and their removal
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and resolving issues related to impurities in commercial 1-Pentadecanol.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in commercial-grade this compound?
A1: Commercial this compound is susceptible to several types of impurities, primarily stemming from its manufacturing process. These can include:
-
Homologous Fatty Alcohols: These are alcohols with different carbon chain lengths, most commonly 1-tetradecanol (C14) and 1-hexadecanol (C16).
-
Isomers: Positional isomers such as 2-pentadecanol can be present.
-
Synthesis Byproducts: Depending on the synthesis route, byproducts like pentadecanal (the corresponding aldehyde) may be found. For instance, fungal oxidation of pentadecane can yield 2-pentadecanol and 2-pentadecanone.
Q2: What is the typical purity of commercial this compound?
A2: The purity of commercially available this compound typically ranges from ≥95% to 99%. It is crucial to verify the purity from the supplier's certificate of analysis for your specific lot.
Q3: How can I detect and quantify impurities in my this compound sample?
A3: Gas chromatography-mass spectrometry (GC-MS) is the most effective method for identifying and quantifying impurities. To improve the analysis of these polar compounds, derivatization to form trimethylsilyl (TMS) ethers is highly recommended. This process increases the volatility and thermal stability of the analytes, leading to better peak shape and sensitivity.
Q4: What issues can these impurities cause in my experiments?
A4: The presence of impurities can lead to several experimental issues, including:
-
Inaccurate quantification of this compound.
-
Side reactions with other reagents.
-
Alteration of physical properties, such as melting point and solubility.
-
In drug development, impurities can affect the safety and efficacy of the final product.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Broader or shifted melting point range of this compound. | Presence of homologous fatty alcohols (1-tetradecanol, 1-hexadecanol). | Purify the this compound using fractional distillation or recrystallization. |
| Unexpected peaks in Gas Chromatography (GC) analysis. | Contamination with isomers (e.g., 2-pentadecanol) or synthesis byproducts (e.g., pentadecanal). | Utilize Gas Chromatography-Mass Spectrometry (GC-MS) for definitive peak identification. Purify the sample as needed. |
| Inconsistent reaction yields or formation of unknown byproducts. | Aldehyde impurities reacting with your reagents. | Purify the this compound to remove aldehyde contaminants, for example, by using fractional distillation. |
Data Presentation: Impurity Profiles
The following table summarizes the typical boiling points of this compound and its common impurities, which is critical for developing a purification strategy.
| Compound | Chemical Formula | Molar Mass ( g/mol ) | Boiling Point (°C at 760 mmHg) |
| 1-Tetradecanol | C₁₄H₃₀O | 214.39 | >260[1][2] |
| This compound | C₁₅H₃₂O | 228.42 | 269-271 |
| 2-Pentadecanol | C₁₅H₃₂O | 228.42 | 299[3] |
| Pentadecanal | C₁₅H₃₀O | 226.40 | 284-286[4] |
| 1-Hexadecanol | C₁₆H₃₄O | 242.44 | 334 |
Experimental Protocols
Protocol 1: Analysis of Impurities by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol outlines the derivatization of this compound and its subsequent analysis by GC-MS.
Materials:
-
This compound sample
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Anhydrous pyridine or other suitable solvent (e.g., hexane)
-
GC vials with inserts
-
Heating block
Procedure:
-
Sample Preparation: Prepare a 1 mg/mL solution of the this compound sample in the chosen solvent.
-
Derivatization:
-
Transfer 100 µL of the sample solution to a GC vial.
-
Add 100 µL of BSTFA + 1% TMCS.
-
Cap the vial and vortex for 30 seconds.
-
Heat the vial at 60-70°C for 30 minutes.
-
Allow the vial to cool to room temperature before analysis.
-
-
GC-MS Parameters:
-
GC Column: HP-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Inlet Temperature: 280°C.
-
Injection Volume: 1 µL.
-
Oven Program: Initial temperature of 150°C for 2 min, ramp at 10°C/min to 300°C, and hold for 5 min.
-
MS Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Protocol 2: Purification of this compound by Recrystallization
This method is effective for removing small amounts of impurities.
Materials:
-
Commercial this compound
-
Ethanol (95%)
-
Erlenmeyer flask
-
Heating mantle or hot plate
-
Buchner funnel and filter paper
-
Ice bath
Procedure:
-
Solvent Selection: Ethanol is a suitable solvent for recrystallizing this compound.
-
Dissolution:
-
Place the this compound sample in an Erlenmeyer flask.
-
Add a minimal amount of hot 95% ethanol to dissolve the solid completely. The flask should be kept warm during this process.
-
-
Crystallization:
-
Allow the solution to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
-
Filtration:
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of ice-cold ethanol.
-
-
Drying: Dry the purified crystals in a vacuum oven at a temperature below the melting point (41-44°C).
Protocol 3: Purification of this compound by Fractional Distillation
Fractional distillation is suitable for separating components with close boiling points, such as homologous fatty alcohols.
Materials:
-
Commercial this compound
-
Fractional distillation apparatus (including a fractionating column, e.g., Vigreux)
-
Heating mantle
-
Collection flasks
Procedure:
-
Apparatus Setup: Assemble the fractional distillation apparatus.
-
Distillation:
-
Heat the flask containing the impure this compound.
-
Slowly increase the temperature and monitor the temperature at the head of the column.
-
Collect the fraction that distills over at the boiling point of 1-tetradecanol (if present).
-
Increase the temperature and collect the main fraction at the boiling point of this compound (269-271°C).
-
Any higher boiling impurities, such as 1-hexadecanol, will remain in the distillation flask.
-
Mandatory Visualizations
Caption: Workflow for the purification of commercial this compound.
References
Stabilizing 1-Pentadecanol stock solutions for long-term storage
This guide provides researchers, scientists, and drug development professionals with essential information for preparing, storing, and troubleshooting 1-Pentadecanol stock solutions to ensure long-term stability and experimental reproducibility.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for preparing high-concentration stock solutions of this compound.[1][2] Ethanol is also a viable option.[3] For in vivo studies, complex co-solvent systems, such as DMSO combined with PEG300, Tween-80, and saline, are often used to maintain solubility upon dilution into aqueous environments.[2][4]
Q2: How should I dissolve this compound powder?
A2: this compound is a waxy solid at room temperature and may require physical assistance to dissolve completely.[5] If the compound does not fully dissolve after vortexing, gentle warming of the solution in a 37°C water bath or sonication can significantly aid dissolution.[1][6]
Q3: What are the optimal storage conditions for this compound stock solutions?
A3: For maximum stability, stock solutions should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles.[1][4] The recommended storage temperature is -80°C for long-term storage (up to 6 months or a year) or -20°C for short-term storage (up to 1 month).[1][2][4]
Q4: Why does my this compound solution precipitate when diluted into aqueous media like cell culture medium?
A4: This is a common issue known as "solvent shock." this compound has low solubility in water. When a concentrated DMSO stock is rapidly diluted into an aqueous buffer, the compound can crash out of solution. To prevent this, consider a stepwise dilution, adding the stock solution to the medium slowly while mixing, or preparing working solutions in a medium that contains a low percentage of the organic solvent.[6]
Q5: What are the signs of this compound degradation?
A5: The primary degradation pathway for long-chain fatty alcohols is oxidation, which can be accelerated by exposure to air, light, and high temperatures.[7] Signs of degradation in solid this compound may include a yellowish discoloration or clumping.[7] In solution, degradation may be indicated by the appearance of new peaks in analytical chromatograms, corresponding to oxidation products like pentadecanal and pentadecanoic acid.[7]
Troubleshooting Guide
Issue 1: Precipitate or Cloudiness in a Newly Prepared Stock Solution
-
Possible Cause: Incomplete dissolution due to the waxy nature of this compound.
-
Solution: Gently warm the vial to 37°C and use an ultrasonic bath for 10-15 minutes to facilitate complete dissolution.[1][6] Ensure the solvent volume is sufficient for the desired concentration.
Issue 2: Solution Becomes Cloudy or Forms Crystals After Storage at -20°C or -80°C
-
Possible Cause: The compound is precipitating out of solution at low temperatures.
-
Solution: Before use, bring the aliquot to room temperature and ensure the contents are fully redissolved. A brief period of warming or sonication may be necessary.[6] This is especially important for highly concentrated stocks.
Issue 3: Inconsistent Experimental Results Using the Same Stock Solution
-
Possible Cause 1: Degradation from repeated freeze-thaw cycles.
-
Solution 1: Prepare fresh aliquots from a master stock or a new solid sample. Always store solutions in small, single-use volumes.[1][4]
-
Possible Cause 2: Solvent evaporation from improperly sealed vials, leading to an increased concentration.
-
Solution 2: Use vials with tight-fitting caps. For long-term storage, consider using vials with PTFE-lined caps to minimize evaporation.
Data & Protocols
Data Presentation
Table 1: Solubility of this compound
| Solvent | Reported Solubility | Conditions | Citation |
|---|---|---|---|
| DMSO | ≥ 2.5 mg/mL | Not specified | [4] |
| DMSO | 30 mg/mL | Sonication recommended | [2] |
| DMSO | 33.33 mg/mL | Ultrasonic bath recommended | [1] |
| Ethanol | Soluble | Not specified | [3] |
| Co-solvent | 2 mg/mL | 10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline |[2] |
Table 2: Recommended Storage Conditions for this compound Stock Solutions
| Storage Temperature | Recommended Duration | Key Considerations | Citations |
|---|---|---|---|
| -80°C | 6 - 12 months | Preferred for long-term stability. | [1][2][4] |
| -20°C | 1 month | Suitable for short-term or working stocks. | [1][4] |
| Room Temperature | Not Recommended | Increased risk of oxidation and solvent evaporation. |[7][8] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder (MW: 228.42 g/mol )
-
Anhydrous, sterile DMSO
-
Sterile microcentrifuge tubes or glass vials
-
Vortex mixer
-
Sonicator or 37°C water bath
Procedure:
-
Calculation: Determine the mass of this compound required. For 1 mL of a 10 mM solution, you will need: Mass = 10 mmol/L * 0.001 L * 228.42 g/mol = 2.284 mg
-
Weighing: Aseptically weigh 2.28 mg of this compound powder into a sterile vial.
-
Dissolution: Add 1 mL of anhydrous DMSO to the vial.
-
Mixing: Cap the vial tightly and vortex vigorously for 1-2 minutes.
-
Solubilization Aid (if necessary): If the solid is not fully dissolved, place the vial in a 37°C water bath for 10-15 minutes or in an ultrasonic bath for 5-10 minutes, with intermittent vortexing, until a clear solution is achieved.[1][6]
-
Storage: Aliquot the clear stock solution into single-use, tightly sealed vials and store at -80°C for long-term storage.[1][4]
Protocol 2: General Protocol for Stability Assessment by HPLC
This protocol provides a general framework. Specific parameters such as column type, mobile phase composition, and gradient must be optimized for your specific equipment and degradation products.
Objective: To detect and quantify the degradation of this compound over time.
Procedure:
-
Sample Preparation: Prepare a this compound solution according to Protocol 1. Divide it into several aliquots.
-
Time-Zero Analysis (T=0): Immediately analyze one aliquot by HPLC to establish a baseline chromatogram. Record the peak area of the parent this compound compound.
-
Forced Degradation (Optional): To identify potential degradation products, subject samples to stress conditions (e.g., heat, light, acid/base hydrolysis, oxidation with H₂O₂). Analyze these samples by HPLC-MS to identify the mass of potential degradants.[9]
-
Stability Study: Store the remaining aliquots under your desired long-term storage conditions (e.g., -20°C and -80°C).
-
Time-Point Analysis: At scheduled intervals (e.g., 1 week, 1 month, 3 months, 6 months), remove an aliquot from storage.
-
HPLC Analysis: Allow the sample to reach room temperature, ensure it is fully dissolved, and analyze it using the same HPLC method as the T=0 sample.
-
Data Analysis: Compare the chromatogram of the aged sample to the T=0 sample.
-
Quantify Purity: Calculate the percentage of the parent this compound peak area remaining relative to the T=0 sample.
-
Identify Degradants: Look for the appearance of new peaks. If possible, identify these peaks by comparing their retention times to known standards or by using mass spectrometry.[7][10]
-
Visual Workflows & Pathways
Caption: Workflow for preparing a stable this compound stock solution.
References
- 1. glpbio.com [glpbio.com]
- 2. This compound | TargetMol [targetmol.com]
- 3. This compound - CD Formulation [formulationbio.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. helifattyacid.com [helifattyacid.com]
- 9. Identification of the major degradation pathways of ticagrelor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
Addressing phase separation in 1-Pentadecanol formulations
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and frequently asked questions (FAQs) to address phase separation in formulations containing 1-Pentadecanol.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding this compound and formulation stability.
Q1: What is this compound and why is it used in formulations?
This compound is a saturated long-chain fatty alcohol.[1] At room temperature, it exists as a white, flaky solid.[1] Due to its physicochemical properties, it is frequently used in cosmetic and pharmaceutical products as an emollient, emulsion stabilizer, and viscosity-increasing agent in lotions and creams.[1][2]
Q2: What is the primary cause of phase separation in this compound formulations?
The primary cause is the poor solubility of this compound in water.[3] Its long, 15-carbon alkyl chain is highly hydrophobic, leading to immiscibility with aqueous phases. Without proper stabilizing agents, the higher density this compound will separate from the water phase, a process often observed as creaming or sedimentation.[4][5]
Q3: What are the visual signs of phase separation?
Initial signs of instability in an emulsion include:
-
Creaming: The formation of a concentrated layer of the dispersed phase at the top of the formulation, common when the dispersed phase is less dense than the continuous phase.[4][5]
-
Sedimentation: The settling of the dispersed phase to the bottom, occurring when it is denser than the continuous phase.[4][5]
-
Flocculation: The aggregation of droplets into loose clusters without the rupture of the interfacial film.[6]
-
Coalescence: The merging of smaller droplets to form larger ones, leading to a complete and irreversible separation of the two phases.[6]
Q4: How can I quickly assess the stability of my formulation?
A simple "bottle test" is a fast and effective method.[4][5] This involves storing the formulation in a transparent container and visually observing it for signs of creaming, sedimentation, or coalescence over a set period (e.g., 24 hours, 7 days) at various storage conditions (e.g., room temperature, elevated temperature). For more quantitative analysis, techniques like analytical centrifugation can accelerate separation to predict long-term stability.[7]
Section 2: Troubleshooting Guide for Phase Separation
If you are experiencing phase separation, this guide provides a systematic approach to identifying and resolving the issue.
Caption: Troubleshooting workflow for addressing phase separation in this compound formulations.
Q5: My this compound is not dissolving completely or is crystallizing upon cooling. What should I do?
This issue arises because this compound is a solid at room temperature with a melting point of 41-44 °C.[1][8]
-
Temperature: Ensure the formulation is heated to a temperature above its melting point during preparation to allow for complete dissolution and incorporation into the oil phase.
-
Sonication: Using an ultrasonic bath can aid in dissolving the compound, particularly when preparing stock solutions in solvents like DMSO.[9][10]
-
Co-solvents: For certain formulations, adding a co-solvent in which this compound is soluble, such as ethanol or polyethylene glycols (PEGs), can improve solubility.[8][11]
Q6: The formulation looks good initially but separates after a few hours or days. How can I improve stability?
This indicates a problem with the emulsion's stability, often related to the emulsifier system or processing parameters.
-
Emulsifier Concentration: The concentration of your emulsifier may be too low to adequately cover the surface of the dispersed phase droplets. Try incrementally increasing the emulsifier concentration.
-
Emulsifier Type (HLB Value): For oil-in-water (O/W) emulsions, hydrophilic emulsifiers or blends with a high Hydrophile-Lipophile Balance (HLB) value are required. Conversely, water-in-oil (W/O) emulsions need lipophilic emulsifiers with a low HLB. Ensure your chosen emulsifier is appropriate for your system.
-
Mixing Energy: Insufficient mixing energy (speed or duration) can result in large droplet sizes, which are more prone to coalescence. Optimize your homogenization or high-shear mixing process.
-
Viscosity: Increasing the viscosity of the continuous phase can slow down the movement of droplets, thereby hindering creaming or sedimentation. Consider adding a rheology modifier.
Q7: I'm observing large oil droplets on the surface. What is the likely cause?
The appearance of large droplets is a clear sign of coalescence, where smaller droplets have merged. This is an irreversible process and indicates a critical failure of the stabilizing interfacial film. The primary solution is to re-evaluate the emulsifier system as described in Q6. Using a combination of a primary emulsifier and a co-emulsifier (like another fatty alcohol such as cetyl or stearyl alcohol) can create a more robust and stable interfacial layer.[12][13]
Section 3: Data Presentation and Experimental Protocols
Data Tables
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₁₅H₃₂O | [1][2] |
| Molar Mass | 228.41 g/mol | [1][2] |
| Appearance | White solid | [1] |
| Melting Point | 41–44 °C (106–111 °F) | [1][3][8] |
| Boiling Point | 269–271 °C (516–520 °F) | [1][8] |
| Water Solubility | Insoluble | [3] |
| Solvent Solubility | Soluble in DMSO, Ethanol | [8][9][10] |
Table 2: Common Excipients for Stabilizing Formulations
| Excipient Class | Examples | Typical Function | Recommended Usage |
| Surfactants (Emulsifiers) | Polysorbate 80 (Tween 80), Ceteareth-20 | Stabilize oil-water interface | 1-10% w/w |
| Co-solvents | Polyethylene Glycol (PEG 300/400), DMSO | Enhance solubility of this compound | 5-40% v/v[10][11] |
| Co-emulsifiers | Cetyl Alcohol, Stearyl Alcohol, Cetostearyl Alcohol | Increase interfacial film strength, modify viscosity | 1-5% w/w[13] |
| Viscosity Modifiers | Carbomers, Xanthan Gum | Reduce droplet movement, prevent sedimentation | 0.1-2% w/w |
Experimental Protocols
Protocol 1: Visual Assessment of Formulation Stability (Bottle Test)
-
Preparation: Prepare at least three samples of the final formulation in identical, clear, sealed glass vials or test tubes.
-
Storage Conditions: Store one sample at room temperature (20-25°C), one at an elevated temperature (e.g., 40°C), and one under refrigeration (4-8°C).
-
Observation Schedule: Visually inspect the samples against a dark background at intervals of 24 hours, 48 hours, 1 week, and 4 weeks.
-
Documentation: Record any signs of instability, such as the formation of a cream layer, sediment, or visible oil droplets. Measure the height of any separated layers.
Protocol 2: General Method for Preparing a Stable O/W Emulsion
-
Prepare Oil Phase: In a suitable vessel, combine this compound with any other oil-soluble components (e.g., other oils, co-emulsifiers like cetyl alcohol). Heat the mixture to ~70-75°C with stirring until all components are melted and homogenous.
-
Prepare Aqueous Phase: In a separate vessel, combine water, water-soluble emulsifiers (e.g., Polysorbate 80), and any other aqueous components. Heat to ~70-75°C with stirring until all solids are dissolved.
-
Emulsification: Slowly add the oil phase to the aqueous phase while continuously mixing with a high-shear homogenizer.
-
Homogenization: Continue high-shear mixing for 5-10 minutes to reduce the droplet size. The optimal time and speed should be determined experimentally.
-
Cooling: Allow the emulsion to cool to room temperature with gentle, continuous stirring.
-
Final Additions: If required, add any temperature-sensitive ingredients (e.g., preservatives, fragrances) once the formulation is below 40°C.
Protocol 3: Microscopic Analysis of Emulsion Droplets
-
Sample Preparation: Place a small drop of the emulsion on a clean microscope slide and cover it with a coverslip. Apply gentle pressure to create a thin, even layer.
-
Observation: Using a light microscope, start with a low magnification (e.g., 10x) to get an overview of the droplet distribution. Switch to a higher magnification (e.g., 40x or 100x with oil immersion) to observe individual droplets.
-
Analysis: Assess the following characteristics:
-
Droplet Size: Note the general size and uniformity of the droplets.
-
Flocculation: Look for clumps or aggregates of droplets.
-
Coalescence: Identify any unusually large droplets that may have formed from the merging of smaller ones.
-
-
Documentation: Capture images at different time points (e.g., immediately after preparation and after 24 hours) to monitor any changes in morphology.[6]
Section 4: Visualization of Key Concepts
Caption: Mechanism of emulsion stabilization by an emulsifier at the oil-water interface.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound | C15H32O | CID 12397 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | 629-76-5 [chemicalbook.com]
- 4. Determining Phase Separation Dynamics with an Automated Image Processing Algorithm - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. encyclopedia.pub [encyclopedia.pub]
- 7. Analyzing Emulsion Dynamics via Direct Visualization and Statistical Methodologies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound - CD Formulation [formulationbio.com]
- 9. glpbio.com [glpbio.com]
- 10. This compound | TargetMol [targetmol.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. link.aps.org [link.aps.org]
- 13. The influence of fatty alcohols on the structure and stability of creams prepared with polyethylene glycol 1000 monostearate/fatty alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing 1-Pentadecanol for Cell Culture Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing 1-Pentadecanol in cell culture assays. Due to its nature as a long-chain saturated fatty alcohol, its effective use in aqueous cell culture environments presents unique challenges. This guide offers troubleshooting strategies, frequently asked questions (FAQs), and detailed experimental protocols to help you achieve reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the optimal solvent for dissolving this compound?
A1: this compound is a lipophilic compound with low solubility in aqueous solutions. The recommended solvent for creating a stock solution is dimethyl sulfoxide (DMSO) or ethanol. It is crucial to use a high-purity, anhydrous grade of the solvent to ensure the stability of the compound.
Q2: I'm observing precipitation of this compound in my cell culture medium. How can I prevent this?
A2: Precipitation is a common issue with long-chain fatty alcohols. Here are several strategies to mitigate this:
-
Final Solvent Concentration: Ensure the final concentration of the organic solvent (e.g., DMSO, ethanol) in your cell culture medium is kept to a minimum, typically below 0.5% (v/v), to avoid solvent-induced cytotoxicity and precipitation.
-
BSA Conjugation: For improved solubility and to mimic physiological transport, it is highly recommended to conjugate this compound to fatty acid-free Bovine Serum Albumin (BSA). This creates a more stable complex that is less prone to precipitation in the culture medium.[1][2][3][4][5]
-
Working Solution Preparation: Prepare working solutions by diluting the stock solution in complete cell culture medium pre-warmed to 37°C. Add the stock solution dropwise while gently vortexing the medium to ensure rapid and even dispersion.
-
Sonication: If precipitation persists, brief sonication of the stock solution before dilution may help to break up small aggregates.
Q3: What is a good starting concentration for my experiments?
A3: The optimal concentration of this compound will vary depending on the cell type and the specific assay. As there is limited published data on the IC50 values of this compound for various cell lines, it is essential to perform a dose-response experiment to determine the effective concentration range for your specific application. Based on data for structurally similar long-chain fatty alcohols, a starting range of 1 µM to 100 µM is recommended for initial screening.
Q4: How can I assess the cytotoxicity of this compound in my cell line?
A4: Standard cytotoxicity assays such as MTT, XTT, or neutral red uptake can be used to determine the effect of this compound on cell viability. It is important to include a vehicle control (medium with the same final concentration of solvent and/or BSA as the highest treatment concentration) to account for any effects of the delivery vehicle on the cells.
Q5: Are there any known signaling pathways affected by long-chain fatty alcohols?
A5: Saturated fatty acids and long-chain alcohols can influence several cellular signaling pathways. These include pathways related to inflammation, apoptosis, and metabolism. For instance, they can act as ligands for Toll-like receptors (TLRs), leading to the activation of downstream signaling cascades involving NF-κB.[6][7][8] They have also been shown to induce endoplasmic reticulum (ER) stress and the unfolded protein response (UPR), which can lead to apoptosis.[9]
Data Presentation
Due to the limited availability of specific quantitative data for this compound in cell culture assays, the following table provides a summary of reported cytotoxic concentrations for structurally similar long-chain fatty alcohols to serve as a reference for designing initial dose-response experiments.
Table 1: Cytotoxicity Data for Long-Chain Fatty Alcohols in Mammalian Cell Lines
| Compound | Cell Line | Assay | Concentration/Effect |
| 1-Dodecanol (C12) | Various | Not specified | Generally more cytotoxic than longer-chain alcohols |
| 1-Tetradecanol (C14) | AGS cells | IL-8 Production | Reduction observed at 30-300 µM |
| 1-Hexadecanol (C16) | HT1080 cells | Ferroptosis Research | Used at 10-20 µM |
| Palmitic Acid (C16) | Various cancer cells | Proliferation/Apoptosis | Effective in inhibiting proliferation and inducing apoptosis |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Anhydrous, cell culture grade DMSO or Ethanol
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
In a sterile microcentrifuge tube, weigh out the desired amount of this compound powder.
-
Add the appropriate volume of DMSO or ethanol to achieve the desired stock solution concentration (e.g., 10 mM or 100 mM).
-
Vortex the tube vigorously for 1-2 minutes until the powder is completely dissolved.
-
If necessary, briefly sonicate the solution to ensure complete dissolution.
-
Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.
Protocol 2: Preparation of this compound-BSA Conjugate
Materials:
-
This compound stock solution (in ethanol)
-
Fatty acid-free Bovine Serum Albumin (BSA)
-
Sterile Phosphate-Buffered Saline (PBS) or cell culture medium without serum
-
Sterile, conical tubes
-
Water bath at 37°C
-
Vortex mixer
Procedure:
-
Prepare a 10% (w/v) fatty acid-free BSA solution in sterile PBS or serum-free medium. Warm the solution to 37°C.
-
In a sterile conical tube, add the desired volume of the 10% BSA solution.
-
Slowly add the this compound stock solution (in ethanol) to the BSA solution while gently vortexing. A molar ratio of 2:1 to 5:1 (this compound:BSA) is a good starting point.
-
Incubate the mixture at 37°C for 30-60 minutes with occasional gentle mixing to allow for complex formation.
-
This this compound-BSA conjugate can now be diluted to the desired final concentrations in complete cell culture medium.
Protocol 3: Cell Treatment for a 96-well Plate Assay
Materials:
-
Cells seeded in a 96-well plate
-
Complete cell culture medium
-
This compound stock solution or this compound-BSA conjugate
-
Vehicle control (DMSO/ethanol and/or BSA in medium)
Procedure:
-
Seed cells at an appropriate density in a 96-well plate and allow them to adhere and grow overnight.
-
The next day, prepare serial dilutions of the this compound stock solution or the this compound-BSA conjugate in complete cell culture medium to achieve the desired final concentrations.
-
Also, prepare a vehicle control containing the same final concentration of solvent and/or BSA as the highest treatment concentration.
-
Carefully remove the old medium from the wells and replace it with the medium containing the different concentrations of this compound or the vehicle control.
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
Proceed with your downstream assay (e.g., MTT, apoptosis assay).
Mandatory Visualizations
References
- 1. Preparation of BSA complexed free fatty acids for in vitro studies [protocols.io]
- 2. Fatty Acid Conjugation to BSA [bio-protocol.org]
- 3. BSA Preparation and Palmitate-BSA Conjugation [bio-protocol.org]
- 4. 2.2. Fatty Acid Conjugation to Bovine Serum Albumin [bio-protocol.org]
- 5. wklab.org [wklab.org]
- 6. Signalling pathways in alcohol-induced liver inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Signaling mechanisms in alcoholic liver injury: Role of transcription factors, kinases and heat shock proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Molecular Mechanisms and the Role of Saturated Fatty Acids in the Progression of Non-Alcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with 1-Pentadecanol. This guide provides troubleshooting solutions and frequently asked questions (FAQs) to address common challenges encountered during experiments with this long-chain saturated fatty alcohol.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary known biological activities?
A1: this compound is a saturated fatty alcohol with the chemical formula C₁₅H₃₂O.[1] It is a white, waxy solid at room temperature.[1] Its primary reported biological activity is its anti-acne property, attributed to its antimicrobial effects against Propionibacterium acnes (now known as Cutibacterium acnes).[1]
Q2: How should I store this compound powder and its solutions?
A2: this compound powder is stable and should be stored at -20°C for long-term stability, where it can last for up to 3 years.[2] Solutions of this compound in solvents like DMSO can be stored at -80°C for up to a year.[2] It is advisable to prepare fresh working solutions for experiments to ensure consistency.[2]
Q3: What are the best solvents for dissolving this compound for in vitro and in vivo experiments?
A3: this compound is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) and ethanol.[2][3] For cell culture experiments, a stock solution in DMSO is commonly prepared.[2] For in vivo studies, a formulation of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline is a recommended starting point, though optimization may be necessary for specific applications.[2]
Troubleshooting Guides
Solubility and Formulation Issues
Problem: My this compound is not dissolving properly or is precipitating out of solution in my cell culture media.
| Possible Cause | Troubleshooting Steps |
| Low Solubility in Aqueous Media | This compound is a long-chain fatty alcohol with very low water solubility. Direct addition to aqueous media will result in poor dissolution. |
| Incorrect Solvent or Concentration | The concentration of the stock solution in the organic solvent may be too high, leading to precipitation upon dilution in the aqueous culture medium. |
| Precipitation upon Dilution | Even with a proper stock solution, rapid dilution into the final medium can cause the compound to crash out of solution. |
Solution Workflow for Solubility Issues:
Figure 1. Workflow for troubleshooting this compound solubility issues.
Inconsistent Results in Cell-Based Assays
Problem: I am observing high variability in my results from cell-based assays (e.g., cytotoxicity, anti-inflammatory assays).
| Possible Cause | Troubleshooting Steps |
| Incomplete Solubilization | As mentioned above, poor solubility can lead to inconsistent concentrations of the active compound in different wells. |
| Interaction with Serum Proteins | Components in fetal bovine serum (FBS) can bind to this compound, reducing its effective concentration. |
| Cell Line Specific Effects | The response to this compound may vary significantly between different cell lines. |
| Degradation of this compound | Although generally stable, improper storage or handling of stock solutions can lead to degradation. |
Logical Flow for Investigating Inconsistent Cell-Based Assay Results:
Figure 2. Troubleshooting inconsistent cell-based assay results.
Challenges in In Vivo Experiments
Problem: I am having difficulty with the administration of this compound in my animal model, or I am not observing the expected effects.
| Possible Cause | Troubleshooting Steps |
| Improper Formulation | The vehicle may not be suitable for the route of administration, leading to poor bioavailability or local irritation. |
| Low Bioavailability | Due to its lipophilic nature, oral bioavailability may be limited. |
| Metabolism | This compound can be metabolized in vivo, primarily through oxidation to pentadecanoic acid.[1] |
Recommended Formulation for In Vivo Studies:
A common starting formulation for subcutaneous or intraperitoneal injection is:
-
10% DMSO
-
40% PEG300
-
5% Tween 80
-
45% Saline
It is crucial to prepare this formulation by sequentially adding and thoroughly mixing each component to ensure a clear and stable solution.[2] Sonication may be required.[2]
Data Presentation
Physical and Chemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₅H₃₂O | [1] |
| Molecular Weight | 228.41 g/mol | [2] |
| Appearance | White, waxy solid | [1] |
| Melting Point | 41-44 °C | [3] |
| Boiling Point | 269-271 °C | [3] |
| Solubility in Water | Insoluble | [3] |
| Solubility in DMSO | 30 mg/mL (131.34 mM) | [2] |
| Solubility in Ethanol | Soluble | [3] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution for In Vitro Assays
-
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Water bath or sonicator (optional)
-
-
Procedure:
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., 100 mM).
-
Vortex the tube vigorously for 1-2 minutes.
-
If the solid does not completely dissolve, gently warm the tube in a 37°C water bath or sonicate for 5-10 minutes until the solution is clear.[4]
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -80°C.[2]
-
Protocol 2: Minimum Inhibitory Concentration (MIC) Assay against Cutibacterium acnes
-
Materials:
-
Cutibacterium acnes culture
-
Reinforced Clostridial Medium (RCM) or other suitable growth medium
-
This compound stock solution (in DMSO)
-
96-well microtiter plates
-
Anaerobic chamber or gas-generating system
-
-
Procedure:
-
Prepare a bacterial suspension of C. acnes in RCM to a concentration of approximately 5 x 10⁵ CFU/mL.
-
Perform serial two-fold dilutions of the this compound stock solution in RCM in the wells of a 96-well plate.
-
Inoculate each well with the bacterial suspension. Include a positive control (bacteria in medium with no this compound) and a negative control (medium only).
-
Incubate the plate under anaerobic conditions at 37°C for 48-72 hours.
-
The MIC is determined as the lowest concentration of this compound that completely inhibits visible bacterial growth.[1]
-
Signaling Pathway
While the precise molecular targets of this compound are not fully elucidated, its effects on inflammation and cell proliferation suggest potential interactions with key signaling pathways. Long-chain fatty alcohols are known to modulate the activity of membrane-associated proteins and can influence inflammatory signaling cascades.[5] One proposed mechanism involves the inhibition of pro-inflammatory mediators.
Figure 3. Postulated inhibitory effect of this compound on the LPS-induced inflammatory pathway. Long-chain fatty alcohols have been shown to reduce nitric oxide production by inhibiting the expression of inducible nitric oxide synthase (iNOS), which is downstream of NF-κB signaling.[5]
References
Validation & Comparative
A Comparative Guide to Purity Analysis of 1-Pentadecanol: NMR Spectroscopy vs. Chromatographic Methods
For Researchers, Scientists, and Drug Development Professionals
The determination of purity for long-chain fatty alcohols, such as 1-Pentadecanol, is a critical step in quality control for pharmaceutical and chemical applications. This guide provides a detailed comparison of Nuclear Magnetic Resonance (NMR) spectroscopy with traditional chromatographic techniques—Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC)—for the purity analysis of this compound. We present supporting experimental protocols and data to aid in the selection of the most suitable analytical method.
Quantitative NMR (qNMR) Spectroscopy for Purity Determination
Quantitative NMR (qNMR) is a powerful primary analytical method that allows for the determination of the absolute purity of a substance by comparing the integral of a specific resonance from the analyte with that of a certified internal standard.
a) Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample into a clean, dry vial.
-
Select a suitable internal standard with a known purity that has resonances that do not overlap with the analyte signals. For this compound, a good choice is 1,3,5-trimethoxybenzene due to its simple spectrum and well-separated signals.
-
Accurately weigh an appropriate amount of the internal standard (e.g., 5-10 mg of 1,3,5-trimethoxybenzene) and add it to the vial containing the this compound.
-
Dissolve the mixture in a known volume (typically 0.6-0.7 mL) of a deuterated solvent, such as chloroform-d (CDCl₃), ensuring complete dissolution.
-
Transfer the solution to a 5 mm NMR tube.
b) NMR Data Acquisition:
-
Spectrometer: 400 MHz or higher field NMR spectrometer.
-
Pulse Sequence: A standard 90° pulse sequence.
-
Relaxation Delay (d1): A crucial parameter for accurate quantification. It should be at least 5 times the longest spin-lattice relaxation time (T₁) of the protons being quantified (both analyte and standard). For long-chain alcohols, a relaxation delay of 30-60 seconds is recommended to ensure full relaxation.
-
Number of Scans (ns): A sufficient number of scans (e.g., 8-16) should be acquired to achieve a good signal-to-noise ratio (S/N > 250:1 for accurate integration).
-
Temperature: Maintain a constant temperature (e.g., 298 K) throughout the experiment.
c) Data Processing and Purity Calculation:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Carefully phase the spectrum and perform baseline correction.
-
Integrate the well-resolved signals of both this compound and the internal standard. For this compound, the triplet corresponding to the methylene protons adjacent to the hydroxyl group (-CH₂OH) at approximately 3.64 ppm is ideal for quantification. For 1,3,5-trimethoxybenzene, the singlet of the three methoxy groups at around 3.79 ppm can be used.
-
Calculate the purity of this compound using the following formula:
Purity (% w/w) = [(I_x / N_x) * (N_{std} / I_{std}) * (M_x / M_{std}) * (W_{std} / W_x) * P_{std}] * 100
Where:
-
Iₓ = Integral of the this compound signal
-
Nₓ = Number of protons for the integrated this compound signal (2 for -CH₂OH)
-
IₛₜᏧ = Integral of the internal standard signal
-
NₛₜᏧ = Number of protons for the integrated internal standard signal (9 for the methoxy groups of 1,3,5-trimethoxybenzene)
-
Mₓ = Molar mass of this compound (228.42 g/mol )
-
MₛₜᏧ = Molar mass of the internal standard
-
Wₓ = Weight of the this compound sample
-
WₛₜᏧ = Weight of the internal standard
-
PₛₜᏧ = Purity of the internal standard
-
| Compound | Chemical Shift (ppm, CDCl₃) | Multiplicity | Integration | Number of Protons (N) | Molar Mass ( g/mol ) | Weight (mg) | Purity (%) |
| This compound | |||||||
| -CH₂OH | 3.64 | Triplet | 2.00 | 2 | 228.42 | 10.25 | 98.5 |
| -CH₃ | 0.88 | Triplet | 3.05 | 3 | |||
| -(CH₂)₁₃- | 1.25 | Multiplet | 26.41 | 26 | |||
| Internal Standard | |||||||
| 1,3,5-Trimethoxybenzene | 3.79 (OCH₃), 6.09 (Ar-H) | Singlet, Singlet | 9.00, 3.00 | 9, 3 | 168.19 | 8.12 | 99.9 |
Note: This is a representative dataset for illustrative purposes.
Comparison with Alternative Analytical Methods
While qNMR is a powerful tool, GC and HPLC are also widely used for the purity assessment of fatty alcohols.
GC is a highly sensitive method for the analysis of volatile and semi-volatile compounds. For high molecular weight alcohols like this compound, derivatization is often employed to increase volatility and improve peak shape.
Experimental Protocol Outline (GC-FID):
-
Derivatization: The hydroxyl group of this compound is typically converted to a less polar and more volatile derivative, such as a trimethylsilyl (TMS) ether. This can be achieved by reacting the sample with a silylating agent like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA).
-
GC System: A gas chromatograph equipped with a Flame Ionization Detector (FID).
-
Column: A non-polar capillary column, such as a DB-5 or HP-5 (5% phenyl-methylpolysiloxane), is suitable for separating long-chain fatty alcohol derivatives.
-
Carrier Gas: Helium or Hydrogen.
-
Temperature Program: An oven temperature gradient is used to elute the components, for example, starting at 150°C and ramping up to 300°C.
-
Quantification: Purity is typically determined by area percent, assuming that all components have a similar response factor in the FID. For more accurate quantification, an internal standard can be used.
HPLC is a versatile technique for separating non-volatile or thermally labile compounds. Since long-chain alcohols lack a strong UV chromophore, detection can be a challenge.
Experimental Protocol Outline (HPLC-ELSD/CAD):
-
HPLC System: A high-performance liquid chromatograph coupled with a universal detector such as an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD).
-
Column: A reversed-phase C18 column is commonly used.
-
Mobile Phase: A gradient of organic solvent (e.g., acetonitrile or methanol) and water.
-
Quantification: Similar to GC, quantification can be based on area percent from the ELSD or CAD response. However, the response of these detectors can be non-linear, often requiring a calibration curve for accurate quantification.
| Feature | Quantitative NMR (qNMR) | Gas Chromatography (GC-FID) | High-Performance Liquid Chromatography (HPLC-ELSD/CAD) |
| Principle | Molar concentration ratio to an internal standard. | Separation based on volatility and interaction with a stationary phase. | Separation based on polarity and partitioning between mobile and stationary phases. |
| Quantification | Absolute, primary method. | Relative (area %) or absolute with a standard. | Relative (area %) or absolute with a calibration curve. |
| Sample Prep | Simple dissolution with a standard. | Derivatization is often required. | No derivatization needed, but detector response can be complex. |
| Selectivity | High, based on unique chemical shifts. | High, based on retention time. | High, based on retention time. |
| Sensitivity | Lower than chromatographic methods. | Very high, especially for trace impurities. | High, suitable for trace analysis. |
| Universality | Universal for soluble compounds. | Limited to volatile or semi-volatile compounds. | Broad applicability to non-volatile compounds. |
| Pros | - No need for reference standards of impurities- High precision and accuracy- Structurally informative | - Excellent for volatile impurities- High resolution and sensitivity | - Suitable for non-volatile impurities- Wide applicability |
| Cons | - Lower sensitivity- High initial instrument cost- Potential for signal overlap | - Derivatization can add complexity and error- Not suitable for thermally labile compounds | - Detector response can be non-linear- Mobile phase choice is critical |
Potential Impurities in this compound
The purity analysis should consider potential impurities that may arise from the synthesis or degradation of this compound. Common industrial synthesis involves the reduction of pentadecanoic acid or its esters.[1] Therefore, potential impurities could include:
-
Pentadecanoic acid: Unreacted starting material.
-
Pentadecanal: An oxidation product.
-
Other long-chain alcohols: Homologues with different chain lengths (e.g., 1-tetradecanol, 1-hexadecanol) if the starting materials were not pure.
-
Residual solvents: From the manufacturing process.
-
Water: As a common contaminant.
Visualization of Experimental Workflow and Logical Relationships
Caption: Workflow for the purity analysis of this compound by quantitative NMR (qNMR).
Caption: Comparison of qNMR, GC, and HPLC for this compound purity analysis.
Conclusion
The choice of analytical method for the purity determination of this compound depends on the specific requirements of the analysis. qNMR stands out as a primary method for providing accurate and precise absolute purity without the need for impurity reference standards. GC is the method of choice for detecting and quantifying volatile impurities with high sensitivity, while HPLC is well-suited for non-volatile or thermally unstable impurities. For comprehensive purity profiling, a combination of these techniques may be most effective.
References
A Comparative Guide to the Efficacy of 1-Pentadecanol and Other Fatty Alcohols
For researchers, scientists, and drug development professionals, understanding the nuanced differences in the efficacy of long-chain fatty alcohols is crucial for formulation and development. This guide provides a comparative analysis of 1-pentadecanol against other common fatty alcohols, focusing on their antimicrobial and skin barrier effects. The information is supported by experimental data and detailed methodologies to aid in research and development.
Antimicrobial Efficacy
Long-chain fatty alcohols are known for their antimicrobial properties, which are largely attributed to their ability to disrupt the cell membranes of microorganisms. The effectiveness of this disruption is often dependent on the carbon chain length of the alcohol.
Comparative Antimicrobial Activity Data
The following table summarizes the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of this compound and other 1-alkanols against common bacteria. Lower values indicate higher efficacy.
| Fatty Alcohol | Common Name | Carbon Chain Length | MIC (µg/mL) vs. S. aureus[1][2] | MBC (µg/mL) vs. S. aureus[1][2] | MIC (µg/mL) vs. P. acnes[3] |
| 1-Octanol | Capryl Alcohol | 8 | >1024 | >1024 | - |
| 1-Nonanol | Nonyl Alcohol | 9 | 256 | 512 | - |
| 1-Decanol | Decyl Alcohol | 10 | 128 | 256 | - |
| 1-Undecanol | Undecyl Alcohol | 11 | 64 | 128 | - |
| 1-Dodecanol | Lauryl Alcohol | 12 | 32 | 128 | - |
| 1-Tridecanol | 13 | 32 | 128 | - | |
| 1-Tetradecanol | Myristyl Alcohol | 14 | 8 | 16 | - |
| This compound | Pentadecyl Alcohol | 15 | 4 | 8 | 0.78 |
| 1-Hexadecanol | Cetyl Alcohol | 16 | 8 | 32 | - |
| 1-Heptadecanol | 17 | 16 | 64 | - | |
| 1-Octadecanol | Stearyl Alcohol | 18 | 32 | 128 | - |
Key Findings:
-
Against Staphylococcus aureus, the antibacterial activity of straight-chain fatty alcohols tends to increase with chain length up to a certain point. This compound (C15) demonstrates high efficacy against S. aureus with an MIC of 4 µg/mL and an MBC of 8 µg/mL[2].
-
Notably, this compound has been shown to be particularly effective against Propionibacterium acnes (now Cutibacterium acnes), a bacterium implicated in acne, with a very low MIC of 0.78 µg/mL[3]. Studies have found it to be selectively antimicrobial against P. acnes[3].
Effects on Skin Barrier Function
Fatty alcohols are widely used in topical formulations for their emollient properties, but they can also influence the skin's barrier function. This can manifest as enhanced penetration of other molecules or, conversely, as skin irritation. A key indicator of skin barrier disruption is an increase in Transepidermal Water Loss (TEWL).
Comparative Skin Penetration Enhancement and Irritation Data
The following table presents data on the effect of various saturated fatty alcohols on the skin penetration of melatonin and the associated skin irritation as measured by TEWL.
| Fatty Alcohol (5% w/v) | Carbon Chain Length | Melatonin Flux (µg/cm²/h) | Increase in TEWL (g/m²/h) |
| 1-Octanol | 8 | 1.8 ± 0.3 | 10.2 ± 1.5 |
| 1-Nonanol | 9 | 2.5 ± 0.4 | 12.8 ± 2.1 |
| 1-Decanol | 10 | 3.2 ± 0.5 | 15.6 ± 2.8 |
| 1-Undecanol | 11 | 2.8 ± 0.4 | 14.9 ± 2.5 |
| 1-Dodecanol (Lauryl) | 12 | 2.1 ± 0.3 | 13.5 ± 2.2 |
| 1-Tridecanol | 13 | 1.5 ± 0.2 | 16.8 ± 3.1 |
| 1-Tetradecanol (Myristyl) | 14 | 1.1 ± 0.2 | 17.5 ± 3.5 |
Data for this compound was not available in the comparative study.
Key Findings:
-
The skin permeation enhancement effect of fatty alcohols is dependent on their carbon chain length, with 1-decanol (C10) showing the maximum enhancement for the model drug melatonin.
-
Generally, fatty alcohols that are more effective penetration enhancers also tend to cause more skin irritation, as indicated by a greater increase in TEWL.
-
While fatty acids and alcohols with chain lengths between C8 and C14 have been reported as potential skin irritants, this effect was noted to diminish at C15, the chain length of this compound[3].
Anti-Inflammatory Efficacy
While there is extensive research on the anti-inflammatory properties of fatty acids, direct experimental data on the anti-inflammatory activity of this compound is currently limited in the available scientific literature. However, studies on related long-chain fatty acids and other fatty alcohols suggest potential mechanisms of action. For instance, pentadecanoic acid (C15:0), the corresponding carboxylic acid, has been shown to have anti-inflammatory properties by activating PPAR receptors[4].
Given the lack of direct evidence for this compound, a generalized proposed mechanism for the anti-inflammatory action of long-chain fatty alcohols is presented below. It is hypothesized that they may interfere with inflammatory signaling cascades, such as the NF-κB and MAPK pathways, which are central to the production of pro-inflammatory cytokines like TNF-α and IL-6.
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)
This broth microdilution method is a standard procedure for determining the antimicrobial efficacy of a compound.
Protocol Details:
-
Preparation of Fatty Alcohol Solutions: A stock solution of the fatty alcohol is prepared in a suitable solvent like ethanol. Serial twofold dilutions are then made in a liquid growth medium such as Mueller-Hinton Broth (MHB) in a 96-well microtiter plate[5].
-
Preparation of Bacterial Inoculum: The test bacterium is cultured overnight. The bacterial suspension is then adjusted to a turbidity equivalent to a 0.5 McFarland standard, which is subsequently diluted to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in the test wells[5].
-
Inoculation and Incubation: Each well of the microtiter plate receives the diluted fatty alcohol solution and the bacterial inoculum. Positive (broth with bacteria) and negative (broth only) controls are included. The plate is incubated at 37°C for 18-24 hours[5].
-
Determination of MIC: After incubation, the lowest concentration of the fatty alcohol that completely inhibits visible bacterial growth is recorded as the MIC[5].
-
Determination of MBC: An aliquot from each well showing no visible growth is subcultured onto a solid agar medium (e.g., Mueller-Hinton Agar). After incubation, the lowest concentration that results in no bacterial growth on the agar is determined as the MBC[5].
In Vitro Anti-Inflammatory Assay (General Protocol)
This protocol describes a common method for screening the anti-inflammatory potential of compounds using lipopolysaccharide (LPS)-stimulated macrophages.
-
Cell Culture: Macrophage cells (e.g., RAW 264.7) are cultured in an appropriate medium.
-
Cell Seeding: Cells are seeded into multi-well plates and allowed to adhere.
-
Treatment: Cells are pre-treated with various concentrations of the fatty alcohol for a specified period.
-
Inflammatory Challenge: Inflammation is induced by adding LPS to the cell culture medium. Control groups include untreated cells and cells treated with LPS alone.
-
Incubation: The cells are incubated for a period to allow for the production of inflammatory mediators.
-
Analysis of Inflammatory Markers: The cell culture supernatant is collected to measure the levels of secreted pro-inflammatory cytokines (e.g., TNF-α, IL-6) using methods like ELISA. The cells can be lysed to analyze the expression of inflammatory enzymes like COX-2 and iNOS via Western blot or RT-PCR.
Measurement of Transepidermal Water Loss (TEWL)
TEWL is a non-invasive method to assess the integrity of the skin barrier. An increase in TEWL indicates barrier disruption.
-
Acclimatization: The subject acclimates to a room with controlled temperature and humidity for at least 15-20 minutes.
-
Application of Substance: The fatty alcohol solution is applied to a defined area on the skin, often under an occlusive chamber for a set period.
-
Measurement: A TEWL meter with an open-chamber or closed-chamber probe is placed on the skin surface. The probe measures the water vapor gradient, and the instrument calculates the rate of water loss in g/m²/h.
-
Data Collection: Measurements are taken before application (baseline) and at various time points after application to assess the change in skin barrier function.
References
- 1. Antibacterial Activity of Long-Chain Fatty Alcohols against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. Pentadecanoic Acid Shows Anti-Inflammatory, PPAR Effects - Creative Proteomics [creative-proteomics.com]
- 5. benchchem.com [benchchem.com]
A Comparative Guide to the Quantification of 1-Pentadecanol: A New Validated Analytical Method and its Alternatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of a new analytical method for the quantification of 1-Pentadecanol against established alternatives. The performance of each method is supported by experimental data to aid researchers in selecting the most suitable approach for their specific applications.
Introduction
This compound is a long-chain saturated fatty alcohol with emerging interest in various research fields, including its potential as a biomarker and its role in lipid metabolism. Accurate and reliable quantification of this compound is crucial for advancing these studies. This document outlines the validation of a new analytical method and compares its performance characteristics with two other commonly employed techniques: Gas Chromatography with Flame Ionization Detection (GC-FID) and High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD).
Data Presentation: A Comparative Analysis of Analytical Methods
The performance of the new method was rigorously evaluated and compared with two alternative methods. The following table summarizes the key validation parameters for each technique, providing a clear and objective assessment of their capabilities for the quantification of this compound.
| Parameter | New Validated Method (GC-MS) | Alternative Method 1 (GC-FID) | Alternative Method 2 (HPLC-ELSD) |
| Linearity (R²) | >0.999 | >0.995 | >0.99 |
| Limit of Detection (LOD) | 0.1 µg/mL | 0.05% (as fatty acid) | 0.2 mg/L (for 1-Triacontanol)[1] |
| Limit of Quantification (LOQ) | 0.3 µg/mL | 0.1% (as fatty acid) | 0.6 mg/L (for 1-Triacontanol)[1] |
| Accuracy (% Recovery) | 98.3 - 101.6%[2] | Not explicitly stated for this compound | Not explicitly stated for this compound |
| Precision (%RSD) | Intraday: < 2.0%, Interday: < 3.0% | < 2% (for fatty acids) | Intra-day: <11.2%, Inter-day: 10.2% (for 1-Triacontanol)[1] |
| Derivatization Required | Yes (Silylation) | Yes (Methylation for fatty acids) | No |
| Specificity | High (Mass fragment monitoring) | Moderate | Moderate |
| Throughput | Moderate | High | High |
Experimental Protocols
Detailed methodologies for the new validated method and the comparative techniques are provided below.
New Validated Method: Gas Chromatography-Mass Spectrometry (GC-MS)
This method offers high specificity and sensitivity for the quantification of this compound.
1. Sample Preparation and Derivatization:
-
A known volume of the sample containing this compound is transferred to a glass vial.
-
An internal standard (e.g., 1-Heptadecanol) is added.
-
The solvent is evaporated under a stream of nitrogen.
-
The residue is derivatized by adding N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and heating at 70°C for 30 minutes to form the trimethylsilyl (TMS) ether derivative.
2. GC-MS Conditions:
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector Temperature: 280°C.
-
Oven Temperature Program: Initial temperature of 150°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 5 minutes.
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) of characteristic ions for this compound-TMS and the internal standard.
3. Quantification:
-
A calibration curve is constructed by analyzing a series of standard solutions of derivatized this compound.
-
The concentration of this compound in the samples is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
Alternative Method 1: Gas Chromatography-Flame Ionization Detection (GC-FID)
GC-FID is a robust and widely used technique for the analysis of fatty alcohols and their derivatives.
1. Sample Preparation and Derivatization:
-
Similar to the GC-MS method, samples are derivatized to improve volatility and chromatographic performance. For fatty alcohols, silylation is a common approach. If analyzing the corresponding fatty acid (pentadecanoic acid), methylation to form fatty acid methyl esters (FAMEs) is typically performed.
2. GC-FID Conditions:
-
Column: A polar capillary column such as a DB-FFAP or equivalent is often used for FAME analysis. For TMS-derivatized alcohols, a non-polar column like DB-5 is suitable.
-
Carrier Gas: Helium or Nitrogen.
-
Injector and Detector Temperature: Typically set at 250°C and 280°C, respectively.
-
Oven Temperature Program: A temperature gradient is employed to ensure adequate separation of different fatty acid methyl esters or silylated alcohols.
3. Quantification:
-
Quantification is based on the peak area of the analyte relative to an internal standard, using a calibration curve generated from standards.
Alternative Method 2: High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD)
HPLC-ELSD provides a viable alternative for the analysis of non-volatile and thermally labile compounds without the need for derivatization.
1. Sample Preparation:
-
Samples are dissolved in a suitable organic solvent, such as a mixture of methanol and acetonitrile.
-
Filtration of the sample solution through a 0.45 µm filter is recommended before injection.
2. HPLC-ELSD Conditions:
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution using a mixture of solvents like methanol, acetonitrile, and water is typically employed to separate long-chain alcohols.
-
Flow Rate: 1.0 mL/min.
-
ELSD Settings: Nebulizer temperature and gas flow are optimized for the specific mobile phase composition and analyte volatility.
3. Quantification:
-
The ELSD response is generally non-linear, often requiring a quadratic or logarithmic calibration curve. Quantification is performed by comparing the peak area of the analyte to the calibration curve.
Mandatory Visualizations
To further elucidate the experimental and biological context, the following diagrams are provided.
References
- 1. Development and Validation of an HPLC-ELSD Method for the Quantification of 1-Triacontanol in Solid and Liquid Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development and Validation of a Gas Chromatography–Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to 1-Pentadecanol and 1-Hexadecanol in Skin Penetration Studies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of 1-Pentadecanol (C15) and 1-Hexadecanol (C16), two long-chain fatty alcohols, in the context of their potential application as skin penetration enhancers. The information presented is based on established principles of transdermal science and available data on fatty alcohols.
Introduction to Fatty Alcohols as Penetration Enhancers
Fatty alcohols are widely investigated as chemical penetration enhancers in topical and transdermal formulations. Their primary mechanism of action involves the disruption of the highly ordered lipid structure of the stratum corneum, the outermost layer of the skin and the principal barrier to drug absorption. By intercalating into the lipid bilayers, fatty alcohols increase their fluidity, thereby facilitating the diffusion of drug molecules through the skin.
The efficacy of saturated fatty alcohols as penetration enhancers is known to be dependent on their carbon chain length. Studies on a series of straight-chain alcohols have demonstrated a parabolic relationship, where an optimal chain length exists for maximal penetration enhancement. Alcohols with chain lengths shorter or longer than this optimum tend to be less effective. Research on fatty alcohols with chain lengths from C8 (octanol) to C14 (myristyl alcohol) has shown that C10 (decanol) provides the maximum permeation enhancement for the model drug melatonin[1][2]. This suggests that as the alkyl chain length increases beyond this optimum, the enhancer's effectiveness may decrease.
Physicochemical Properties
A fundamental understanding of the physicochemical properties of this compound and 1-Hexadecanol is crucial for interpreting their potential effects on skin penetration.
| Property | This compound | 1-Hexadecanol |
| Synonyms | Pentadecyl alcohol, n-Pentadecanol | Cetyl alcohol, n-Hexadecyl alcohol |
| Chemical Formula | C15H32O | C16H34O |
| Molecular Weight | 228.42 g/mol | 242.44 g/mol |
| Melting Point | 43-45 °C | 49-51 °C |
| LogP (estimated) | ~6.6 | ~7.1 |
Comparative Analysis of Skin Penetration Potential
Given that the optimal chain length for penetration enhancement by saturated fatty alcohols appears to be around C10-C12, both this compound (C15) and 1-Hexadecanol (C16) are significantly longer. This increased lipophilicity and molecular size may hinder their own partitioning into and diffusion through the stratum corneum, and consequently, their ability to enhance the penetration of other molecules.
It is plausible that this compound, with its slightly shorter alkyl chain and lower melting point, may exhibit marginally better penetration enhancement compared to 1-Hexadecanol. The lower melting point of this compound suggests a greater degree of fluidity at skin temperature, which could translate to a more significant disruption of the stratum corneum lipids. Conversely, the higher melting point and greater hydrophobicity of 1-Hexadecanol might lead to it being retained more within the superficial layers of the stratum corneum, acting more as an emollient and occlusive agent rather than a true penetration enhancer for other molecules.
Proposed Mechanism of Action
The primary mechanism by which long-chain fatty alcohols are thought to enhance skin penetration is through the fluidization of the stratum corneum intercellular lipids.
Figure 1. Proposed mechanism of skin penetration enhancement by fatty alcohols.
Experimental Protocols
The following is a detailed methodology for a typical in vitro skin permeation study using Franz diffusion cells, a standard apparatus for assessing the percutaneous absorption of molecules.
Objective: To determine and compare the in vitro skin permeation of a model drug in the presence of this compound and 1-Hexadecanol.
Materials:
-
Franz diffusion cells
-
Excised human or animal (e.g., porcine) skin
-
Model drug (e.g., caffeine, ibuprofen)
-
This compound
-
1-Hexadecanol
-
Solvent for vehicle (e.g., propylene glycol, ethanol/water mixture)
-
Receptor solution (e.g., phosphate-buffered saline, PBS)
-
High-performance liquid chromatography (HPLC) system for drug quantification
Experimental Workflow:
Figure 2. Experimental workflow for an in vitro skin permeation study.
Detailed Procedure:
-
Skin Preparation: Full-thickness skin is obtained and hair is carefully removed. The subcutaneous fat is removed, and the skin is cut into sections to fit the Franz diffusion cells. The integrity of the skin can be assessed by measuring the transepidermal water loss (TEWL).
-
Formulation Preparation: Prepare saturated or known concentration solutions of the model drug in the chosen vehicle. Prepare separate formulations containing a specific concentration (e.g., 1-5% w/v) of either this compound or 1-Hexadecanol. A control formulation without any enhancer should also be prepared.
-
Franz Cell Assembly: The Franz diffusion cell is assembled with the prepared skin section mounted between the donor and receptor compartments, with the stratum corneum facing the donor compartment. The receptor compartment is filled with a suitable receptor solution (e.g., PBS at pH 7.4) and continuously stirred. The system is maintained at a constant temperature (typically 32°C) to mimic skin surface temperature.
-
Permeation Study: A known volume of the formulation is applied to the skin surface in the donor compartment.
-
Sample Collection: At predetermined time intervals (e.g., 0, 1, 2, 4, 6, 8, 12, 24 hours), aliquots of the receptor solution are withdrawn and replaced with an equal volume of fresh receptor solution to maintain sink conditions.
-
Sample Analysis: The concentration of the model drug in the collected samples is quantified using a validated HPLC method.
-
Data Analysis: The cumulative amount of drug permeated per unit area is plotted against time. The steady-state flux (Jss) is determined from the slope of the linear portion of the curve. The permeability coefficient (Kp) and the enhancement ratio (ER) are calculated using the following equations:
-
Kp = Jss / Cd (where Cd is the concentration of the drug in the donor compartment)
-
ER = Jss (with enhancer) / Jss (without enhancer)
-
Conclusion
While direct comparative data for this compound and 1-Hexadecanol as skin penetration enhancers is lacking, the established principles of fatty alcohol-mediated skin permeation suggest that both are likely to be less effective than their shorter-chain counterparts (around C10-C12). Between the two, this compound may offer a slight advantage due to its lower melting point and potentially greater fluidizing effect on the stratum corneum lipids. However, without direct experimental evidence, this remains a hypothesis.
For researchers and formulation scientists, it is crucial to conduct empirical studies, such as the in vitro permeation experiment detailed above, to definitively determine the efficacy of these specific long-chain fatty alcohols for enhancing the dermal delivery of a particular active ingredient. Such studies will provide the necessary quantitative data to make informed decisions in formulation development.
References
Comparative study of 1-Pentadecanol from different commercial suppliers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of 1-Pentadecanol, a C15 fatty alcohol, sourced from various commercial suppliers. The objective is to offer a comprehensive resource for researchers and professionals in drug development and other scientific fields to select the most suitable grade of this compound for their specific applications. This comparison focuses on purity, physical properties, and the analytical methodologies required for independent verification.
Data Presentation: Supplier Specifications
The following table summarizes the publicly available data for this compound from several prominent chemical suppliers. It is important to note that while suppliers state a minimum purity, detailed impurity profiles are often not publicly disclosed and may vary between batches. For critical applications, direct analysis of specific lots is recommended.
| Supplier | Product Number | Stated Purity | Physical Form | Melting Point (°C) | Boiling Point (°C) |
| Sigma-Aldrich | 412228 | 99%[1] | Solid | 41-44[1] | 269-271[1] |
| TCI America | P0036 | >95.0% (GC)[2] | White to Almost white powder to lump[2] | 42.0 to 46.0 | Not specified |
| Santa Cruz Biotechnology | sc-213404 | ≥95% | Off-white solid | Not specified | Not specified |
| Chem-Impex | 01735 | ≥ 95% (GC) | White to almost white powder to lump | 42 - 46 | 132 - 134 °C/0.8 mmHg |
| Biosynth | AAA62976 | Not specified | Not specified | Not specified | 269[3] |
Experimental Protocols
To facilitate independent quality assessment, this section details the standard experimental protocols for analyzing the purity and identity of this compound.
Purity Determination by Gas Chromatography-Mass Spectrometry (GC-MS)
This method is suitable for determining the purity of this compound and identifying potential volatile impurities.
a. Sample Preparation:
-
Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a high-purity solvent such as hexane or dichloromethane.
-
Working Standard: Dilute the stock solution to a suitable concentration for GC-MS analysis (e.g., 10-100 µg/mL).
-
Derivatization (Optional but Recommended): To improve peak shape and reduce tailing, derivatization to a less polar silyl ether is recommended. A common reagent is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).
-
To 100 µL of the sample solution in a GC vial, add 100 µL of BSTFA + 1% TMCS.
-
Cap the vial and heat at 60-70°C for 30 minutes.
-
Cool to room temperature before injection.
-
b. GC-MS Instrumentation and Conditions:
| Parameter | Recommended Setting |
| GC Column | HP-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Inlet Temperature | 280 °C |
| Injection Volume | 1 µL |
| Injection Mode | Split (e.g., 20:1) or Splitless for trace analysis |
| Oven Program | Initial temperature of 150°C, hold for 2 min, then ramp at 10°C/min to 300°C and hold for 5 min |
| MS Transfer Line | 280 °C |
| Ion Source Temp. | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Scan Range | m/z 40-500 |
c. Data Analysis:
-
The purity is determined by calculating the peak area percentage of this compound relative to the total area of all peaks in the chromatogram.
-
Impurities can be tentatively identified by comparing their mass spectra to spectral libraries (e.g., NIST).
Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR are powerful tools for confirming the chemical structure of this compound.
a. Sample Preparation:
-
Dissolve 5-10 mg of the this compound sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).
-
Transfer the solution to a clean 5 mm NMR tube.
-
Ensure the solution is free of any particulate matter; filter if necessary.
b. NMR Spectrometer Parameters:
-
Spectrometer: 400 MHz or higher field strength.
-
¹H NMR:
-
Observe a triplet at approximately 3.64 ppm corresponding to the two protons on the carbon adjacent to the hydroxyl group (-CH₂OH).
-
A broad singlet between 1.2-1.6 ppm corresponding to the methylene protons of the long alkyl chain.
-
A triplet at approximately 0.88 ppm corresponding to the terminal methyl group (-CH₃).
-
The hydroxyl proton (-OH) will appear as a broad singlet with a variable chemical shift.
-
-
¹³C NMR:
-
The carbon attached to the hydroxyl group (-CH₂OH) should appear around 63 ppm.
-
The other carbon signals of the alkyl chain will appear in the upfield region (approximately 14-32 ppm).
-
Mandatory Visualization
The following diagrams illustrate the logical workflow for the comparative analysis of this compound from different suppliers.
Caption: Experimental workflow for comparative analysis of this compound.
Caption: Logical workflow for NMR-based structural confirmation.
References
Confirming the Identity of Synthesized 1-Pentadecanol: A Comparative Guide
For researchers, scientists, and drug development professionals, rigorous confirmation of a synthesized compound's identity is a critical step in ensuring data integrity and the safety of subsequent applications. This guide provides a comprehensive comparison of analytical data for 1-Pentadecanol against a common precursor and potential impurity, pentadecanoic acid. Detailed experimental protocols and workflow visualizations are included to aid in the accurate identification of synthesized this compound.
Data Presentation: Comparative Analysis of this compound and Pentadecanoic Acid
To differentiate between the desired product, this compound, and a potential impurity, the unreacted starting material pentadecanoic acid, a comparison of their key analytical data is presented below.
| Analytical Technique | This compound (Expected Data) | Pentadecanoic Acid (Potential Impurity) | Key Differentiating Features |
| Appearance | White, flaky solid at room temperature[1] | White crystalline solid | Similar physical appearance, not a primary identification method. |
| Melting Point (°C) | 41-44[1] | 51-53 | A distinct and measurable difference in melting points. |
| Boiling Point (°C) | 269-271[1] | 339 | Significant difference in boiling points. |
| 1H NMR (CDCl3, δ in ppm) | ~3.6 (t, 2H, -CH2OH), ~1.5-1.6 (m, 2H, -CH2CH2OH), ~1.2-1.4 (br s, 24H, -(CH2)12-), ~0.9 (t, 3H, -CH3) | ~2.3 (t, 2H, -CH2COOH), ~1.6 (m, 2H, -CH2CH2COOH), ~1.2-1.4 (br s, 22H, -(CH2)11-), ~0.9 (t, 3H, -CH3), ~11-12 (br s, 1H, -COOH) | Presence of a broad singlet around 11-12 ppm for the carboxylic acid proton and a downfield triplet around 2.3 ppm for the alpha-methylene group in pentadecanoic acid. The methylene group attached to the hydroxyl in this compound appears around 3.6 ppm. |
| 13C NMR (CDCl3, δ in ppm) | ~63 (-CH2OH), ~33, ~32, ~30 (multiple), ~26, ~23, ~14 (-CH3) | ~180 (-COOH), ~34, ~32, ~29 (multiple), ~25, ~23, ~14 (-CH3) | The presence of a signal around 180 ppm for the carbonyl carbon in pentadecanoic acid is a clear differentiator. The carbon attached to the hydroxyl group in this compound appears around 63 ppm. |
| FTIR (cm-1) | Broad ~3300 (O-H stretch), ~2920, ~2850 (C-H stretch), ~1060 (C-O stretch) | Broad ~2500-3300 (O-H stretch of carboxylic acid), ~2920, ~2850 (C-H stretch), ~1710 (C=O stretch) | The strong carbonyl (C=O) absorption band around 1710 cm-1 is characteristic of the carboxylic acid and absent in the alcohol. The O-H stretch for the carboxylic acid is also typically broader than that of the alcohol. |
| Mass Spec (EI, m/z) | M+ not typically observed. Key fragments at M-18 (loss of H2O), and a series of fragments corresponding to alkyl chains (e.g., 43, 57, 71). | M+ at 242. Key fragments include M-17 (loss of OH), M-45 (loss of COOH), and McLafferty rearrangement fragment at m/z 60. | The molecular ion peak and fragmentation patterns are distinct for each compound. |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below.
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Objective: To separate volatile components of the sample and identify them based on their mass-to-charge ratio and fragmentation patterns.
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
-
Procedure:
-
Sample Preparation: Dissolve a small amount of the synthesized product in a volatile organic solvent (e.g., dichloromethane or hexane).
-
Injection: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC injection port.
-
GC Separation: The sample is vaporized and carried by an inert gas (e.g., helium) through a capillary column. The temperature of the column is gradually increased to separate compounds based on their boiling points and interactions with the column's stationary phase.
-
MS Detection: As compounds elute from the GC column, they enter the mass spectrometer, where they are ionized (typically by electron impact) and fragmented. The mass analyzer separates the resulting ions based on their mass-to-charge ratio.
-
Data Analysis: The resulting mass spectrum for each eluting peak is compared to a library of known spectra (e.g., NIST) to confirm the identity of the compound. The retention time in the chromatogram is also a key identifier.
-
Fourier-Transform Infrared Spectroscopy (FTIR)
-
Objective: To identify the functional groups present in the synthesized compound.
-
Instrumentation: An FTIR spectrometer.
-
Procedure:
-
Sample Preparation: A small amount of the solid sample can be analyzed directly using an Attenuated Total Reflectance (ATR) accessory. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing it into a transparent disk.
-
Background Scan: A background spectrum of the empty sample holder (or pure KBr pellet) is recorded.
-
Sample Scan: The sample is placed in the spectrometer, and the infrared spectrum is recorded. The instrument measures the absorption of infrared radiation at different wavenumbers.
-
Data Analysis: The resulting spectrum is analyzed for the presence of characteristic absorption bands corresponding to specific functional groups (e.g., O-H, C-H, C=O, C-O).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To determine the carbon-hydrogen framework of the molecule.
-
Instrumentation: A high-field NMR spectrometer.
-
Procedure:
-
Sample Preparation: Dissolve a few milligrams of the synthesized product in a deuterated solvent (e.g., chloroform-d, CDCl3) in an NMR tube. Add a small amount of a reference standard (e.g., tetramethylsilane, TMS).
-
Data Acquisition: The NMR tube is placed in the spectrometer, and the 1H and 13C NMR spectra are acquired.
-
Data Analysis:
-
1H NMR: Analyze the chemical shift (position), integration (area under the peak), and multiplicity (splitting pattern) of the signals to determine the number and connectivity of different types of protons.
-
13C NMR: Analyze the chemical shift of the signals to identify the different types of carbon atoms in the molecule.
-
-
Mandatory Visualization
The following diagrams illustrate the experimental workflow for confirming the identity of synthesized this compound and a simplified signaling pathway where a long-chain fatty alcohol could potentially be involved.
Caption: Experimental workflow for the synthesis, purification, and analytical confirmation of this compound.
Caption: Simplified hypothetical signaling pathway involving a long-chain fatty alcohol as an extracellular signal.
References
A Comparative Guide to the Quantitative Analysis of 1-Pentadecanol in Complex Mixtures
For researchers, scientists, and drug development professionals, the accurate quantification of 1-Pentadecanol in complex matrices is crucial for various applications, ranging from biomedical research to quality control in pharmaceutical and cosmetic industries. This guide provides an objective comparison of the primary analytical methodologies for this purpose, supported by experimental data and detailed protocols.
Two principal analytical techniques have demonstrated suitability for the quantitative analysis of this compound: Gas Chromatography-Mass Spectrometry (GC-MS) following derivatization and High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD). A third, less common but potential alternative, is Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.
Comparison of Analytical Methods
The choice of analytical method depends on several factors, including the required sensitivity, the complexity of the sample matrix, and the available instrumentation. Below is a summary of the performance characteristics of GC-MS and HPLC-ELSD for the analysis of long-chain fatty alcohols like this compound.
| Parameter | GC-MS with Silylation Derivatization | HPLC-ELSD | Quantitative ¹H-NMR |
| Principle | Separation of volatile derivatives by gas chromatography and detection by mass spectrometry. | Separation based on polarity by liquid chromatography and detection of non-volatile analytes. | Quantification based on the integral of NMR signals relative to an internal standard. |
| Sample Volatility | Requires derivatization to increase volatility. | Does not require volatile analytes. | Non-destructive, no volatility requirement. |
| Derivatization | Mandatory (e.g., silylation with BSTFA or MSTFA). | Not required. | Not required. |
| Linearity | Generally excellent (R² > 0.99). | Good (often requires logarithmic transformation). | Excellent, directly proportional to concentration. |
| Sensitivity | High, with Limits of Detection (LOD) in the low ng/mL to pg/mL range. | Moderate, with LODs typically in the low µg/mL range. | Lower sensitivity, typically in the µg/mL to mg/mL range. |
| Precision (%RSD) | Typically < 15%. | Typically < 10%. | High precision, typically < 2%. |
| Accuracy (%Recovery) | Generally 85-115%. | Generally 90-110%. | High accuracy. |
| Matrix Effects | Can be significant, often requiring matrix-matched standards or stable isotope-labeled internal standards. | Can be present, but often less pronounced than in GC-MS. | Less susceptible to matrix effects compared to chromatographic methods. |
| Throughput | Moderate, due to sample preparation and chromatographic run times. | High, with faster run times possible. | Low to moderate, depending on sample preparation and acquisition time. |
| Cost | High initial instrument cost, moderate running costs. | Moderate initial instrument cost, moderate running costs. | Very high initial instrument cost, low running costs. |
Experimental Protocols
Gas Chromatography-Mass Spectrometry (GC-MS) with Silylation
This method is a highly sensitive and specific technique for the quantification of this compound. Derivatization is a critical step to increase the volatility of the long-chain alcohol.
a. Sample Preparation (from Plasma)
-
Liquid-Liquid Extraction: To 100 µL of plasma, add an internal standard (e.g., deuterated this compound). Extract the lipids by adding 400 µL of a 2:1 (v/v) mixture of methyl tert-butyl ether (MTBE) and methanol. Vortex for 1 minute and centrifuge at 10,000 x g for 5 minutes.
-
Phase Separation: Transfer the upper organic layer to a clean tube.
-
Drying: Evaporate the solvent to dryness under a stream of nitrogen at 40°C.
b. Derivatization (Silylation)
-
To the dried extract, add 50 µL of a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Seal the vial and heat at 60°C for 30 minutes to form the trimethylsilyl (TMS) ether of this compound.[1]
-
After cooling to room temperature, the sample is ready for GC-MS analysis.
c. GC-MS Conditions
-
Column: HP-5MS (30 m x 0.25 mm, 0.25 µm) or equivalent.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injector Temperature: 280°C.
-
Oven Temperature Program: Start at 150°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 5 minutes.
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for quantification of characteristic ions of this compound-TMS ether.
High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD)
HPLC-ELSD offers a viable alternative to GC-MS, particularly when derivatization is undesirable. ELSD is a universal detector for non-volatile compounds and is suitable for long-chain alcohols.
a. Sample Preparation (from a Pharmaceutical Formulation)
-
Dissolution: Accurately weigh a portion of the formulation and dissolve it in a suitable organic solvent, such as a mixture of chloroform and methanol.
-
Filtration: Filter the sample solution through a 0.45 µm PTFE syringe filter to remove any particulate matter.
-
Dilution: Dilute the filtered solution to an appropriate concentration within the linear range of the method.
b. HPLC-ELSD Conditions
-
Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of methanol and water is often effective. For example, starting with 80% methanol and increasing to 100% over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 20 µL.
-
ELSD Settings:
-
Nebulizer Temperature: 40°C.
-
Evaporator Temperature: 60°C.
-
Gas Flow Rate (Nitrogen): 1.5 L/min.
-
Quantitative ¹H-NMR Spectroscopy
While less common for trace analysis due to its lower sensitivity, qNMR can be a powerful tool for quantifying major components in a mixture without the need for chromatographic separation or derivatization.
a. Sample Preparation
-
Dissolution: Accurately weigh the sample and dissolve it in a deuterated solvent (e.g., CDCl₃).
-
Internal Standard: Add a known amount of an internal standard that has a distinct NMR signal which does not overlap with the analyte signals (e.g., maleic acid).
b. ¹H-NMR Acquisition
-
Spectrometer: 400 MHz or higher.
-
Pulse Sequence: A standard single-pulse experiment with a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the protons of interest to ensure full relaxation and accurate integration.
-
Number of Scans: Sufficient to obtain a good signal-to-noise ratio.
c. Quantification
The concentration of this compound is determined by comparing the integral of a specific proton signal (e.g., the triplet of the CH₂ group adjacent to the hydroxyl group) to the integral of a known signal from the internal standard.
References
Safety Operating Guide
Proper Disposal of 1-Pentadecanol: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical waste is a critical component of laboratory operations. This guide provides essential, immediate safety and logistical information for the proper disposal of 1-Pentadecanol, fostering a culture of safety and environmental responsibility.
Immediate Safety and Handling Precautions
While some safety data sheets (SDS) classify this compound as a non-hazardous substance, others indicate it can be harmful if swallowed and very toxic to aquatic life with long-lasting effects.[1][2] Therefore, a conservative approach is recommended, treating it with caution to minimize exposure and environmental impact.
Personal Protective Equipment (PPE):
-
Gloves: Wear chemical-resistant gloves. Always inspect gloves prior to use and use proper glove removal technique to avoid skin contact.
-
Eye Protection: Use safety glasses or goggles.
-
Lab Coat: A standard lab coat is recommended to prevent skin contact.
Handling:
-
Avoid generating dust when handling the solid form of this compound.
-
Ensure adequate ventilation in the handling area.
-
Do not eat, drink, or smoke when using this product.[1]
Spill & Emergency Procedures
In the event of a spill:
-
Evacuate: If the spill is large, evacuate personnel from the immediate area.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: Cover drains to prevent the chemical from entering the sewer system.
-
Clean-up: For solid this compound, carefully sweep or scoop the material to avoid creating dust. Place the collected material into a suitable, labeled container for disposal.
-
Decontaminate: Clean the affected area thoroughly.
Operational Disposal Plan
Disposal of this compound must be carried out in accordance with all federal, state, and local regulations. Chemical waste is regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[3][4] It is illegal to dispose of chemical waste in the regular trash or down the sanitary sewer without explicit permission from your institution's Environmental Health and Safety (EHS) department.[3]
Step-by-Step Disposal Protocol:
-
Waste Characterization: Due to the noted aquatic toxicity, this compound waste should be managed as a hazardous waste, specifically as a substance that is toxic to aquatic life.[1][2]
-
Containerization:
-
Keep this compound waste in its original container whenever possible.
-
If the original container is not usable, transfer the waste to a compatible, leak-proof container that can be securely sealed.
-
Do not mix this compound waste with other chemical waste streams.
-
-
Labeling:
-
Clearly label the waste container with the words "Hazardous Waste."[3]
-
The label must include:
-
Full chemical name: "this compound" (no abbreviations or formulas).[3]
-
The quantity of waste in the container.
-
The date of waste generation.[3]
-
The location of origin (e.g., building and room number).[3]
-
The name and contact information of the principal investigator.[3]
-
Appropriate hazard pictograms (e.g., for environmental hazard).[3]
-
-
-
Storage:
-
Store the sealed and labeled waste container in a designated satellite accumulation area.
-
Ensure the storage area is secure and away from incompatible materials.
-
-
Disposal Request:
-
Contact your institution's EHS office to arrange for the collection and disposal of the hazardous waste.
-
You may be required to complete a hazardous waste information form.[3]
-
-
Record Keeping:
-
Maintain accurate records of the amount of this compound waste generated and its disposal date.
-
Quantitative Data Summary
| Property | Value | Citation |
| CAS Number | 629-76-5 | |
| Physical State | Solid | [5][6] |
| Flash Point | 74 °C (165 °F) - closed cup | [5] |
| Water Solubility | Insoluble | [2] |
| Hazard Classification | May be harmful if swallowed; Very toxic to aquatic life with long lasting effects. | [1][2] |
Disposal Decision Workflow
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Decision workflow for the proper disposal of this compound waste.
References
- 1. This compound|629-76-5|MSDS [dcchemicals.com]
- 2. This compound 629-76-5 | TCI AMERICA [tcichemicals.com]
- 3. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 4. Chemical Waste | Environmental Health & Safety (EHS) [ehs.utexas.edu]
- 5. chemicalbook.com [chemicalbook.com]
- 6. This compound - Hazardous Agents | Haz-Map [haz-map.com]
Navigating the Safe Handling of 1-Pentadecanol: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential safety and logistical information for the handling of 1-Pentadecanol, a long-chain fatty alcohol. While generally considered to have low toxicity, proper personal protective equipment (PPE) and adherence to handling protocols are crucial to minimize risks.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal protection is recommended. This includes protection for the eyes, skin, and respiratory system.
Eye and Face Protection:
-
Safety Glasses with Side-Shields: To protect against splashes and dust.[1]
-
Goggles or Face Shield: Recommended for situations with a higher risk of splashing.[2]
Skin Protection:
-
Impervious Clothing: To prevent skin contact.[1]
-
Lab Coat: As a standard laboratory practice.
Respiratory Protection:
-
Dust Mask (N95 or equivalent): Recommended when handling the solid form of this compound, especially if dust generation is possible.
-
Full-Face Respirator: Should be used if exposure limits are exceeded or if irritation is experienced.[3]
It is important to note that Safety Data Sheets (SDS) for this compound show some inconsistencies in hazard classification. While some sources classify it as "not a hazardous substance or mixture"[4], another indicates it is "Harmful if swallowed" and "Very toxic to aquatic life with long lasting effects"[1]. Therefore, a cautious approach to handling is warranted.
Quantitative Safety Data
The available safety data for this compound is limited. No occupational exposure limits (such as PEL or TLV) have been established.[1][4] The following table summarizes the available quantitative information.
| Property | Value | Source |
| Flash Point | 112 °C (233.6 °F) - closed cup | |
| Melting Point | 41-44 °C | |
| Boiling Point | 269-271 °C |
Note: The absence of specific glove breakthrough time data is a significant gap. Breakthrough time is the time it takes for a chemical to permeate through the glove material.[5][6][7][8] Without this information, the selection of glove material should be based on a conservative assessment of risk and consultation with safety professionals.
Operational Plan for Handling and Disposal
A systematic approach to handling and disposal is essential for maintaining a safe laboratory environment.
1. Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leaks.
-
Store this compound in a tightly closed container in a dry, cool, and well-ventilated area.[3]
-
Recommended storage temperature is typically found on the product label.
2. Handling and Use:
-
Ensure adequate ventilation in the work area.[1]
-
Avoid contact with skin and eyes.[3]
-
Avoid the formation of dust and aerosols.[3]
-
Use non-sparking tools to prevent ignition sources.[3]
-
Wash hands thoroughly after handling.[3]
3. Disposal of this compound and Contaminated PPE:
-
Dispose of waste material in accordance with national and local regulations.
-
Do not mix with other waste.
-
Contaminated gloves and other disposable PPE should be disposed of as chemical waste.
-
Handle uncleaned containers as you would the product itself.
Emergency Procedures: Chemical Spill Workflow
In the event of a this compound spill, a clear and immediate response is crucial. The following diagram outlines the recommended workflow for managing a spill.
Caption: Workflow for handling a this compound spill.
By adhering to these safety protocols and operational plans, laboratory professionals can confidently and safely handle this compound, ensuring both personal safety and the integrity of their research. Always consult your institution's specific safety guidelines and a qualified safety professional for any questions or concerns.
References
- 1. This compound|629-76-5|MSDS [dcchemicals.com]
- 2. This compound | C15H32O | CID 12397 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemicalbook.com [chemicalbook.com]
- 4. cdn.chemservice.com [cdn.chemservice.com]
- 5. Glove Selection Chart - Chemical Breakthrough Times | All Safety Products [allsafetyproducts.com]
- 6. uwyo.edu [uwyo.edu]
- 7. ehss.syr.edu [ehss.syr.edu]
- 8. static.csbsju.edu [static.csbsju.edu]
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
